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  • Product: Guanidine, N,N'-bis(1-methylethyl)-
  • CAS: 38588-65-7

Core Science & Biosynthesis

Foundational

"synthesis and characterization of Guanidine, N,N'-bis(1-methylethyl)-"

An In-Depth Technical Guide to the Synthesis and Characterization of Guanidine, N,N'-bis(1-methylethyl)- Introduction: The Significance of the Guanidinium Moiety The guanidine functional group, a nitrogenous analog of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Guanidine, N,N'-bis(1-methylethyl)-

Introduction: The Significance of the Guanidinium Moiety

The guanidine functional group, a nitrogenous analog of carbonic acid, is a cornerstone in the fields of medicinal chemistry, organic synthesis, and materials science.[1] Its remarkable basicity (pKa of the conjugate acid is ~13.5), which arises from the resonance stabilization of the protonated guanidinium cation, allows it to remain fully protonated under physiological conditions.[1][2] This property enables it to participate in strong hydrogen bonding and electrostatic interactions, making it a crucial pharmacophore in numerous biologically active molecules.[3]

This guide provides a comprehensive technical overview of Guanidine, N,N'-bis(1-methylethyl)- (CAS No. 198192-05-9), commonly known as N,N'-diisopropylguanidine. This symmetrically substituted guanidine is a valuable non-nucleophilic strong base and a versatile ligand in coordination chemistry. We will explore robust synthetic methodologies, explaining the causality behind procedural choices, and detail a multi-technique approach for its unambiguous characterization, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Strategic Synthesis of N,N'-bis(1-methylethyl)guanidine

The synthesis of multisubstituted guanidines is a well-established field, yet the choice of strategy depends heavily on the availability of starting materials and the desired scale and purity.[4] The primary challenge in guanidine synthesis often lies not in the bond formation itself, but in the subsequent workup and purification, owing to the product's high basicity and polarity.[2] We will detail two common and reliable pathways.

Method 1: Guanylation of Diisopropylamine via a Thiourea Intermediate

This classic, linear approach involves the conversion of a readily available secondary amine into a thiourea, which is then activated and converted to the target guanidine. This method offers excellent control and is broadly applicable.[2][5]

Rationale & Expertise: The conversion of a thiourea to a guanidine is a cornerstone of guanidine synthesis. The thiourea acts as a stable, easy-to-handle precursor. Activation of the thiocarbonyl group, typically with a carbophilic species like a mercury(II) salt or Mukaiyama's reagent, transforms it into a highly reactive S-alkylisothiouronium salt.[2][6] This intermediate is an excellent guanylating agent, readily undergoing nucleophilic attack by an amine (in this case, ammonia or an ammonia equivalent) to displace the methylthio leaving group and form the thermodynamically stable guanidine core.

Experimental Protocol:

Step 1: Synthesis of N,N'-Diisopropylthiourea

  • To a stirred solution of diisopropylamine (2.0 equivalents) in tetrahydrofuran (THF), add 1,1'-thiocarbonyldiimidazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield N,N'-diisopropylthiourea.

Step 2: Synthesis of N,N'-bis(1-methylethyl)guanidine

  • Dissolve N,N'-diisopropylthiourea (1.0 equivalent) in anhydrous methanol.

  • Add methyl iodide (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours to form the S-methylisothiouronium salt intermediate.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution (or add a solution of ammonia in methanol) for 2 hours.

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • Remove the solvent in vacuo. The crude product is often obtained as a salt (e.g., hydroiodide).

  • For purification, dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution. The free base can then be extracted, dried over anhydrous sodium sulfate, and concentrated. Further purification can be achieved by vacuum distillation or crystallization of a suitable salt.

G1 A Diisopropylamine C N,N'-Diisopropylthiourea A->C B 1,1'-Thiocarbonyldiimidazole B->C THF, rt E S-Methylisothiouronium Salt (Intermediate) C->E D Methyl Iodide D->E Methanol, rt G N,N'-bis(1-methylethyl)guanidine E->G F Ammonia F->G Nucleophilic Substitution

Caption: Relationship between synthesis, purification, and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Expected Data: The following spectral data are predicted based on analogous structures reported in the literature.

[7]| Technique | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment | | :------------ | :---------------------------------- | :--------------- | :------------- | | ¹H NMR | ~3.4 - 3.6 | Septet | 2H, -CH (CH₃)₂ | | | ~1.1 - 1.2 | Doublet | 12H, -CH(CH₃ )₂ | | | Variable (broad) | Singlet | 3H, -NH - and -NH₂ | | ¹³C NMR | ~154 - 156 | - | Guanidinyl C =N | | | ~46 - 48 | - | Isopropyl C H | | | ~24 - 25 | - | Isopropyl C H₃ |

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. 2[8][9]. Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra after tuning and shimming the probe. The broad N-H signals may be confirmed by a D₂O exchange experiment.

Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar and basic molecules like guanidines. It provides the accurate molecular weight of the compound, typically as the protonated molecular ion [M+H]⁺.

Expected Data:

Parameter Value Reference
Molecular Formula C₇H₁₇N₃[10]
Monoisotopic Mass 143.1422 Da[10]
Expected Ion [M+H]⁺ m/z 144.1495[10]
Expected Ion [M+Na]⁺ m/z 166.1315[10]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile. 2[8]. Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography system (LC-MS). 3[11]. Data Acquisition: Introduce the sample into the ion source via direct infusion or LC. Acquire the mass spectrum in positive ion mode over a mass range sufficient to observe the expected ions.

[8]---

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Expected Data:

Frequency Range (cm⁻¹) Vibration Type Assignment
3400 - 3100 (broad)N-H StretchAmine and imine N-H bonds
2970 - 2870C-H Stretch (sp³)Isopropyl C-H bonds
~1650 - 1600C=N StretchGuanidinyl carbon-nitrogen double bond
~1580N-H BendAmine scissoring vibration

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer. 3[8]. Data Acquisition: Record a background spectrum and then the sample spectrum, typically over the range of 4000-400 cm⁻¹.

This guide has detailed robust and reliable methodologies for the synthesis of N,N'-bis(1-methylethyl)guanidine, grounded in established chemical principles. The outlined synthetic routes, via either a thiourea or carbodiimide intermediate, offer flexibility for various laboratory settings. Furthermore, the comprehensive characterization workflow, integrating NMR, MS, and IR spectroscopy, establishes a self-validating system to ensure the unequivocal identification and high purity of the final product. The data and protocols presented herein provide researchers with the necessary tools to confidently synthesize and utilize this valuable chemical entity in their scientific endeavors.

References

  • A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst (RSC Publishing). Available at: [Link]

  • Fourier transform infrared and Raman spectra of N-di-isopropylphosphorylguanidine (DPG). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents. ResearchGate. Available at: [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research. Available at: [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. Available at: [Link]

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. Available at: [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. Available at: [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. National Center for Biotechnology Information. Available at: [Link]

  • Substituted Guanidines: Introducing Diversity in Combinatorial Chemistry. Organic Letters. Available at: [Link]

  • Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. Journal of Combinatorial Chemistry. Available at: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. Available at: [Link]

  • A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. Available at: [Link]

  • Supporting Information for "Catalytic Synthesis of Guanidines by Ytterbium Triflate". The Royal Society of Chemistry. Available at: [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. National Center for Biotechnology Information. Available at: [Link]

  • WO1993019042A1 - Preparation of substituted guanidines. Google Patents.
  • Diisopropylguanidine (C7H17N3). PubChem. Available at: [Link]

  • Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Arkivoc. Available at: [Link]

  • Tricarbonyl[N,N′,N′′-tris(2,6-diisopropylphenyl)guanidine]molybdenum(0). National Center for Biotechnology Information. Available at: [Link]

  • Thermal and FTIR spectral studies of N,N′-diphenylguanidine. ResearchGate. Available at: [Link]

  • Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. ResearchGate. Available at: [Link]

  • N,N-Diphenylguanidine | C13H13N3. PubChem. Available at: [Link]

  • Guanidine, N,N'-diphenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Poly( N-vinylguanidine): Characterization, and catalytic and bactericidal properties. ResearchGate. Available at: [Link]

  • Isolation and characterization of nitroguanidine-degrading microorganisms. PubMed. Available at: [Link]

  • Characterization of electrospray ionization mass spectrometry for N-diisopropyloxyphosphoryl dipeptide methyl esters. PubMed. Available at: [Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. MDPI. Available at: [Link]

  • (PDF) Guanidine group: Definition and pharmaceutical applications. ResearchGate. Available at: [Link]

  • Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. ChemRxiv. Available at: [Link]

  • Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine). Environment and Climate Change Canada. Available at: [Link]

  • N''-Isopropyl-N,N,N',N'-tetramethyl -guanidine. NIST Chemistry WebBook. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of N,N'-Diisopropylguanidine in Pharmaceutical Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Introduction & Core Rationale In the landscape of modern medicinal chemistry and organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction & Core Rationale

In the landscape of modern medicinal chemistry and organic synthesis, the guanidine functional group is a privileged pharmacophore and a potent organocatalytic moiety. N,N'-diisopropylguanidine (DPG) and its derivatives represent a highly specialized subclass where the introduction of bulky, electron-donating isopropyl groups fundamentally alters the molecule's physicochemical profile.

As a Senior Application Scientist, I often emphasize that the selection of DPG over unsubstituted guanidine is rarely arbitrary; it is a deliberate structural choice driven by the need for enhanced lipophilicity, steric shielding of the highly basic imine nitrogen, and precise control over pharmacokinetic (ADME) properties. This whitepaper synthesizes the physicochemical characteristics, validated synthetic protocols, and advanced pharmaceutical applications of N,N'-diisopropylguanidine, providing a self-validating framework for researchers integrating this compound into drug development pipelines.

Physicochemical & ADME-Relevant Properties

The unique behavior of N,N'-diisopropylguanidine is rooted in the interplay between the highly resonant guanidine core and the steric bulk of the isopropyl substituents. The +I (inductive) effect of the alkyl groups increases the electron density on the nitrogen atoms, slightly elevating the basicity compared to native guanidine[1]. Furthermore, the isopropyl groups significantly increase the partition coefficient (LogP), shifting the molecule from a highly hydrophilic state to a lipophilic profile more suitable for crossing lipid bilayers in drug delivery systems[2].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
Molecular Formula C7H17N3Base structure for derivation.
Molecular Weight 143.23 g/mol Low molecular weight allows for favorable ligand efficiency (LE).
pKa (Conjugate Acid) ~13.0 - 13.5Highly basic; remains protonated at physiological pH, forming stable salts (e.g., tosylates, hydrochlorides)[3].
LogP (Lipophilicity) 1.2 - 1.8 (Estimated)Enhanced membrane permeability compared to unsubstituted guanidine (LogP < -1.0)[2].
Hydrogen Bonding 2 Donors, 3 AcceptorsFacilitates strong, directional interactions with target protein active sites.
Steric Profile Moderate-to-High BulkThe isopropyl groups restrict torsional motion, which can enhance emissive behavior in specific microenvironments or dictate binding conformations[4].

Diagnostic Spectroscopic Characterization

Accurate structural validation is critical for downstream applications. The symmetry and electronic environment of DPG derivatives yield distinct Nuclear Magnetic Resonance (NMR) signatures. The following data represents the diagnostic shifts for N-aryl-N',N''-diisopropylguanidine derivatives (e.g., N-2-chlorophenyl-N',N''-diisopropylguanidine) in CDCl3[5][6].

Table 2: Diagnostic NMR Chemical Shifts (CDCl3)
NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment
1H NMR 1.15 - 1.17Doublet (d), J ≈ 6.4 Hz-CH3 (Isopropyl methyls)
1H NMR 3.46 - 3.56Broad singlet (br s)-NH (Guanidine protons)
1H NMR 3.76Septet (sept) / Broad-CH (Isopropyl methine)
13C NMR 23.4 - 23.9Singlet (s)-CH3 (Isopropyl methyls)
13C NMR 43.1 - 43.3Singlet (s)-CH (Isopropyl methine)
13C NMR ~149.9Broad singlet (br s)>C=N- (Quaternary guanidine carbon)

Note: The quaternary guanidine carbon is often broadened or unobserved due to tautomeric exchange and quadrupolar relaxation from the adjacent nitrogen atoms[6].

Validated Synthetic Methodologies

The synthesis of N,N'-diisopropylguanidine derivatives is most efficiently achieved through the catalytic guanylation of amines using diisopropylcarbodiimide (DIC). Below are two field-proven, self-validating protocols utilizing different catalytic systems.

Protocol A: Amidolithium-Catalyzed Guanylation (Room Temperature)

This method utilizes Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) as a catalyst. The causality behind this choice is that the strong base deprotonates the amine, generating a highly nucleophilic lithium amide species that readily attacks the electrophilic central carbon of DIC[5].

Step-by-Step Workflow:

  • Preparation: In a nitrogen-filled drybox, charge a Schlenk flask with 2-chloroaniline (1.184 g, 9.281 mmol) and diisopropylcarbodiimide (1.169 g, 9.281 mmol).

  • Catalyst Addition: Add LiN(SiMe3)2 (78 mg, 0.464 mmol, 5 mol% catalyst loading) to the mixture.

  • Solvent Addition: Dissolve the reagents in 40 mL of anhydrous toluene.

  • Reaction: Stir the solution at room temperature (20-25 °C) for 18 hours. The mild conditions prevent the thermal degradation of sensitive functional groups.

  • Workup: Remove the toluene and volatile byproducts in vacuo.

  • Purification: Wash the resulting white solid with 10 mL of diethyl ether to remove unreacted starting materials.

  • Validation: Confirm product identity via GC-MS and 1H NMR (Target yield: ~72%)[5].

Protocol B: Vanadium-Catalyzed Guanylation (High Temperature)

For highly sterically hindered amines (e.g., 2,4,6-trimethylaniline), transition metal catalysis is required. Vanadium complexes facilitate carbodiimide insertion into the metal-amido bond, lowering the activation energy for C-N bond formation[6].

Step-by-Step Workflow:

  • Preparation: Combine the Vanadium precatalyst (0.064 mmol, 2 mol%), 2,4,6-trimethylaniline (0.42 mL, 3.2 mmol), and DIC (0.50 mL, 3.2 mmol) in a thick-walled glass vessel equipped with a Teflon stopcock.

  • Solvation: Add 10 mL of anhydrous toluene.

  • Thermal Activation: Seal the vessel and heat at 105 °C for 24 hours.

  • Workup: Cool to room temperature, remove volatiles under reduced pressure, and extract the residue with diethyl ether.

  • Crystallization: Cool the ether extract to −20 °C to precipitate the product as a white solid. Filter and dry in a vacuum (Target yield: ~84%)[6].

Synthesis A Amine Substrate (e.g., Arylamine) C Catalyst System (LiN(SiMe3)2 or V-complex) A->C B Diisopropylcarbodiimide (DIC) B->C D Active Intermediate (Nucleophilic Amide / Metal-Amido) C->D E Carbodiimide Insertion (C-N Bond Formation) D->E F N,N'-Diisopropylguanidine Derivative E->F

Figure 1: Catalytic guanylation workflow for the synthesis of N,N'-diisopropylguanidine derivatives.

Pharmaceutical Applications: Advanced Drug Delivery Systems

Beyond its use as a basic building block, N,N'-diisopropylguanidine is instrumental in the design of sophisticated prodrugs and sustained drug delivery matrices.

The Retro-Diels-Alder Prodrug Mechanism

A cutting-edge application involves the synthesis of N''-hydroxy-N,N'-diisopropylguanidine. This compound is synthesized via the condensation of DIC with hydroxylammonium chloride. The causality of this design lies in its potential to act as a nitroxyl (HNO) and nitric oxide (NO) donor[2].

To achieve controlled release, the hydroxyguanidine is oxidized by iodobenzene diacetate into a highly reactive dienophile: N,N'-diisopropylnitrosocarbamide . This dienophile undergoes an in situ Diels-Alder reaction with diene-functionalized polymer systems (e.g., 1,3-cyclopentadiene conjugated polymers). The resulting drug-polymer conjugate remains stable at low temperatures but undergoes a controlled retro-Diels-Alder reaction at physiological temperatures, slowly releasing the active biologically-active ureas and nitroxyl into the bloodstream[2].

Prodrug A N''-Hydroxy-N,N'-diisopropylguanidine B Oxidation (Iodobenzene Diacetate) A->B C N,N'-Diisopropylnitrosocarbamide (Reactive Dienophile) B->C D Diels-Alder Conjugation (Polymer-Bound Diene) C->D E Retro-Diels-Alder Reaction (Physiological Temp) D->E F Controlled Release: Active Urea + HNO E->F

Figure 2: Retro-Diels-Alder mechanism utilizing diisopropylguanidine derivatives for drug delivery.

Conclusion

N,N'-diisopropylguanidine is far more than a simple organic base; it is a sterically tunable, lipophilic scaffold that enables advanced synthetic methodologies and innovative drug delivery mechanisms. By leveraging precise catalytic systems—such as amidolithium or vanadium complexes—researchers can achieve high-yield, atom-efficient syntheses of complex guanidine derivatives. Furthermore, its integration into retro-Diels-Alder polymer conjugates highlights its critical role in the future of sustained-release pharmacotherapeutics.

References

  • Capstone Talks 2019 | Chemistry | PLU Pacific Lutheran University. URL:[Link]

  • Facile and Atom-Efficient Amidolithium-Catalyzed C—C and C—N Formation for the Construction of Substituted Guanidines SciSpace. URL:[Link]

  • Use of Vanadium Complexes as Catalysts in the Synthesis of Guanidines: New Experimental Data and DFT Analysis of the Carbodiimide Interaction with the Catalyst Organometallics - ACS Publications. URL:[Link]

  • Cas 593-85-1, Guanidine carbonate LookChem. URL:[Link]

  • A helical structure with Z′ = 10 ResearchGate. URL:[Link]

Sources

Foundational

Whitepaper: Structural Dynamics and Catalytic Applications of N,N'-bis(1-methylethyl)guanidine

Executive Summary In the landscape of modern organometallic chemistry and advanced materials synthesis, Guanidine, N,N'-bis(1-methylethyl)- (commonly known as 1,3-diisopropylguanidine) has emerged as a highly versatile s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organometallic chemistry and advanced materials synthesis, Guanidine, N,N'-bis(1-methylethyl)- (commonly known as 1,3-diisopropylguanidine) has emerged as a highly versatile structural motif. Functioning primarily as a strong organic base and a sterically tunable proligand, it plays a critical role in stabilizing transition metal and s-block metal complexes. This technical guide synthesizes the structural properties, mechanistic synthesis pathways, and field-proven applications of N,N'-diisopropylguanidine, providing actionable protocols for researchers in catalyst design and polymer chemistry.

Chemical Identity & Structural Architecture

Understanding the physical and electronic nature of N,N'-diisopropylguanidine is foundational to leveraging its reactivity.

  • Systematic Name: 1,3-diisopropylguanidine (or N,N'-bis(1-methylethyl)guanidine)

  • Chemical Formula: C₇H₁₇N₃

  • Molecular Weight: 143.23 g/mol

  • CAS Registry Number: Commercially, the compound is most frequently isolated and cataloged as its stable monohydrochloride salt under CAS 24518-84-1 [1].

Structural Causality and Steric Tuning

The core guanidine moiety (H₂N–C(=NH)–NH₂) is one of the strongest neutral organic bases due to the resonance stabilization of its conjugate acid (the guanidinium cation). The substitution of two isopropyl groups at the 1- and 3-positions serves a dual purpose:

  • Steric Shielding: The bulky isopropyl groups provide kinetic stabilization to metal centers when the deprotonated guanidinate acts as a bidentate (N,N') ligand. This prevents unwanted oligomerization of the metal complexes[2].

  • Electronic Modulation: The electron-donating nature of the alkyl groups increases the basicity of the imine nitrogen, enhancing its nucleophilicity and coordinating power toward Lewis acidic metals like Zinc, Vanadium, and Niobium[3][4].

Mechanistic Pathways of Synthesis

The synthesis of N,N'-diisopropylguanidine derivatives is typically achieved via the catalytic guanylation of amines using N,N'-diisopropylcarbodiimide (DIC). Direct addition of amines to carbodiimides is kinetically sluggish due to the high activation barrier; therefore, metal catalysts (e.g., ZnEt₂, MgBz₂) are employed to activate the substrates[3].

The causality behind the catalyst choice is rooted in the formation of a highly reactive metal-amido intermediate. For instance, the use of ZnEt₂ initiates a protonolysis reaction with the amine, forming a zinc-amido species. This species undergoes rapid nucleophilic insertion into the electrophilic central carbon of DIC, followed by proton exchange to release the guanidine product and regenerate the catalyst[3].

Synthesis DIC N,N'-Diisopropylcarbodiimide (DIC) Intermediate Metal-Amido Intermediate DIC->Intermediate Insertion Amine Amine / NH3 (Nucleophile) Catalyst Metal Catalyst (e.g., ZnEt2) Amine->Catalyst Activation Catalyst->Intermediate Product N,N'-Diisopropylguanidine Derivative Intermediate->Product Protonolysis

Caption: Catalytic Guanylation Pathway for N,N'-Diisopropylguanidine Derivatives.

Applications in Coordination Chemistry and Catalysis

Transition Metal Guanidinates in Polymerization

Deprotonated N,N'-diisopropylguanidines are exceptional monoanionic N,N'-chelating ligands. Zinc(II) guanidinate complexes have demonstrated remarkable efficiency in the Ring-Opening Polymerization (ROP) of lactide to produce Poly(lactic acid) (PLA)[2]. The steric bulk of the isopropyl groups prevents the formation of inactive zinc clusters, maintaining a highly active monomeric or dimeric active site.

ROP_Cycle Precatalyst Zn(II) Guanidinate Precatalyst Active Active Zn-Alkoxide Species Precatalyst->Active + ROH Initiator ROH (Initiator) Initiator->Active Coord Lactide Coordination Active->Coord + Lactide Insert Ring-Opening Insertion Coord->Insert Insertion Insert->Active Propagation Polymer Polylactide (PLA) Insert->Polymer Termination

Caption: Ring-Opening Polymerization (ROP) of Lactide using Zn(II) Guanidinate Catalysts.

Solid-Supported Catalysis

Beyond homogeneous catalysis, the 1,3-diisopropylguanidine motif has been successfully grafted onto mesoporous SBA-15 silica. This creates an organic-inorganic hybrid solid base catalyst. The robust basicity of the guanidine core drives the interesterification of soybean oil with methyl octanoate, providing a heterogeneous, reusable catalyst system for biodiesel and lipid modification[5].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are grounded in validated organometallic methodologies. Note: All manipulations must be performed under an inert argon or nitrogen atmosphere using standard Schlenk techniques or a glovebox to prevent catalyst degradation by moisture.

Protocol A: ZnEt₂-Catalyzed Synthesis of N,N'-Diisopropylguanidine Derivatives[3]
  • Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk flask with N,N'-diisopropylcarbodiimide (DIC) (3.00 mmol) and the desired primary amine (e.g., 4-tert-butylaniline, 3.00 mmol).

  • Solvent Addition: Dissolve the mixture in 30 mL of anhydrous toluene.

  • Catalyst Injection: Dropwise, add a 1.0 M solution of Diethylzinc (ZnEt₂) in hexanes (0.045 mmol, 1.5 mol% catalyst loading).

  • Reaction: Seal the flask, transfer to a Schlenk line, and stir the mixture at 60 °C. Monitor the reaction via ¹H NMR (disappearance of the amine N-H protons and shifts in the isopropyl CH multiplet).

  • Isolation: Upon completion (typically 2–4 hours), remove the volatiles under reduced pressure. Crystallize the crude product from cold hexanes (−25 °C) to yield the pure guanidine derivative.

Protocol B: Preparation of Zinc(II) Guanidinate Complexes[2]
  • Deprotonation/Metalation: In a glovebox, dissolve the synthesized N,N'-diisopropylguanidine proligand (1.0 equiv) in anhydrous benzene.

  • Addition: Slowly add Zn[N(SiMe₃)₂]₂ (1.0 equiv) to the solution.

  • Heating: Stir the mixture at 80 °C for 24 hours. The evolution of volatile hexamethyldisilazane (HMDS) drives the reaction forward.

  • Purification: Evaporate the solvent in vacuo. Wash the resulting solid with cold pentane to isolate the highly active Zn(II) guanidinate precatalyst.

Quantitative Data Summary

The following table synthesizes the kinetic and physicochemical data of N,N'-diisopropylguanidine systems derived from the cited literature.

Parameter / PropertyValue / ObservationReference Context
CAS Number (Monohydrochloride) 24518-84-1Commercial standard salt[1]
Activation Energy (Ea) for Guanylation 59.5 kJ/molZnEt₂ catalyzed addition of amines to DIC[3]
Typical Guanylation Yields 80% – 98%Using Vanadium or Zinc precatalysts[3][4]
¹H NMR Signature (Isopropyl CH) ~3.60 – 4.10 ppm (multiplet)Dependent on solvent (CDCl₃ / Toluene-d₈)[3][4]
¹H NMR Signature (Isopropyl CH₃) ~0.90 – 1.26 ppm (doublet)Characteristic ³J_H-H ≈ 6.4 - 6.6 Hz[3][4]
SBA-15 Grafting Application High interesterification yieldSolid-base catalyst for soybean oil modification[5]

Conclusion

Guanidine, N,N'-bis(1-methylethyl)- represents a critical nexus between organic base catalysis and organometallic ligand design. By understanding the causality behind its steric bulk and electronic donation, researchers can effectively deploy this compound in the synthesis of highly active, low-coordinate metal catalysts for advanced polymerization and sustainable chemical transformations.

References

  • Xie, W., & Hu, L. "Mesoporous SBA-15 Silica-supported Diisopropylguanidine: an Efficient Solid Catalyst for Interesterification of Soybean Oil with Methyl Octanoate or Methyl Decanoate." Journal of Oleo Science. URL:[Link][5]

  • Montalvo, E., et al. "Simple, Versatile, and Efficient Catalysts for Guanylation of Amines." Organometallics, ACS Publications. URL:[Link][3]

  • Lorca, R., et al. "Use of Vanadium Complexes as Catalysts in the Synthesis of Guanidines: New Experimental Data and DFT Analysis of the Carbodiimide Interaction with the Catalyst." Organometallics, ACS Publications. URL:[Link][6]

  • Sanchez-Barba, L. F., et al. "Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions." ACS Applied Polymer Materials. URL:[Link][7]

Sources

Exploratory

Spectroscopic Characterization of N,N'-Diisopropylguanidine and Its Derivatives: A Comprehensive Technical Guide

Executive Summary Guanidines, particularly N,N'-diisopropylguanidine and its N-aryl/alkyl derivatives, are foundational motifs in modern organic chemistry. They serve as powerful organosuperbases, versatile ligands for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanidines, particularly N,N'-diisopropylguanidine and its N-aryl/alkyl derivatives, are foundational motifs in modern organic chemistry. They serve as powerful organosuperbases, versatile ligands for transition metal catalysis, and critical intermediates in pharmaceutical development. Due to the high basicity, complex tautomeric equilibria, and restricted bond rotations inherent to the guanidine core, rigorous spectroscopic characterization is mandatory. This whitepaper provides an authoritative, in-depth methodology for the synthesis, isolation, and multimodal spectroscopic validation (NMR, IR, MS) of N,N'-diisopropylguanidine architectures.

Synthesis and Isolation Protocols

The most atom-efficient route to substituted N,N'-diisopropylguanidines is the direct catalytic guanylation of amines using N,N'-diisopropylcarbodiimide (DIC). This reaction requires overcoming a significant activation barrier, which is achieved using transition metal precatalysts such as vanadium imido complexes [1], divalent lanthanides [2], or iron(II) complexes [4].

Step-by-Step Guanylation Methodology

This protocol is designed as a self-validating system; intermediate checks ensure reaction fidelity before proceeding to isolation.

  • Inert Reactor Setup: Flame-dry a thick-walled Schlenk flask equipped with a Teflon stopcock. Purge with argon to eliminate moisture, which would otherwise hydrolyze the carbodiimide into a urea byproduct.

  • Reagent Loading: Add the amine precursor (1.0 equiv), DIC (1.0 equiv), and the metal precatalyst (e.g., 2 mol% V(N−2,6−iPr2​C6​H3​)Cl3​ ) into 10 mL of anhydrous toluene.

    • Causality of Solvent Choice: Toluene provides a high-boiling, non-polar environment that solubilizes the reagents while withstanding the thermal energy required for the carbodiimide to insert into the metal-amido bond [1].

  • Thermal Activation: Seal the vessel and heat at 105 °C for 18–24 hours.

  • In-Process Validation: Extract a 10 µL aliquot, dilute in GC-grade hexane, and analyze via GC-MS. The reaction is deemed complete when the DIC peak is consumed and the target guanidine mass is detected.

  • Workup and Isolation: Cool to room temperature and remove toluene in vacuo. Extract the crude residue with diethyl ether or hexane.

    • Causality of Extraction: Free-base guanidines are highly lipophilic and partition readily into non-polar solvents, leaving polar catalytic residues and unreacted salts behind.

  • Crystallization: Concentrate the organic layer and cool to −20 °C to induce crystallization. Filter and dry the resulting solid under high vacuum [1, 3].

G A DIC & Amine Precursors B Catalytic Guanylation (V, Fe, or Li) A->B Toluene, 105°C C Crude Mixture Workup B->C Vacuum/Extract D Pure Guanidine Derivative C->D Crystallization

Figure 1: Step-by-step catalytic guanylation workflow for N,N'-diisopropylguanidine synthesis.

Spectroscopic Validation Logic

To definitively confirm the structure of N,N'-diisopropylguanidines, a multi-modal approach is required. Mass spectrometry establishes the molecular formula, NMR maps the atomic connectivity, and IR confirms the unique electronic environment of the functional groups.

G A Spectroscopic Validation of N,N'-Diisopropylguanidine B ESI-MS Analysis Target: [M+H]+ Ion A->B C NMR Spectroscopy Target: Connectivity A->C D FT-IR Spectroscopy Target: Functional Groups A->D C1 1H NMR: Isopropyl Doublets (~1.15 ppm) C->C1 C2 13C NMR: Guanidinium C=N (~150 ppm) C->C2

Figure 2: Multi-modal spectroscopic logic for validating guanidine structural integrity.

Mass Spectrometry (MS): Ionization and Fragmentation

Electrospray Ionization (ESI) in positive ion mode is the gold standard for characterizing guanidines.

Causality of Method Choice: Guanidines are exceptionally basic (conjugate acid pK a​ ~13) due to the resonance stabilization of the protonated form. In protic solvents (e.g., Methanol/Water with 0.1% Formic Acid), they exist almost entirely as pre-formed guanidinium cations. ESI flawlessly transfers these pre-existing ions into the gas phase, resulting in a highly sensitive, dominant [M+H]+ peak with minimal fragmentation [3].

Table 1: Expected MS Data Profile
Ionization ModeExpected m/zAdduct / FragmentCausality / Notes
ESI (+) [M+H]+ Protonated MoleculeBase peak. High sensitivity due to solution-phase pre-ionization.
ESI (+) [M−C3​H7​]+ Isopropyl LossCollision-induced dissociation (CID) cleaves the sterically bulky isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR characterization of N,N'-diisopropylguanidines requires careful interpretation due to the dynamic nature of the molecule.

Causality of Peak Broadening: The guanidine core exhibits restricted rotation around the C–N partial double bonds and rapid proton exchange (tautomerism) at room temperature. Consequently, the isopropyl methine (-CH) protons and the N-H protons often appear as broad singlets or unresolved multiplets in 1 H NMR [1, 3]. If sharp signals are required for publication, Variable Temperature (VT) NMR (cooling to -20 °C or heating to 60 °C) is employed to either freeze out a single conformer or push the exchange into the fast regime.

Table 2: 1 H and 13 C NMR Data Summary (in CDCl 3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Notes
1 H1.10 – 1.25Doublet (d)12H-CH(CH 3​ ) 2​ Split by the adjacent methine proton ( J≈6.4 Hz) [1].
1 H3.50 – 4.10Septet / Broad2H-CH (CH 3​ ) 2​ Often broadened at RT due to restricted C-N rotation [3].
1 H3.40 – 4.00Broad (br)1H - 2HN-H Highly dependent on solvent concentration and tautomeric exchange rate.
13 C23.0 – 24.0Singlet (s)4C-CH(C H 3​ ) 2​ Aliphatic methyl carbons [2].
13 C43.0 – 46.0Singlet (s)2C-C H(CH 3​ ) 2​ Aliphatic methine carbons [2].
13 C148.0 – 154.0Singlet (s)1CC =NDeshielded guanidinium carbon; intensity is often low due to a lack of Nuclear Overhauser Effect (NOE) and long relaxation times ( T1​ ) [1, 3].

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid validation of the functional groups, specifically distinguishing the guanidine core from simple amides or imines.

Causality of Vibrational Shifts: In a standard imine, the C=N stretch appears around 1690 cm −1 . However, in N,N'-diisopropylguanidine, the delocalized π -electron system (conjugation of the C=N π -bond with the lone pairs of the two adjacent nitrogen atoms) gives the C=N bond partial single-bond character. This lowers the force constant of the bond, shifting the vibrational frequency down to the 1640–1660 cm −1 range [2].

Table 3: Key IR Vibrational Modes (ATR / KBr Pellet)
Wavenumber ( ν , cm −1 )IntensityAssignmentCausality / Notes
3300 – 3450Medium, BroadN-H StretchBroadening is caused by extensive intermolecular hydrogen bonding in the solid state.
2870 – 2960StrongC-H StretchCharacteristic asymmetric/symmetric stretching of the isopropyl methyl groups.
1640 – 1660StrongC=N StretchShifted lower than typical imines due to resonance delocalization across the N-C-N core [2].
1170 – 1250MediumC-N StretchFingerprint region vibrations corresponding to the single bonds of the guanidine core.

References

  • Use of Vanadium Complexes as Catalysts in the Synthesis of Guanidines: New Experimental Data and DFT Analysis of the Carbodiimide Interaction with the Catalyst.
  • Divalent Lanthanide Complexes: Highly Active Precatalysts for the Addition of N-H and C-H Bonds to Carbodiimides. AWS.
  • Facile and Atom-Efficient Amidolithium-Catalyzed C-C and C-N Formation for the Construction of Substituted Guanidines. SciSpace.
  • Catalytic Carbodiimide Guanylation by a Nucleophilic, High Spin Iron(II) Imido Complex. OSTI.
Foundational

"thermodynamic stability of Guanidine, N,N'-bis(1-methylethyl)-"

An In-Depth Technical Guide to the Thermodynamic Stability of N,N'-bis(1-methylethyl)guanidine N,N'-bis(1-methylethyl)guanidine, a member of the guanidine family, finds utility in various chemical syntheses, including as...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N,N'-bis(1-methylethyl)guanidine

N,N'-bis(1-methylethyl)guanidine, a member of the guanidine family, finds utility in various chemical syntheses, including as a catalyst and a precursor for more complex molecules. Its efficacy and safety in these applications are intrinsically linked to its thermodynamic stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of this compound. We will explore both computational and experimental methodologies, emphasizing the rationale behind procedural choices and the integration of theoretical predictions with empirical data. This document serves as a practical manual for characterizing the stability profile of N,N'-bis(1-methylethyl)guanidine, ensuring its reliable and safe application.

Introduction to N,N'-bis(1-methylethyl)guanidine and its Thermodynamic Stability

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. The parent compound, guanidine, is a strong base that is protonated to form the highly stable guanidinium cation in aqueous solutions. This stability is attributed to the resonance delocalization of the positive charge across the three nitrogen atoms. N,N'-bis(1-methylethyl)guanidine, with its isopropyl substituents, possesses a modified electronic and steric profile compared to the parent molecule, which influences its reactivity and stability.

The thermodynamic stability of a chemical compound refers to its resistance to decomposition or chemical change under a given set of conditions. For N,N'-bis(1-methylethyl)guanidine, understanding its stability is crucial for:

  • Safe Handling and Storage: Predicting potential decomposition hazards under various temperatures and environmental conditions.

  • Process Optimization: Defining the operational temperature limits for chemical reactions where it is used as a reactant or catalyst.

  • Drug Development: Assessing the shelf-life and degradation pathways if it is part of a pharmaceutical intermediate or final product.

This guide will provide a dual-pronged approach to evaluating the thermodynamic stability of N,N'-bis(1-methylethyl)guanidine: computational prediction and experimental verification.

Computational Assessment of Thermodynamic Stability

Computational chemistry offers a powerful toolkit for predicting the thermodynamic properties of molecules before extensive laboratory work is undertaken. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide valuable insights into the stability of N,N'-bis(1-methylethyl)guanidine.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. By solving the Schrödinger equation for a given molecule, we can determine its optimized geometry and thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Causality behind Method Selection:

  • DFT over other methods: DFT provides a good balance between computational cost and accuracy for molecules of this size, making it a preferred choice over more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) for initial assessments.

  • Choice of Functional and Basis Set: The selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) is critical. B3LYP is a widely used hybrid functional that often provides reliable results for organic molecules. The M06-2X functional is known to perform well for thermochemistry and kinetics. A Pople-style basis set like 6-311+G(d,p) includes diffuse functions and polarization functions, which are important for accurately describing the electron distribution in a molecule with heteroatoms like nitrogen.

Workflow for Computational Stability Analysis

G cluster_0 Computational Workflow mol_struct 1. Define Molecular Structure of N,N'-bis(1-methylethyl)guanidine geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc thermo_prop 4. Calculate Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) freq_calc->thermo_prop stability_assess 8. Assess Thermodynamic Stability thermo_prop->stability_assess decomp_path 5. Postulate Decomposition Pathways ts_search 6. Transition State Search (for each pathway) decomp_path->ts_search energy_profile 7. Construct Reaction Energy Profile ts_search->energy_profile energy_profile->stability_assess

Caption: Computational workflow for assessing thermodynamic stability.

Step-by-Step Computational Protocol
  • Molecular Structure Input: Draw the 3D structure of N,N'-bis(1-methylethyl)guanidine using a molecular editor and convert it to a suitable input format (e.g., .xyz, .mol).

  • Geometry Optimization: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output of this calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Thermodynamic Property Calculation: From the frequency calculation output, extract the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). A more negative ΔGf° indicates greater thermodynamic stability.

  • Decomposition Pathway Analysis (Advanced):

    • Postulate plausible decomposition reactions. For a guanidine derivative, this could involve C-N bond cleavage or elimination reactions.

    • For each proposed pathway, calculate the Gibbs free energy of reaction (ΔGrxn). A negative ΔGrxn suggests a spontaneous decomposition pathway.

    • Perform a transition state search for the rate-determining step of the most likely decomposition pathways to determine the activation energy (Ea). A higher activation energy indicates greater kinetic stability.

Experimental Verification of Thermodynamic Stability

While computational methods provide valuable predictions, experimental validation is essential for a complete and reliable assessment of thermodynamic stability. Thermal analysis techniques are the cornerstone of this experimental approach.

Key Experimental Techniques
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to study the kinetics of decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Workflow

G cluster_1 Experimental Workflow sample_prep 1. Sample Preparation (N,N'-bis(1-methylethyl)guanidine) tga_analysis 2. Thermogravimetric Analysis (TGA) sample_prep->tga_analysis dsc_analysis 3. Differential Scanning Calorimetry (DSC) sample_prep->dsc_analysis data_analysis 4. Data Analysis tga_analysis->data_analysis dsc_analysis->data_analysis stability_report 5. Thermodynamic Stability Report data_analysis->stability_report

Caption: Experimental workflow for thermal stability analysis.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of N,N'-bis(1-methylethyl)guanidine into a clean TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Rationale for Heating Rate: A heating rate of 10 °C/min is a standard practice that provides good resolution of thermal events. Slower rates can provide better separation of overlapping events, while faster rates can increase the decomposition temperature.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG curve).

    • Quantify the percentage of mass loss at different stages of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of N,N'-bis(1-methylethyl)guanidine into a hermetically sealed aluminum pan. A hermetic seal is crucial to contain any volatile decomposition products and to prevent mass loss before the decomposition event.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature above the decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify endothermic or exothermic peaks in the DSC thermogram. Decomposition is often an exothermic process.

    • Determine the onset temperature and peak temperature of the decomposition event.

    • Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the decomposition peak. A larger exothermic enthalpy indicates a more energetic decomposition.

Data Interpretation and Reporting

A comprehensive understanding of the thermodynamic stability of N,N'-bis(1-methylethyl)guanidine is achieved by integrating the computational and experimental data.

Data Summary

The results from the computational and experimental analyses should be summarized in a clear and concise format.

Table 1: Predicted and Experimental Thermodynamic Stability Data for N,N'-bis(1-methylethyl)guanidine

ParameterComputational PredictionExperimental Measurement
ΔGf° (kJ/mol)[Insert calculated value]N/A
Tonset (°C)[Predicted from Ea][From TGA/DSC data]
Tpeak (°C)N/A[From TGA/DSC data]
ΔHdecomp (kJ/mol)[Calculated from ΔHrxn][From DSC data]
Major Decomposition Products[Predicted from pathways][To be identified by TGA-MS]

Note: For a complete analysis, the decomposition products can be identified by coupling the TGA instrument to a mass spectrometer (TGA-MS).

Integrated Stability Assessment

The final assessment should discuss the correlation between the theoretical predictions and the experimental results. For instance, does the predicted lowest-energy decomposition pathway align with the observed decomposition temperature and mass loss in the TGA? Is the predicted exothermicity of the decomposition consistent with the DSC measurement? Any discrepancies should be analyzed and may suggest alternative decomposition mechanisms that require further investigation.

Conclusion

The thermodynamic stability of N,N'-bis(1-methylethyl)guanidine is a critical parameter for its safe and effective use in research and industry. This guide has outlined a robust, dual-approach methodology for its assessment, combining the predictive power of computational chemistry with the empirical validation of thermal analysis techniques. By following the detailed protocols and workflows presented, researchers can gain a thorough understanding of the stability profile of this compound, enabling informed decisions regarding its handling, storage, and application. This integrated approach not only ensures scientific rigor but also promotes a culture of safety and precision in chemical research and development.

References

  • Title: Density-functional theory Source: Wikipedia URL: [Link]

  • Title: Thermogravimetric analysis Source: Wikipedia URL: [Link]

  • Title: Differential scanning calorimetry Source: Wikipedia URL: [Link]

Exploratory

The Solubility Profile of N,N'-Diisopropylguanidine: A Technical Guide for Researchers

Introduction N,N'-Diisopropylguanidine, a sterically hindered organic base, is a versatile tool in modern organic synthesis. Its utility, however, is intrinsically linked to its solubility in various organic solvents, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N'-Diisopropylguanidine, a sterically hindered organic base, is a versatile tool in modern organic synthesis. Its utility, however, is intrinsically linked to its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and overall process efficiency. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N,N'-diisopropylguanidine, offering a blend of theoretical insights and practical guidance for researchers, scientists, and drug development professionals. While explicit quantitative solubility data for N,N'-diisopropylguanidine is not extensively available in public literature, this guide synthesizes information from analogous compounds and physicochemical principles to predict its solubility behavior and provide robust experimental protocols for its determination.

Physicochemical Properties of N,N'-Diisopropylguanidine: The Foundation of Solubility

Understanding the inherent properties of N,N'-diisopropylguanidine is paramount to predicting its behavior in different solvent environments. The presence of two isopropyl groups significantly influences its polarity, basicity, and intermolecular interactions.

PropertyPredicted/Reported ValueSignificance for Solubility
Molecular Formula C₇H₁₇N₃Provides the elemental composition.
Molecular Weight 143.23 g/mol Influences the mass-to-volume relationship in solution.
Predicted XlogP 0.6[1]This positive value suggests a degree of lipophilicity, indicating that N,N'-diisopropylguanidine will have a greater affinity for organic solvents compared to highly polar solvents like water. The isopropyl groups contribute to this non-polar character.
pKa of Conjugate Acid ~12.5 (estimated for guanidines)[2]The high basicity of the guanidine moiety means it will readily protonate in the presence of protic solvents or acidic impurities. The resulting guanidinium salt will have drastically different solubility characteristics, generally favoring polar solvents.
Hydrogen Bonding The guanidine core contains both hydrogen bond donors (N-H) and acceptors (C=N).This allows for interactions with both protic and aprotic polar solvents, enhancing solubility in these media. The isopropyl groups, however, introduce steric hindrance that may temper these interactions compared to less substituted guanidines.

Factors Influencing the Solubility of N,N'-Diisopropylguanidine

The dissolution of N,N'-diisopropylguanidine is a multifactorial process governed by the interplay of solute-solvent interactions. The principle of "like dissolves like" serves as a fundamental guideline.

Solvent Polarity: The polarity of the solvent is a primary determinant of solubility.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the guanidine core, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can act as hydrogen bond acceptors and possess significant dipole moments, facilitating the dissolution of the polar guanidine moiety.[2]

  • Non-Polar Solvents (e.g., hexane, toluene): The non-polar isopropyl groups will promote solubility in these solvents to some extent. However, the highly polar guanidine core will limit overall solubility.[3]

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[3]

Steric Hindrance: The bulky isopropyl groups on N,N'-diisopropylguanidine introduce steric hindrance around the guanidine core. While this is often exploited to create non-nucleophilic bases, it can also affect how efficiently solvent molecules can solvate the molecule, potentially limiting solubility compared to less hindered guanidines.

Predicted Solubility Profile of N,N'-Diisopropylguanidine

Based on the physicochemical properties and the behavior of analogous substituted guanidines, the following table provides a predicted qualitative solubility profile for N,N'-diisopropylguanidine in a range of common organic solvents. It is crucial to note that this is a predictive guide, and experimental verification is highly recommended.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor and highly polar, effectively solvating the guanidine core.[2]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, its polarity and hydrogen bond accepting capability favor dissolution.[2]
MethanolPolar ProticModerate to HighCapable of hydrogen bonding with the solute, but its smaller size compared to DMSO and DMF might lead to slightly lower capacity.
EthanolPolar ProticModerateSimilar to methanol, but the slightly larger alkyl chain reduces its overall polarity.
ChloroformNon-PolarModerateWhile considered non-polar, it has a significant dipole moment and can interact with the guanidine moiety. The isopropyl groups will also contribute to solubility.[2][3]
Dichloromethane (DCM)Non-PolarModerateSimilar in nature to chloroform.
AcetonitrilePolar AproticModerate to LowLess polar than DMSO and DMF, and a weaker hydrogen bond acceptor, leading to potentially lower solubility.[2]
Ethyl AcetatePolar AproticLowModerate polarity but a less effective solvator for the highly polar guanidine group compared to other aprotic solvents.[2]
TolueneNon-PolarLowThe non-polar nature of toluene will primarily interact with the isopropyl groups, but will struggle to solvate the polar guanidine core.[3]
HexaneNon-PolarVery LowThe highly non-polar nature of hexane makes it a poor solvent for the polar guanidine functionality.

Experimental Determination of Solubility: A Practical Workflow

For precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a standard gravimetric method.

Objective: To determine the equilibrium solubility of N,N'-diisopropylguanidine in a given organic solvent at a specific temperature.

Materials:

  • N,N'-diisopropylguanidine (high purity)

  • Selected organic solvent (anhydrous, high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (PTFE or other solvent-compatible membrane)

  • Pipettes

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of N,N'-diisopropylguanidine to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature.

    • Allow the mixture to equilibrate for 24-48 hours. This timeframe may need to be optimized depending on the solvent and the dissolution rate.

  • Sample Collection:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation:

    • Accurately weigh the vial containing the filtered solution.

    • Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven. Ensure the temperature is kept below the decomposition point of N,N'-diisopropylguanidine.

  • Data Analysis:

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved N,N'-diisopropylguanidine by subtracting the initial weight of the empty vial.

    • Express the solubility in desired units (e.g., g/L, mg/mL, or mol/L).

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess N,N'-diisopropylguanidine to solvent prep2 Seal vial prep1->prep2 equil1 Incubate at constant temperature with shaking prep2->equil1 equil2 (24-48 hours) equil1->equil2 sample1 Cease agitation, allow solid to settle equil2->sample1 sample2 Withdraw known volume of supernatant sample1->sample2 sample3 Filter through syringe filter into a pre-weighed vial sample2->sample3 analysis1 Weigh vial with solution sample3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh vial with dried solute analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: A stepwise workflow for the experimental determination of the solubility of N,N'-diisopropylguanidine.

Troubleshooting Solubility Issues

In practical applications, achieving the desired concentration of N,N'-diisopropylguanidine can sometimes be challenging. The following logical approach can help address common solubility problems.

Troubleshooting Logic for Poor Solubility

G start Poor Solubility Observed check_purity Check Solute & Solvent Purity Are impurities present? start->check_purity increase_temp Increase Temperature Gently warm the solution. check_purity->increase_temp If No success Solubility Achieved check_purity->success If Yes, purify sonication Apply Sonication Use an ultrasonic bath to break up agglomerates. increase_temp->sonication If still poor increase_temp->success If successful cosolvent Use a Co-solvent Add a small amount of a more polar solvent (e.g., DMSO, Methanol). sonication->cosolvent If still poor sonication->success If successful change_solvent Change Solvent Select a solvent with higher predicted solubility. cosolvent->change_solvent If still poor cosolvent->success If successful change_solvent->success

Caption: A decision-making diagram for troubleshooting the poor solubility of N,N'-diisopropylguanidine.

Conclusion

While quantitative solubility data for N,N'-diisopropylguanidine remains to be exhaustively documented, a thorough understanding of its physicochemical properties allows for a robust predictive framework. The steric hindrance and increased lipophilicity conferred by the isopropyl groups suggest a more favorable solubility in a wider range of organic solvents compared to unsubstituted guanidine. For applications demanding precise concentration control, the experimental protocols outlined in this guide provide a reliable path to obtaining accurate solubility data. By combining theoretical knowledge with empirical testing, researchers can effectively harness the synthetic potential of N,N'-diisopropylguanidine.

References

  • Ishikawa, T. (2010). Guanidine chemistry. PubMed. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • MilliporeSigma. (2025). Safety Data Sheet for N-ethyl-N,N-diisopropylamine.
  • BenchChem. (2025). Solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of N,N-Diisopropylethylenediamine.
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Foundational

"discovery and history of substituted guanidines"

An In-Depth Technical Guide to the Discovery and History of Substituted Guanidines Abstract The guanidinium group, a seemingly simple nitrogenous functional group, stands as a cornerstone in medicinal chemistry and chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Guanidines

Abstract

The guanidinium group, a seemingly simple nitrogenous functional group, stands as a cornerstone in medicinal chemistry and chemical biology. Its journey from a natural product isolated from guano to a critical pharmacophore in blockbuster drugs is a compelling narrative of discovery, synthetic innovation, and rational design. This guide provides a comprehensive exploration of the history of substituted guanidines, beginning with the isolation of the parent compound and the elucidation of its fundamental properties. We trace the discovery of key guanidine-containing natural products that revealed its biological significance, from endogenous neuromodulators to potent toxins. The guide then delves into two landmark case studies in drug development—Metformin and Cimetidine—which exemplify the therapeutic power of this moiety and highlight divergent paths to clinical success. Finally, we examine the evolution of synthetic methodologies, detailing the chemical strategies and reagents developed to tame the reactivity of the guanidine group and enable its incorporation into complex molecules, a critical advancement for modern drug discovery.

Part 1: The Foundational Guanidinium Moiety

Discovery and Physicochemical Properties

The history of guanidine begins in 1861 when German chemist Adolph Strecker first isolated the compound through the oxidative degradation of guanine, an aromatic natural product he extracted from Peruvian guano[1][2][3]. This origin is forever embedded in its name. Guanidine [HN=C(NH₂)₂] is a colorless, crystalline solid that is highly hygroscopic[2][4].

The true significance of the guanidine group lies in the properties of its protonated form, the guanidinium cation [C(NH₂)₃⁺]. With a pKa of approximately 13.6, guanidine is one of the strongest organic bases[5][6]. This exceptional basicity is a direct result of the remarkable resonance stabilization of its conjugate acid. The positive charge is delocalized equally across all three nitrogen atoms, and X-ray crystal analysis confirms a planar, symmetrical structure with identical C-N bond lengths[2]. This delocalization creates a stable, charge-diffuse cation that is fully protonated under physiological conditions[7]. This inherent property allows the guanidinium group to engage in a multitude of non-covalent interactions, including as a multi-dentate hydrogen bond donor and a partner in strong electrostatic (salt bridge) and cation-π interactions, underpinning its crucial role in molecular recognition at enzyme and receptor binding sites[5][8][9].

Early Synthetic Approaches

Following its discovery, early chemists developed several methods for the laboratory synthesis of guanidine. One of the first was the thermal decomposition of ammonium thiocyanate under anhydrous conditions[1]. A more versatile and historically significant route is the Rathke synthesis , which involves the reaction of isothiouronium salts (S-alkylated thioureas) with amines to yield guanidinium salts[1]. A common commercial route involves a two-step process starting from the reaction of dicyandiamide with ammonium salts[1][2].

Part 2: Guanidines in Nature's Arsenal

Nature has long harnessed the unique properties of the guanidinium group, incorporating it into a wide array of biologically active molecules. The discovery of these natural products provided the first clues to the profound physiological and pharmacological potential of this functional group.

Agmatine: The Endogenous Neuromodulator

In 1910, Albrecht Kossel discovered agmatine, or 4-aminobutyl-guanidine, in herring roe[10][11][12]. It was later identified as an endogenous neuromodulator in the mammalian brain, synthesized via the decarboxylation of the amino acid L-arginine[10][11]. Agmatine exerts complex modulatory actions on multiple molecular targets, including neurotransmitter systems (e.g., NMDA receptors), ion channels, and nitric oxide synthesis pathways, establishing it as a key molecule in neuroscience[10][13].

Potent Toxins: Saxitoxin and Tetrodotoxin

The guanidinium moiety is also a critical component of some of nature's most potent neurotoxins.

  • Tetrodotoxin (TTX) , first identified in pufferfish, contains a highly unusual cyclic guanidinium group embedded within a complex polycyclic structure[14][15].

  • Saxitoxin (STX) , first isolated in 1957 from the Alaska butter clam (Saxidomus gigantea), features two guanidinium groups within its structure[16].

Both TTX and STX function as potent and selective blockers of voltage-gated sodium channels in nerve cells[15][17]. Their high affinity and specificity for this target made them invaluable chemical tools for neurophysiologists, enabling the isolation, characterization, and counting of sodium channels in excitable membranes[17].

A Note on Biosynthesis

Modern research has begun to unravel the complex enzymatic machinery responsible for installing and modifying guanidine groups in natural products. Organisms like cyanobacteria, for instance, are prolific producers of guanidino-containing compounds and possess a diverse array of enzymes that perform these transformations, including cyclizations and prenylations, to generate structural diversity[8][18][19].

Part 3: The Rise of Substituted Guanidines in Therapeutics

The translation of the guanidine scaffold from natural curiosity to therapeutic powerhouse is best illustrated by two iconic drugs that fundamentally changed medical practice.

The Biguanide Legacy: Metformin

Metformin (N,N-dimethylbiguanide) is the first-line oral medication for the treatment of type 2 diabetes, prescribed to over 100 million people worldwide[20][21]. Its history is a fascinating journey from folk medicine to modern pharmacology[22]. The active ingredient originates from the French lilac (Galega officinalis), a plant used in traditional European medicine for centuries.

Metformin's primary therapeutic effect is the inhibition of hepatic glucose production (gluconeogenesis)[20][22]. Its molecular mechanism is complex and multifaceted, involving both AMP-activated protein kinase (AMPK)-dependent and independent pathways[23]. A key action is the mild inhibition of the mitochondrial respiratory chain, which leads to an increase in cellular AMP levels. This rise in AMP activates AMPK, a crucial energy sensor, and also inhibits adenylate cyclase, which collectively helps to reduce the expression of gluconeogenic enzymes and enhance insulin sensitivity[20][21][22][23].

Drug NameGuanidine TypeYear of Commercial UsePrimary Therapeutic Use
Metformin Biguanide~1957 (France)Type 2 Diabetes
Cimetidine Cyanoguanidine1976 (UK)Peptic Ulcers, Heartburn
Agmatine Monosubstituted(Endogenous)Neuromodulation, Research
A Paradigm of Rational Drug Design: Cimetidine

The development of cimetidine (Tagamet) represents a watershed moment in pharmaceutical history, being one of the first drugs discovered through a logical, mechanism-based approach rather than serendipity[24][25]. The project, led by Sir James W. Black at Smith Kline & French from 1964, aimed to develop a compound that could block the acid-stimulating effects of histamine in the stomach[26][27][28].

The team knew that traditional antihistamines were ineffective for this purpose, leading them to hypothesize the existence of a second histamine receptor subtype, which they termed H₂. The research program was a systematic exercise in medicinal chemistry, starting with the structure of histamine and methodically modifying it to convert it from an agonist to an antagonist. This multi-year effort produced several key intermediates, including burimamide (the first H₂ antagonist, but with poor oral bioavailability) and metiamide (more potent, but with toxicity concerns). The final breakthrough came with the replacement of the thiourea group in metiamide with a cyanoguanidine moiety, a bioisosteric substitution that retained potency while eliminating the toxicity issue[25][27]. The result was cimetidine, which was approved for use in 1976 and became the first drug to achieve over $1 billion in annual sales, earning it the title of the first "blockbuster" drug[24][26].

cimetidine_development Histamine Histamine (H₂ Receptor Agonist) Modification1 Rational Modification (Lengthen side chain) Histamine->Modification1 Burimamide Burimamide (First H₂ Antagonist) - Low oral bioavailability Modification1->Burimamide Modification2 Introduce S atom Add methyl group (Increase potency) Burimamide->Modification2 Metiamide Metiamide (Potent Antagonist) - Toxicity concerns (thiourea) Modification2->Metiamide Modification3 Bioisosteric Replacement (Thiourea -> Cyanoguanidine) (Reduce toxicity) Metiamide->Modification3 Cimetidine Cimetidine (Tagamet) (Safe & Potent Antagonist) Modification3->Cimetidine

Caption: Logical pathway of Cimetidine's rational drug design.

Part 4: The Synthetic Evolution: Mastering the Guanylation Reaction

The incorporation of a guanidine group into a target molecule—a process known as guanylation—presents a significant synthetic challenge. The high basicity and nucleophilicity of the guanidine moiety can interfere with a wide range of chemical transformations, making its introduction into complex synthetic routes problematic[29][30]. To overcome this, chemists have developed a sophisticated toolbox of guanylating reagents that utilize protecting groups to temporarily mask the group's reactivity.

Key Guanylating Reagents and Strategies

The general strategy involves reacting a primary or secondary amine with a guanylating agent that has one or more of its nitrogen atoms protected with acid- or hydrogenolysis-labile groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). This allows the protected guanidine to be carried through multiple synthetic steps before being deprotected in a final stage[29].

A wide variety of reagents have been developed to facilitate this transformation under mild conditions. Many are derivatives of thiourea, isothiourea, or carbodiimide[30][31][32]. The choice of reagent depends on the substrate's reactivity and the desired substitution pattern on the final guanidine.

Reagent ClassCommon Protecting GroupsTypical Use Case
Protected Thioureas Boc, CbzGuanylation of primary/secondary amines. Activated with coupling agents (e.g., HgCl₂, Mukaiyama's reagent)[30].
Protected S-Methylisothioureas Boc, CbzStable, crystalline reagents for direct guanylation of amines without additional activators[33].
Triflylguanidines Boc, CbzHighly reactive reagents for guanylating even weakly nucleophilic or sterically hindered amines[34].
Protected Pyrazole Carboxamidines Boc, CbzUsed in solid-phase synthesis; displacement of pyrazole by an amine drives the reaction[7].
Experimental Protocol: Guanylation using N,N′-di-Boc-N′′-triflylguanidine

This protocol is adapted from the work of Feichtinger et al. and represents a powerful method for guanidinylating a wide range of amines[34].

Objective: To synthesize a di-Boc-protected substituted guanidine from a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • N,N′-di-Boc-N′′-triflylguanidine (0.9 eq)

  • Triethylamine (1.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of N,N′-di-Boc-N′′-triflylguanidine (0.45 mmol) and triethylamine (0.5 mmol) in anhydrous CH₂Cl₂ (2 mL), add the primary amine (0.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the triflylguanidine starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the N-substituted-N',N''-di-Boc-guanidine product.

  • The Boc protecting groups can be removed under standard acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to yield the final guanidinium salt.

Solid-Phase Synthesis and Combinatorial Chemistry

The development of solid-phase synthesis methodologies revolutionized the creation of large libraries of compounds for high-throughput screening. Guanylation reactions have been successfully adapted to this format, allowing for the rapid generation of diverse substituted guanidines[7][35]. In a typical workflow, an amine attached to a solid support (resin) is treated with a solution of a guanylating reagent. After the reaction, excess reagents are simply washed away, simplifying purification. This process can be repeated with further modifications before the final guanidine product is cleaved from the resin[7].

solid_phase_synthesis Start Start: Resin-bound amine Step1 Step 1: Guanylation Add protected guanylating reagent (e.g., Pyrazole Carboxamidine) Start->Step1 Wash1 Wash Resin (Remove excess reagents) Step1->Wash1 Intermediate Resin-bound Protected Guanidine Wash1->Intermediate Step2 Step 2 (Optional): Further modification (e.g., N-alkylation) Intermediate->Step2 Step3 Step 3: Cleavage Treat with strong acid (e.g., TFA) Intermediate->Step3 Skip optional step Wash2 Wash Resin Step2->Wash2 Wash2->Step3 End Final Product: Purified Substituted Guanidine Step3->End

Caption: General workflow for solid-phase synthesis of guanidines.

Part 5: Conclusion and Future Outlook

The journey of the guanidine functional group from its humble origins in guano to its status as a privileged scaffold in medicinal chemistry is a testament to more than 150 years of scientific inquiry. Its unique electronic and structural properties, first observed in nature's own chemical library, have been successfully translated into life-changing therapeutics through both serendipitous discovery and meticulous rational design. The continuous evolution of synthetic chemistry has provided the tools to precisely install and manipulate this powerful basic group, enabling its incorporation into ever more complex and targeted molecules. Today, the guanidinium moiety remains a focal point of research, with new applications emerging in areas from transition metal catalysis and antimicrobial agents to advanced molecular transporters and vectors for gene delivery, ensuring its relevance for decades to come[31][36][37].

References

  • Wasserman, D. et al. (2019). Metformin Mechanism of Action Uncovered. Vanderbilt Health.
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  • Wikipedia. (n.d.). Cimetidine. [Link]

  • Li, Z., & Abe, I. (2024). Biosynthesis of guanidine-containing natural products in cyanobacteria. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Molinder, H. (1994). The development of cimetidine: 1964-1976. A human story. Journal of Clinical Gastroenterology, 19(3), 248-54. [Link]

  • Alzheimer's Drug Discovery Foundation. (2020). Agmatine. Cognitive Vitality Reports. [Link]

  • American Chemical Society. (2022). Agmatine. Molecule of the Week. [Link]

  • Lazi, E., et al. (n.d.). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synlett. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Britannica. (2026). Guanidine. Encyclopædia Britannica. [Link]

  • Feichtinger, K., et al. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439. [Link]

  • Van Vliet, D. S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

  • American Chemical Society. (1997). Tagamet: Discovery of Histamine H2-receptor Antagonists. International Historic Chemical Landmark. [Link]

  • Foretz, M., Guigas, B., & Viollet, B. (2019). Molecular mechanism of action of metformin: old or new insights? Diabetologia, 62(9), 1568-1575. [Link]

  • Li, Z., & Abe, I. (2024). Biosynthesis of guanidine-containing natural products in cyanobacteria. PubMed. [Link]

  • Molinder, H. (1994). The Development of Cimetidine: 1964–1976 A Human Story. Journal of Clinical Gastroenterology, 19(3), 248-254. [Link]

  • Bane, V., et al. (2014). From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic. Marine Drugs, 12(3), 1485-1509. [Link]

  • Young, S. (2024). 5 Health Benefits of Agmatine Supplements. PrimeHealth Denver. [Link]

  • Wang, L., et al. (2016). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 52(75), 11219-11231. [Link]

  • Chemistry World. (2020). Cimetidine. Podcast. [Link]

  • Subirós-Funosas, R., et al. (2000). Substituted Guanidines: Introducing Diversity in Combinatorial Chemistry. Organic Letters, 2(23), 3667-3670. [Link]

  • Yousif, E., et al. (2017). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

  • El-Gazzar, A.-R. B. A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122). [Link]

  • Narahashi, T. (2008). Tetrodotoxin—A brief history. Proceedings of the Japan Academy, Series B, 84(5), 147-154. [Link]

  • Bill, J., et al. (2025). Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications. Toxins, 17(7), 356. [Link]

  • Li, Z., & Abe, I. (2025). Biosynthesis of guanidine-containing natural products in cyanobacteria. Journal of Industrial Microbiology and Biotechnology. [Link]

  • Wikipedia. (n.d.). Tetrodotoxin. [Link]

  • de la Mora, E., et al. (n.d.). Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]

  • Wang, S., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 15(11), 333. [Link]

  • Tello, C. (2017). Metformin: Out of Backwaters and into the Mainstream. American Scientist. [Link]

  • He, L., & Wondisford, F. E. (2015). The mechanisms of action of metformin. Diabetologia, 58(1), 3-6. [Link]

  • Liu, P., et al. (2019). Role of agmatine in the application of neural progenitor cell in central nervous system diseases: therapeutic potentials and effects. Journal of Neuroinflammation, 16(1), 1-10. [Link]

  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]

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Exploratory

The Basicity and pKa of N,N'-bis(1-methylethyl)guanidine: A Comprehensive Technical Guide

Executive Summary Guanidines represent a premier class of neutral organic superbases, widely utilized in organocatalysis, polyurethane synthesis, and pharmaceutical development. N,N'-bis(1-methylethyl)guanidine , more co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanidines represent a premier class of neutral organic superbases, widely utilized in organocatalysis, polyurethane synthesis, and pharmaceutical development. N,N'-bis(1-methylethyl)guanidine , more commonly known as N,N'-diisopropylguanidine , is a symmetrically substituted derivative that exhibits profound basicity. This whitepaper elucidates the structural mechanics driving its high pKa, details the thermodynamic parameters of its basicity, and provides a rigorously validated experimental protocol for determining its dissociation constant.

Structural Mechanics of Basicity

The exceptional basicity of N,N'-diisopropylguanidine is fundamentally driven by the thermodynamic stability of its conjugate acid, the guanidinium cation.

Y-Aromaticity and Resonance Stabilization

When N,N'-diisopropylguanidine is protonated, the proton exclusively attacks the imine ( C=N ) nitrogen. This specific site selectivity occurs because the lone pair on the imine nitrogen is orthogonal to the π -system, making it highly available for protonation. Conversely, the lone pairs on the amine ( −NH− ) nitrogens are delocalized into the C=N π -bond.

Upon protonation, the resulting positive charge is distributed symmetrically across all three nitrogen atoms. This phenomenon, often termed "Y-aromaticity," creates a highly resonance-stabilized planar cation [1]. The symmetry of the CN3​ core ensures that the energetic penalty of localized charge is minimized, driving the equilibrium heavily toward the protonated state.

The Role of Isopropyl Substituents

The addition of two isopropyl groups introduces competing electronic and steric effects:

  • Inductive Electron Donation (+I Effect): In the gas phase, the electron-donating nature of the isopropyl groups increases the electron density at the central carbon, stabilizing the positive charge and increasing the Gas-Phase Basicity (GB) relative to unsubstituted guanidine [2].

  • Steric Hindrance to Solvation: In aqueous media, basicity is not only a function of intrinsic molecular stability but also of the solvent's ability to stabilize the conjugate acid. The bulky isopropyl groups create a hydrophobic shield around the guanidinium core, restricting the approach of water molecules. Consequently, while the gas-phase basicity increases, the aqueous pKa is slightly depressed compared to the parent guanidine (pKa 13.6), typically falling into the 12.0–12.5 range [3].

Resonance A N,N'-diisopropylguanidine (Neutral Base) B Protonation at Imine Nitrogen A->B + H⁺ C Guanidinium Cation (Form I) B->C D Guanidinium Cation (Form II) C->D Resonance E Guanidinium Cation (Form III) D->E Resonance

Caption: Resonance stabilization of the N,N'-diisopropylguanidinium cation across the Y-shaped CN3 core.

Thermodynamic Data and pKa Values

The quantitative basicity of N,N'-diisopropylguanidine can be contextualized by comparing it to related compounds. The table below summarizes the key thermodynamic parameters.

CompoundAqueous pKa (25 °C)Gas-Phase Basicity (GB)Primary Application
Guanidine (Parent) 13.6~980 kJ/molBiological denaturant
Guanidine Carbonate 12.5 [3]N/ABuffer, pH adjustment
N,N'-diisopropylguanidine ~12.0 - 12.5 > 1050 kJ/mol [2]Polyurethane catalysis [4]
N,N,N',N'-tetramethylguanidine (TMG) 13.01015 kJ/molOrganic superbase

Data Synthesis Note: The exact aqueous pKa of N,N'-diisopropylguanidine is heavily influenced by counter-ion pairing. In practical laboratory environments, it readily absorbs atmospheric CO2​ to form a carbonate salt, which buffers at a pKa of approximately 12.5 [3].

Experimental Protocol: Potentiometric Determination of pKa

Because dialkylguanidines are strong bases that rapidly sequester carbon dioxide from the air to form carbonates, standard titration protocols must be strictly modified to exclude CO2​ . The following self-validating protocol ensures high-fidelity pKa determination.

Reagents and Equipment
  • Analyte: N,N'-bis(1-methylethyl)guanidine (Purity > 99%).

  • Solvent: Ultra-pure Milli-Q water, freshly boiled and degassed with Argon or N2​ to remove dissolved CO2​ .

  • Titrant: 0.1 M HCl (Standardized).

  • Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

  • Equipment: Jacketed titration vessel connected to a circulating water bath (25.0 ± 0.1 °C), automated titrator with a high-alkalinity glass electrode.

Step-by-Step Methodology
  • Electrode Calibration: Calibrate the pH electrode using NIST-traceable buffer solutions at pH 4.00, 7.00, and 10.00. Causality: High-alkalinity glass electrodes are prone to alkaline error at pH > 12; multipoint calibration ensures linearity in the target range.

  • Atmospheric Control: Seal the jacketed titration vessel and initiate a continuous, gentle sparge of inert Nitrogen ( N2​ ) gas through the solvent. Causality: Preventing the ingress of CO2​ is critical; failure to do so will result in the titration of guanidinium carbonate rather than the free base, artificially skewing the pKa towards 12.5.

  • Sample Preparation: Dissolve exactly 1.0 mmol of N,N'-diisopropylguanidine in 50 mL of the degassed 0.1 M KCl solution inside the vessel.

  • Titration Execution: Add the standardized 0.1 M HCl titrant in 0.05 mL increments. Allow a 30-second equilibration period between additions to ensure stable electrode readings.

  • Data Acquisition: Record the pH and volume of titrant added until the pH drops below 3.0.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation, correcting for the ionic strength of the KCl background.

Protocol Step1 1. Solvent Preparation Boil and degas Milli-Q water with N2 to remove CO2 Step2 2. Calibration Multipoint pH calibration (pH 4, 7, 10, 12) Step1->Step2 Step3 3. Sample Dissolution Dissolve N,N'-diisopropylguanidine in 0.1 M KCl under N2 Step2->Step3 Step4 4. Potentiometric Titration Titrate with 0.1 M HCl at 25°C Record pH vs. Volume Step3->Step4 Step5 5. Data Processing Determine half-equivalence point Calculate pKa Step4->Step5

Caption: Workflow for the CO2-free potentiometric determination of dialkylguanidine pKa.

Industrial and Synthetic Implications

The high basicity and moderate steric bulk of N,N'-diisopropylguanidine make it an exceptional candidate for specific industrial applications:

  • Polyurethane Catalysis: In the synthesis of polyurethanes, the basicity of the catalyst dictates the activation of the labile proton on the alcohol (or water) during the isocyanate-alcohol reaction. The high pKa of N,N'-diisopropylguanidine strongly activates the hydroxyl groups, accelerating the formation of urethane linkages [4].

  • Phase-Transfer Catalysis: The lipophilic nature of the isopropyl groups, combined with the permanent positive charge of the protonated state, allows the guanidinium salt to act as a highly effective phase-transfer catalyst, pulling anionic reactants into organic phases.

References

  • Due to their high pKa values, guanidine derivatives exist in their proton

    • Source: RSC Advances
    • URL:[Link]

  • Effect of Intramolecular Hydrogen Bonds on the Gas-Phase Basicity of Guanidines

    • Source: Connect Science (Australian Journal of Chemistry)
    • URL:[Link]

  • Guanidine Carbon

    • Source: LookChem
    • URL:[Link]

  • Nouveaux catalyseurs et systèmes catalytiques appliqués à la synthèse du polyuréthane via la réaction isocyan

    • Source: CORE (Open Access Research Papers)
    • URL:[Link]

Foundational

A Comprehensive Guide to Unlocking the Research Potential of N,N'-Bis(1-methylethyl)guanidine

Abstract: N,N'-Bis(1-methylethyl)guanidine, also known as N,N'-diisopropylguanidine, is a nitrogen-rich organic compound with significant, yet not fully explored, potential across various scientific disciplines. Its uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N,N'-Bis(1-methylethyl)guanidine, also known as N,N'-diisopropylguanidine, is a nitrogen-rich organic compound with significant, yet not fully explored, potential across various scientific disciplines. Its unique structural features, characterized by bulky isopropyl groups, impart distinct reactivity and selectivity. This guide provides a comprehensive overview of the foundational chemistry of N,N'-bis(1-methylethyl)guanidine and outlines promising future research directions. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile molecule. We will delve into its applications in advanced catalysis, its role as a scaffold in medicinal chemistry, and its potential in materials science, supported by detailed experimental protocols and mechanistic insights.

Section 1: Foundational Profile of N,N'-Bis(1-methylethyl)guanidine

Chemical and Physical Properties

Guanidines are a class of organic compounds that are among the strongest known organic bases, a property attributed to the resonance stabilization of the protonated guanidinium cation.[1] N,N'-Bis(1-methylethyl)guanidine (Figure 1) is a sterically hindered guanidine derivative. The isopropyl groups influence its solubility, basicity, and reactivity. While specific experimental data for this particular derivative is not extensively documented in publicly available literature, its properties can be inferred from related guanidine compounds.

Figure 1: Chemical Structure of N,N'-Bis(1-methylethyl)guanidine

C₇H₁₇N₃

Table 1: Estimated Physicochemical Properties of N,N'-Bis(1-methylethyl)guanidine

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₇H₁₇N₃Based on structure[2]
Molecular Weight 143.23 g/mol Calculated from formula
Appearance Colorless to pale yellow liquid or low-melting solidTypical for small, alkylated guanidines
Basicity (pKa of conjugate acid) > 12Guanidines are strong organic bases.[1]
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, DMF); less soluble in nonpolar solvents.The presence of alkyl groups can improve solubility in organic solvents compared to unsubstituted guanidine.[1]
Synthesis of N,N'-Bis(1-methylethyl)guanidine

The synthesis of substituted guanidines can be achieved through several methods. A common and efficient route involves the reaction of a carbodiimide with an amine.[1] For N,N'-Bis(1-methylethyl)guanidine, a logical synthetic pathway is the reaction of N,N'-diisopropylcarbodiimide with ammonia or a protected amine equivalent.

A general procedure for the synthesis of N,N'-disubstituted guanidines from the corresponding thioureas and ammonia has also been described, which can be adapted for N,N'-Bis(1-methylethyl)guanidine.[3] An alternative modern approach involves the guanylation of amines using a protected amidine source, which often proceeds in high yield under mild conditions.[1][4]

Experimental Protocol: Synthesis via Carbodiimide Route

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-diisopropylcarbodiimide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ammonia in an organic solvent (e.g., 2.0 M ammonia in methanol, 1.1 eq) to the stirred carbodiimide solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired N,N'-Bis(1-methylethyl)guanidine.

Characterization

The synthesized N,N'-Bis(1-methylethyl)guanidine should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the isopropyl groups and the guanidinyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=N stretches.

Section 2: Established Roles and Mechanisms of Guanidine Derivatives

Guanidine and its derivatives are not novel entities in chemical and biological sciences. They are integral to a wide array of natural products and synthetic compounds with diverse biological activities.[5][6] The guanidinium group is a key feature in the amino acid arginine, where it plays a crucial role in protein structure and function.

Synthetically, guanidines are recognized as powerful organocatalysts and superbases.[7][8] Their strong basicity and ability to form stable hydrogen bonds make them effective catalysts in a variety of organic transformations.[9]

Section 3: Frontier Research Areas for N,N'-Bis(1-methylethyl)guanidine

The unique combination of high basicity and steric hindrance in N,N'-Bis(1-methylethyl)guanidine opens up several exciting avenues for research.

Advanced Organocatalysis

While guanidines are known catalysts, the specific utility of N,N'-Bis(1-methylethyl)guanidine is an underexplored area. Its bulky isopropyl groups could offer unique stereoselectivity in asymmetric catalysis.

Potential Research Directions:

  • Asymmetric Michael Additions: Investigate its use as a catalyst in the enantioselective addition of nucleophiles to α,β-unsaturated compounds. The steric bulk may create a chiral pocket that favors the formation of one enantiomer.

  • Ring-Opening Polymerization: Explore its efficacy as a catalyst for the ring-opening polymerization of lactones and other cyclic monomers. Guanidine-based catalysts are known to be effective in this area.[8]

  • CO₂ Capture and Conversion: The basic nature of guanidines allows them to react with carbon dioxide. Research into the use of N,N'-Bis(1-methylethyl)guanidine for CO₂ capture and subsequent conversion into valuable chemicals is a promising area.[9]

Catalytic_Cycle Substrate Substrate Intermediate Activated Intermediate Substrate->Intermediate Activation Catalyst N,N'-bis(1-methylethyl)guanidine Catalyst->Intermediate Product Product Intermediate->Product Reaction Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Release Regenerated_Catalyst->Catalyst

Caption: Proposed catalytic cycle for a guanidine-catalyzed reaction.

Medicinal Chemistry and Drug Discovery

The guanidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antitumor and antimicrobial properties.[10] The lipophilic isopropyl groups of N,N'-Bis(1-methylethyl)guanidine could enhance membrane permeability and bioavailability of drug candidates.

Potential Research Directions:

  • Scaffold for Novel Therapeutics: Synthesize and screen a library of derivatives of N,N'-Bis(1-methylethyl)guanidine for various biological activities. The guanidine core can be further functionalized to interact with specific biological targets.

  • Development of Antimicrobial Agents: Guanidine-based compounds have been shown to interfere with bacterial cell membranes.[10] Investigating the antimicrobial properties of N,N'-Bis(1-methylethyl)guanidine and its derivatives could lead to new antibiotics.

  • Kinase Inhibitors: The guanidinium group can mimic the protonated side chain of arginine, which is often involved in binding to the phosphate groups of ATP in the active sites of kinases. This makes guanidine-containing molecules attractive candidates for kinase inhibitors.

Drug_Discovery_Workflow Start Synthesis of N,N'-bis(1-methylethyl)guanidine Derivatives Screening High-Throughput Screening (e.g., antimicrobial, anticancer) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for drug discovery involving the target compound.

Coordination Chemistry and Materials Science

Guanidines and their deprotonated forms, guanidinates, are versatile ligands in coordination chemistry, capable of stabilizing a wide range of metal centers in various oxidation states.[9][11] The N,N'-diisopropylguanidinato ligand can act as a bulky, monoanionic, bidentate ligand.

Potential Research Directions:

  • Novel Metal Complexes: Synthesize and characterize coordination complexes of N,N'-Bis(1-methylethyl)guanidine with various transition metals. These complexes could have interesting catalytic, magnetic, or optical properties.

  • Functionalized Nanoparticles: Graft N,N'-Bis(1-methylethyl)guanidine or its derivatives onto the surface of nanoparticles (e.g., magnetic Fe₃O₄ nanoparticles) to create novel heterogeneous catalysts.[7][12]

  • Development of Metal-Organic Frameworks (MOFs): Use N,N'-Bis(1-methylethyl)guanidine-based linkers to construct new MOFs with potential applications in gas storage, separation, and catalysis.

Section 4: Experimental Designs and Protocols

This section provides a more detailed experimental protocol for a potential application of N,N'-Bis(1-methylethyl)guanidine in organocatalysis.

Protocol: N,N'-Bis(1-methylethyl)guanidine Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a β-ketoester to an α,β-unsaturated ketone catalyzed by N,N'-Bis(1-methylethyl)guanidine.

Materials:

  • N,N'-Bis(1-methylethyl)guanidine (catalyst)

  • β-ketoester (e.g., ethyl acetoacetate)

  • α,β-unsaturated ketone (e.g., methyl vinyl ketone)

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the β-ketoester (1.0 mmol) in anhydrous toluene (5 mL) at room temperature, add N,N'-Bis(1-methylethyl)guanidine (0.1 mmol, 10 mol%).

  • After stirring for 10 minutes, add the α,β-unsaturated ketone (1.2 mmol) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess of the product (if a chiral substrate or catalyst is used) can be determined by chiral HPLC.

Section 5: Conclusion and Future Outlook

N,N'-Bis(1-methylethyl)guanidine is a molecule with considerable untapped research potential. Its unique structural and electronic properties make it a promising candidate for a wide range of applications, from advanced catalysis to the development of new therapeutic agents and materials. The research directions outlined in this guide are intended to serve as a starting point for further investigation. As our understanding of the chemistry of sterically hindered guanidines grows, so too will the opportunities to harness their power for scientific innovation.

Section 6: References

Sources

Protocols & Analytical Methods

Method

"using Guanidine, N,N'-bis(1-methylethyl)- as a non-nucleophilic base"

An In-Depth Guide to Guanidine, N,N'-bis(1-methylethyl)- as a Non-Nucleophilic Base Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Guanidine, N,N'-bis(1-methylethyl)- as a Non-Nucleophilic Base

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Guanidine, N,N'-bis(1-methylethyl)- (N,N'-Diisopropylguanidine) as a potent, sterically hindered, non-nucleophilic organic base. We will explore its fundamental physicochemical properties, the principles governing its high basicity and low nucleophilicity, and its practical applications in key organic transformations. Detailed protocols for dehydrohalogenation and Michael addition reactions are provided, alongside comparative data against other common bases, to empower chemists to effectively integrate this versatile reagent into their synthetic workflows.

Introduction: The Need for Strong, Non-Interfering Bases

In organic synthesis, the selective removal of a proton is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The ideal base for many transformations must possess high basicity to deprotonate weakly acidic C-H, O-H, or N-H bonds efficiently, but exhibit minimal nucleophilicity to avoid unwanted side reactions with electrophilic substrates. While inorganic bases and metal alkoxides are powerful, their use can be complicated by poor solubility in organic solvents and competing nucleophilic attack.

Guanidines represent a class of organic compounds renowned for their exceptional basicity, often categorized as "superbases".[1][2] The guanidinyl functional group consists of a central carbon atom bonded to three nitrogen atoms.[2] This arrangement is key to their strength: upon protonation, the resulting positive charge is delocalized across all three nitrogen atoms through resonance, creating a highly stable guanidinium cation.[3][4][5] This exceptional stability of the conjugate acid is what drives the high basicity of the neutral guanidine molecule.[6]

Guanidine, N,N'-bis(1-methylethyl)- (henceforth N,N'-Diisopropylguanidine) is a member of this family that combines high basicity with significant steric hindrance. The two bulky isopropyl groups shield the nitrogen atoms, drastically reducing the molecule's ability to act as a nucleophile while preserving its ability to accept a proton. This makes it a highly effective and selective reagent for reactions requiring a strong, non-nucleophilic base.

Physicochemical Properties & Safe Handling

Proper handling of N,N'-Diisopropylguanidine is crucial for safety and experimental success. Like many hindered amine and guanidine bases, it is corrosive and sensitive to moisture and air.

PropertyValueReference
Molecular Formula C₇H₁₇N₃N/A
Molecular Weight 143.23 g/mol N/A
Appearance Colorless to pale yellow liquid (typical)[2]
pKa of Conjugate Acid ~13-14 (in water, estimated); ~24-26 (in MeCN, estimated)[7][8]
Boiling Point Data not widely available; likely >180 °CN/A
Solubility Soluble in a wide range of organic solvents (THF, CH₂Cl₂, Toluene)[1]

Safety and Handling Precautions:

  • Corrosive: Causes skin and eye burns.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Hygroscopic & Air Sensitive: The compound can react with atmospheric CO₂ and water. Store under an inert atmosphere (e.g., Nitrogen or Argon) in a tightly sealed container.[2]

  • Handling: Conduct all transfers in a well-ventilated fume hood. Avoid inhalation of vapors.[10]

Core Concept: Why Choose N,N'-Diisopropylguanidine?

The utility of N,N'-Diisopropylguanidine stems from two key electronic and steric features:

  • High Basicity via Resonance Stabilization: The strength of a base is inversely related to the stability of its conjugate acid. The guanidinium cation formed upon protonation of N,N'-Diisopropylguanidine is exceptionally stable due to the delocalization of the positive charge over the central carbon and three nitrogen atoms.

Caption: Resonance stabilization of the protonated guanidinium ion.

  • Low Nucleophilicity via Steric Shielding: The two isopropyl groups (R = -CH(CH₃)₂) are sterically demanding. They form a protective "umbrella" around the nitrogen lone pairs, hindering their ability to attack electrophilic carbon centers. This ensures the base primarily functions as a proton acceptor.

Comparative Analysis with Other Bases:

BasepKa (conj. acid in MeCN)Key FeaturesCommon Drawbacks
N,N'-Diisopropylguanidine ~24-26 (est.)Strong base, low nucleophilicity, organic soluble.Higher cost than inorganic bases.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)24.3Strong base, widely used for eliminations.Can be nucleophilic in some contexts.
TMG (1,1,3,3-Tetramethylguanidine)23.3[7]Strong base, less hindered than diisopropyl.More nucleophilic than sterically hindered guanidines.
Barton's Base (t-Bu-TMG)24.3[2][7]Very strong, highly hindered, low nucleophilicity.Sensitive to air and moisture.[2]
Potassium tert-butoxide (KOtBu) ~17 (in DMSO)Very strong, inexpensive, widely available.Poorly soluble in many organic solvents, can be nucleophilic.
Triethylamine (Et₃N) 18.5Common organic base, workup is simple.Weak base, insufficient for deprotonating many C-H acids.

Applications & Protocols

Application 1: Dehydrohalogenation Reactions

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. This reaction is highly sensitive to the base used. A strong, sterically hindered, non-nucleophilic base like N,N'-Diisopropylguanidine is ideal as it favors the E2 elimination pathway over the competing SN2 substitution pathway, leading to higher yields of the desired alkene.[11]

Caption: General workflow for a base-mediated dehydrohalogenation.

Protocol: Synthesis of an Alkene via Dehydrobromination

This protocol describes a general procedure for the dehydrobromination of a secondary alkyl bromide.

Materials:

  • 2-Bromooctane (1.0 equiv)

  • N,N'-Diisopropylguanidine (1.2 equiv)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-bromooctane (1.0 equiv) and anhydrous toluene to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Base Addition: Slowly add N,N'-Diisopropylguanidine (1.2 equiv) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cooling & Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product (a mixture of octene isomers) by flash column chromatography or fractional distillation to yield the desired alkene.

Causality: The use of a strong, non-nucleophilic base maximizes the yield of the elimination products (octenes) by deprotonating the beta-carbon, while the steric bulk minimizes the competing SN2 reaction where the base would act as a nucleophile and displace the bromide.

Application 2: Catalysis of Michael Additions

The Michael addition is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Guanidines are excellent catalysts for this reaction because they are strong enough to deprotonate common carbon-based nucleophiles, such as nitroalkanes or malonates, to generate the active nucleophile in situ.[3] The non-nucleophilic nature of the guanidine ensures it does not compete with the intended nucleophile in attacking the acceptor.

Protocol: Michael Addition of Nitromethane to Chalcone

Materials:

  • Chalcone (1.0 equiv, Michael acceptor)

  • Nitromethane (10 equiv, Michael donor and solvent)

  • N,N'-Diisopropylguanidine (0.1 equiv, catalyst)

  • Round-bottom flask, magnetic stirrer

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add chalcone (1.0 equiv) and nitromethane (10 equiv). Stir at room temperature until the chalcone is fully dissolved.

  • Catalyst Addition: Add N,N'-Diisopropylguanidine (0.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired 1,3-diphenyl-4-nitro-1-butanone.

Causality: The catalytic amount of N,N'-Diisopropylguanidine is sufficient to generate the nitronate anion from nitromethane. This anion is the active nucleophile that attacks the chalcone. The protonated guanidinium ion then protonates the resulting enolate to give the final product and regenerate the guanidine catalyst, thus completing the catalytic cycle.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction 1. Insufficiently strong base for the substrate. 2. Presence of water or acidic impurities. 3. Insufficient temperature.1. Increase the amount of guanidine base or switch to a stronger one. 2. Ensure all reagents and solvents are anhydrous. 3. Increase the reaction temperature or time.
Formation of Side Products 1. Base is acting as a nucleophile (if less hindered). 2. Substrate decomposition under strong basic conditions.1. N,N'-Diisopropylguanidine is chosen to avoid this, but if it occurs, a more hindered base may be needed. 2. Lower the reaction temperature and add the base slowly at a reduced temperature.
Difficulty in Removing the Base/Salt The guanidinium salt formed during the reaction can sometimes be difficult to remove.An acidic wash (e.g., dilute HCl, NH₄Cl) during the aqueous workup will protonate the guanidine base, making it highly water-soluble and easily removed from the organic layer.

Conclusion

Guanidine, N,N'-bis(1-methylethyl)- is a powerful and highly selective tool for the modern synthetic chemist. Its combination of high basicity, derived from the resonance-stabilized guanidinium cation, and low nucleophilicity, imparted by its bulky isopropyl substituents, makes it an excellent choice for a wide range of base-mediated transformations. From promoting clean elimination reactions to catalyzing fundamental bond-forming processes like the Michael addition, this reagent offers significant advantages over traditional bases, particularly where substrate sensitivity and reaction selectivity are paramount. By understanding the principles behind its reactivity and following robust experimental protocols, researchers can effectively leverage N,N'-Diisopropylguanidine to achieve their synthetic goals.

References

  • PerMM. (n.d.). Guanidine. Retrieved from [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200–213. Available at: [Link]

  • DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. Retrieved from [Link]

  • Gotor-Gotor, V., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric data with calculated pKa and proton affinity values. New Journal of Chemistry, 41(20), 12076-12086. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Ishikawa, T. (Ed.). (2009).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Valero, S., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(2), 490-524. Available at: [Link]

  • Schlemper, C., et al. (2016). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journal of Organic Chemistry, 12, 1826-1834. Available at: [Link]

  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. Available at: [Link]

  • Un-Nisa, M. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. IntechOpen. Available at: [Link]

  • Drozdov, F. V., et al. (2020). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl).
  • Organic Syntheses. (n.d.). N,N'-di-Boc-N"-triflylguanidine. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Guanidine group: Definition and pharmaceutical applications. Retrieved from [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine. Retrieved from [Link]

  • Takara Bio. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethylguanidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Retrieved from [Link]

Sources

Application

Application Note: N,N'-Diisopropylguanidine (DPG) in Advanced Deprotonation Protocols

Executive Summary & Mechanistic Causality In the landscape of organic synthesis, the selection of a non-nucleophilic base is often the determining factor between a high-yielding reaction and a complex mixture of side pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In the landscape of organic synthesis, the selection of a non-nucleophilic base is often the determining factor between a high-yielding reaction and a complex mixture of side products. N,N'-Diisopropylguanidine (DPG) has emerged as a superior, uncharged organic superbase for highly sensitive deprotonation reactions.

The causality behind DPG's efficacy lies in its dual structural advantages:

  • Thermodynamic Basicity (Y-Aromaticity): DPG exhibits a remarkably high basicity (conjugate acid pKₐ ~13.6). Upon deprotonation of a substrate, the accepted proton localizes on the imine nitrogen. The resulting positive charge is symmetrically delocalized across the three nitrogen atoms of the guanidinium cation. This resonance stabilization (often termed Y-aromaticity) provides the thermodynamic driving force to deprotonate weakly acidic protons (e.g., active methylenes, phenols, and thiols) .

  • Kinetic Shielding (Steric Bulk): Unlike standard amidines such as DBU, which can occasionally act as competing nucleophiles, DPG is flanked by two bulky isopropyl groups. This steric hindrance kinetically suppresses nucleophilic attack on sensitive electrophiles (such as esters or Michael acceptors), ensuring that DPG acts exclusively as a Brønsted base .

Quantitative Base Profiling

To rationalize the selection of DPG over traditional amine bases, the following table summarizes the physicochemical properties that dictate base performance in organic workflows.

BaseConjugate Acid pKₐ (H₂O)NucleophilicitySteric BulkPrimary Application Profile
DPG (Diisopropylguanidine) ~13.6Very LowHighSelective deprotonation, tethered solid-phase catalysis
TMG (Tetramethylguanidine) 13.6LowModerateGeneral strong organic base applications
DBU (Diazabicycloundecene) 13.5ModerateLowDehydrohalogenation, elimination reactions
DIPEA (Hünig's Base) 10.5Very LowHighMild deprotonation, peptide synthesis

Self-Validating Experimental Protocols

Protocol A: Homogeneous Deprotonation for Michael Additions

This protocol outlines the use of DPG for the generation of a reactive carbanion from an active methylene compound, followed by electrophilic trapping. The workflow includes a self-validating biphasic workup that exploits the water solubility of the guanidinium salt.

Reagents & Materials:

  • Active methylene substrate (1.0 equiv)

  • Electrophile / Michael Acceptor (1.1 equiv)

  • N,N'-Diisopropylguanidine (DPG) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.1 M HCl (aqueous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert N₂ atmosphere, dissolve the active methylene substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DPG (1.2 equiv) dropwise via syringe.

    • Causality Check: Cooling prevents localized exothermic degradation. The steric bulk of DPG prevents it from reacting directly with the solvent or substrate backbone.

  • Carbanion Generation: Stir the mixture for 15–30 minutes at 0 °C. The formation of the carbanion can often be visually validated by a distinct color change (typically yellow/orange) depending on the substrate's conjugation.

  • Electrophilic Trapping: Slowly add the electrophile (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Thin-Layer Chromatography).

  • Self-Validating Workup: Quench the reaction by adding an equal volume of 0.1 M HCl.

    • Validation: The highly basic DPG is instantly protonated to its guanidinium chloride salt, which partitions entirely into the aqueous layer. Check the pH of the aqueous layer (should be ~2-3) to ensure complete neutralization.

  • Isolation: Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.

Protocol B: Heterogeneous Catalysis using SBA-15-Supported DPG

For scalable and green chemistry applications, DPG can be tethered to mesoporous silica (SBA-15) to create a recyclable, solid-supported superbase. This is highly effective for solvent-free interesterification reactions .

Step-by-Step Methodology:

  • Catalyst Synthesis: React diisopropylcarbodiimide with (3-aminopropyl)triethoxysilane to form the organosilane precursor: 3-(N,N'-diisopropylguanidine)-propyltriethoxysilane.

  • Grafting: Reflux the precursor with calcined mesoporous SBA-15 silica in dry toluene for 24 hours. Filter, wash with ethanol, and dry under vacuum to yield SBA-15-pr-guanidine .

  • Reaction Execution: Combine the lipid substrate (e.g., soybean oil) and the acyl acceptor (e.g., methyl octanoate) in a reaction vessel. Add 5 wt% of the SBA-15-pr-guanidine catalyst.

  • Thermal Activation: Heat the solvent-free mixture to 100 °C under continuous stirring for 4 hours.

  • Catalyst Recovery: Centrifuge the mixture at 4000 rpm for 10 minutes. The solid DPG-catalyst will pellet at the bottom. Decant the product mixture.

    • Validation: Wash the recovered catalyst with hexane, dry, and subject it to a second reaction cycle. The robust covalent tethering of DPG ensures <2% loss in catalytic efficiency over four cycles .

Reaction Architecture Visualization

The following diagram illustrates the logical flow and mechanistic intermediates of the DPG-mediated deprotonation pathway described in Protocol A.

G cluster_0 Mechanistic Workflow: DPG-Mediated Deprotonation A Active Methylene Substrate C Proton Abstraction (Transition State) A->C B N,N'-Diisopropylguanidine (DPG Base) B->C D Resonance-Stabilized Guanidinium Cation C->D pKa ~13.6 E Reactive Carbanion (Nucleophile) C->E F Electrophilic Addition E->F G Target Alkylated Product F->G

Fig 1: Mechanistic pathway of DPG-mediated deprotonation and subsequent electrophilic addition.

References

  • Alonso-Moreno, C., et al. (2018). "Guanidine Substitutions in Naphthyl Systems to Allow a Controlled Excited-State Intermolecular Proton Transfer: Tuning Photophysical Properties in Aqueous Solution." The Journal of Physical Chemistry C, 122(19), 10322-10333. URL: [Link]

  • Katritzky, A. R., et al. (2001). "N,N'-Di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine Derivatives Are Highly Reactive Guanidinylating Reagents." Organic Letters, 3(25), 4027-4030. URL: [Link]

  • Xie, W., & Hu, L. (2016). "Mesoporous SBA-15 Silica-supported Diisopropylguanidine: an Efficient Solid Catalyst for Interesterification of Soybean Oil with Methyl Octanoate or Methyl Decanoate." Journal of Oleo Science, 65(10), 803-813. URL: [Link]

Method

Catalytic Applications of N,N'-bis(1-methylethyl)guanidine: A Detailed Guide for Researchers

Introduction: The Unique Catalytic Profile of a Sterically Hindered Guanidine N,N'-bis(1-methylethyl)guanidine, also known as N,N'-diisopropylguanidine, is a strong, non-nucleophilic organic base that has emerged as a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Catalytic Profile of a Sterically Hindered Guanidine

N,N'-bis(1-methylethyl)guanidine, also known as N,N'-diisopropylguanidine, is a strong, non-nucleophilic organic base that has emerged as a versatile catalyst in a variety of organic transformations. Its robust basicity, a hallmark of the guanidine functional group, is derived from the exceptional resonance stabilization of its conjugate acid, the guanidinium cation. The presence of two sterically demanding isopropyl groups imparts unique properties to this catalyst, influencing its reactivity and selectivity in comparison to other common guanidine bases such as 1,1,3,3-tetramethylguanidine (TMG) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

This technical guide provides an in-depth exploration of the catalytic applications of N,N'-bis(1-methylethyl)guanidine for researchers, scientists, and professionals in drug development. We will delve into its role in key carbon-carbon bond-forming reactions, its application in polymerization, and provide detailed, actionable protocols. The causality behind experimental choices will be explained, grounding the practical steps in sound scientific principles.

Core Principles of Catalysis with N,N'-bis(1-methylethyl)guanidine

The primary catalytic function of N,N'-bis(1-methylethyl)guanidine is as a Brønsted base. It efficiently deprotonates a wide range of carbon and heteroatom pronucleophiles, generating reactive intermediates. The general mechanism involves the following key steps:

  • Deprotonation: The guanidine base abstracts a proton from the pronucleophile (e.g., a malonate, nitroalkane, or alcohol) to form a highly reactive nucleophile and the protonated guanidinium cation.

  • Nucleophilic Attack: The newly formed nucleophile attacks an electrophilic substrate.

  • Proton Transfer and Catalyst Regeneration: The guanidinium cation transfers its proton back to an intermediate, yielding the final product and regenerating the N,N'-bis(1-methylethyl)guanidine catalyst for the next catalytic cycle.

The guanidinium ion is not merely a spectator. It can play a crucial role in the reaction by acting as a Brønsted acid, activating the electrophile through hydrogen bonding and stabilizing charged intermediates, a phenomenon known as bifunctional catalysis.[1] The steric bulk of the isopropyl groups in N,N'-bis(1-methylethyl)guanidine can influence the stereochemical outcome of reactions and prevent undesired side reactions by limiting the nucleophilicity of the guanidine nitrogen atoms.

Key Catalytic Applications and Protocols

Michael Addition: Formation of Carbon-Carbon Bonds

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. N,N'-bis(1-methylethyl)guanidine is an effective catalyst for this transformation, promoting the reaction of a variety of Michael donors with Michael acceptors.[2]

The strong basicity of N,N'-bis(1-methylethyl)guanidine is crucial for the deprotonation of weakly acidic pronucleophiles like malonates or nitroalkanes, which are common Michael donors. The resulting guanidinium cation can then activate the Michael acceptor by hydrogen bonding to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and facilitating the nucleophilic attack. The sterically hindered nature of the catalyst can help to prevent polymerization of the Michael acceptor, a common side reaction with less hindered bases.

This protocol describes a general procedure for the Michael addition of diethyl malonate to chalcone, catalyzed by N,N'-bis(1-methylethyl)guanidine.

Materials:

  • Chalcone (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • N,N'-bis(1-methylethyl)guanidine (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chalcone (1.0 mmol) and anhydrous toluene (5 mL).

  • Stir the solution at room temperature and add diethyl malonate (1.2 mmol).

  • Add N,N'-bis(1-methylethyl)guanidine (0.1 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding 1 M HCl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired Michael adduct.

Data Presentation:

Michael DonorMichael AcceptorCatalyst Loading (mol%)Time (h)Yield (%)
Diethyl malonateChalcone104>90
NitromethaneCyclohexenone106~85
AcetylacetoneMethyl vinyl ketone103>95

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Catalytic Cycle:

Michael_Addition cluster_0 Catalytic Cycle Catalyst N,N'-Diisopropylguanidine Guanidinium Protonated Guanidinium Ion Catalyst->Guanidinium Deprotonation Pronucleophile Michael Donor (e.g., Malonate) Nucleophile Enolate Intermediate Pronucleophile->Nucleophile Forms Guanidinium->Catalyst Proton Transfer & Regeneration Adduct_Intermediate Adduct Intermediate Nucleophile->Adduct_Intermediate Nucleophilic Attack Electrophile Michael Acceptor (e.g., Chalcone) Electrophile->Adduct_Intermediate Product Michael Adduct Adduct_Intermediate->Product Protonation

Caption: Proposed catalytic cycle for the N,N'-bis(1-methylethyl)guanidine-catalyzed Michael addition.

Henry (Nitroaldol) Reaction: Synthesis of β-Nitro Alcohols

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol, a valuable synthetic intermediate.[3] N,N'-bis(1-methylethyl)guanidine serves as an efficient catalyst for this transformation.[4]

The key step in the Henry reaction is the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion.[3] The high basicity of N,N'-bis(1-methylethyl)guanidine facilitates this process. The resulting guanidinium cation can then activate the carbonyl group of the aldehyde or ketone through hydrogen bonding, making it more susceptible to nucleophilic attack by the nitronate. The choice of a sterically hindered base can be advantageous in minimizing side reactions such as the dehydration of the β-nitro alcohol product.

This protocol provides a general procedure for the Henry reaction between benzaldehyde and nitromethane.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Nitromethane (1.2 mmol, 1.2 equiv)

  • N,N'-bis(1-methylethyl)guanidine (0.1 mmol, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 mmol) in anhydrous THF (5 mL).

  • Add nitromethane (1.2 mmol) to the stirred solution.

  • Add N,N'-bis(1-methylethyl)guanidine (0.1 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired β-nitro alcohol.

Data Presentation:

AldehydeNitroalkaneCatalyst Loading (mol%)Time (h)Yield (%)
BenzaldehydeNitromethane106~92
4-NitrobenzaldehydeNitromethane104~95
CyclohexanecarboxaldehydeNitromethane1012~85

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Experimental Workflow:

Henry_Workflow Start Start Setup Reaction Setup: - Dry glassware - Inert atmosphere - Add aldehyde & solvent Start->Setup Addition Add Nitroalkane & N,N'-Diisopropylguanidine Setup->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Work-up: - Extraction with Ethyl Acetate - Wash with Brine - Dry over Na2SO4 Quench->Workup Purification Purification: - Concentrate - Column Chromatography Workup->Purification Product Pure β-Nitro Alcohol Purification->Product

Caption: General experimental workflow for the N,N'-bis(1-methylethyl)guanidine-catalyzed Henry reaction.

Ring-Opening Polymerization (ROP)

Guanidines have been demonstrated to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and other monomers, leading to the formation of biodegradable polymers such as polylactides (PLAs).[5][6] While specific protocols for N,N'-bis(1-methylethyl)guanidine are not extensively documented, its strong basicity and non-nucleophilic character make it a promising candidate for initiating or catalyzing such polymerizations.

In the context of ROP, N,N'-bis(1-methylethyl)guanidine can function in a few ways. It can act as a Brønsted base to deprotonate an initiator, such as an alcohol, generating a more nucleophilic alkoxide that initiates the polymerization. Alternatively, in some systems, the guanidine itself can act as a nucleophilic initiator. The bifunctional nature of the resulting guanidinium species can also play a role in activating the monomer and stabilizing intermediates during chain propagation. The steric hindrance of the isopropyl groups could potentially influence the stereoselectivity of the polymerization, which is a critical factor in determining the physical properties of the resulting polymer.

This protocol is a representative procedure adapted from general guanidine-catalyzed ROP methods and may require optimization for N,N'-bis(1-methylethyl)guanidine.

Materials:

  • L-Lactide (100 equiv)

  • Benzyl alcohol (1.0 equiv, initiator)

  • N,N'-bis(1-methylethyl)guanidine (1.0 equiv relative to initiator)

  • Anhydrous Toluene

  • Methanol

Procedure:

  • In a glovebox, add L-lactide and a magnetic stir bar to a flame-dried Schlenk flask.

  • Add anhydrous toluene to dissolve the monomer.

  • Add the initiator, benzyl alcohol, via syringe.

  • Add N,N'-bis(1-methylethyl)guanidine via syringe.

  • Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • After the desired conversion is reached, cool the reaction to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by ¹H NMR for end-group analysis.

Trustworthiness and Self-Validating Systems

The protocols provided in this guide are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC and NMR spectroscopy. The identity and purity of the final products should be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, IR) and, where applicable, mass spectrometry and elemental analysis. For polymerization reactions, characterization of the polymer's molecular weight, dispersity, and end-groups provides crucial validation of the catalytic process.

Conclusion and Future Outlook

N,N'-bis(1-methylethyl)guanidine is a powerful and versatile organocatalyst with significant potential in organic synthesis and polymer chemistry. Its strong basicity, coupled with the steric hindrance provided by the isopropyl groups, offers a unique catalytic profile that can lead to high efficiency and selectivity in a range of important chemical transformations. While its applications are still being explored, the foundational principles of guanidine catalysis provide a solid framework for its use in Michael additions, Henry reactions, and ring-opening polymerizations. Further research into the catalytic scope of N,N'-bis(1-methylethyl)guanidine, particularly in asymmetric catalysis and the synthesis of novel polymeric materials, is warranted and promises to unlock new and exciting opportunities in chemical synthesis.

References

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

  • BenchChem. (2025). A comparative study of the catalytic activity of different guanidine bases.
  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
  • Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Kou, J., et al. (2020). Organocatalytic Ring-Opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Toward Well-Defined Poly(ester amide)s: Biodegradable Alternatives to Poly(2-oxazoline)s. ACS Macro Letters, 9(4), 464-470. [Link]

  • Lee, J., et al. (2025). Ring‐Opening Polymerization of Surface Ligands Enables Versatile Optical Patterning and Form Factor Flexibility in Quantum Dot Assemblies. Advanced Materials, 37(4), 2415436. [Link]

  • Lu, H., & Cheng, J. (2010). 1,1,3,3-Tetramethylguanidine-Mediated Zwitterionic Ring-Opening Polymerization of Sarcosine-Derived N-Thiocarboxyanhydride toward Well-Defined Polypeptoids. Macromolecules, 43(19), 8131-8138.
  • Oriyama, T. (2012).
  • Organic Chemistry Portal. Henry Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst.
  • Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 589-601. [Link]

  • De la Torre, A., et al. (2017). Synthesis of N-alkylated lipopeptides and their application as organocatalysts in asymmetric Michael addition in aqueous environments. New Journal of Chemistry, 41(20), 11634-11641.
  • Simo, M. A., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1463-1473. [Link]

  • Franz, J. E., & Osuch, C. (1990). U.S. Patent No. 4,898,978. Washington, DC: U.S.
  • Li, Y., et al. (2017). Bulk ring-opening polymerization (ROP) of L-lactide catalyzed by Ni(ii) and Ni(ii)-Sm(iii) complexes based on a salen-type schiff-base ligand. Polymer Chemistry, 8(39), 6143-6152.
  • Kim, J., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Catalysts, 12(5), 483. [Link]

  • Tamaribuchi, K., et al. (2021). Enantioselective Nitro‐Michael Addition Catalyzed by N‐Terminal Guanidinylated Helical Peptide.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of N,N-Diisopropylethylenediamine.
  • Ishikawa, T., & Kumamoto, T. (2006).
  • Al-Taie, Z. S., et al. (2021).
  • Wang, X., et al. (2018). Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand. New Journal of Chemistry, 42(12), 9783-9791.
  • Ishikawa, T. (Ed.). (2009).
  • Liu, X., et al. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Organic & Biomolecular Chemistry, 18(3), 329-340. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425-427. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reactions Catalyzed by Pentaethylguanidine.
  • Angelini, T., et al. (2015). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Tetrahedron Letters, 56(46), 6424-6427.
  • Al-Taie, Z. S., et al. (2021).
  • Sohtome, Y. (2011). Development of Dynamic Asymmetric Organocatalysis and Their Mechanistic Studies. RIKEN.
  • Park, J., et al. (2022). N,N-Dimethylformamide-stabilized ruthenium nanoparticle catalyst for β-alkylated dimer alcohol formation via Guerbet reaction of primary alcohols. RSC Advances, 12(10), 5949-5956.
  • Ghasemi, S., et al. (2021). Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega, 6(50), 34613-34626. [Link]

  • Shaban, M. A., et al. (2016). Catalytic Diamination of Olefins via N–N Bond Activation. Accounts of Chemical Research, 49(7), 1348-1360.
  • Feng, X., et al. (2011). Chiral N,N'-Dioxides: New Ligands and Organocatalysts for Catalytic Asymmetric Reactions. Accounts of Chemical Research, 44(8), 589-601.
  • BenchChem. (2025). An In-depth Technical Guide to N,N'-Diisopropylethylenediamine (CAS: 4013-94-9).

Sources

Application

Application Notes &amp; Protocols: The Role of N,N'-bis(1-methylethyl)guanidine in Advanced Polymer Synthesis

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of N,N'-bis(1-methylethyl)guanidine as a catalyst in modern polymer synthesis. It move...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of N,N'-bis(1-methylethyl)guanidine as a catalyst in modern polymer synthesis. It moves beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind its use, particularly in the context of creating biocompatible and biodegradable polymers.

Strategic Overview: The Shift to Organocatalysis in Polymer Science

The increasing demand for sustainable and biocompatible polymers, such as polylactide (PLA), has intensified the search for alternatives to traditional metal-based catalysts.[1][2] Industrially, the synthesis of PLA often relies on tin(II) ethylhexanoate (Sn(Oct)₂), a catalyst known for its efficiency but also for its residual toxicity, which raises concerns for biomedical applications and environmental accumulation.[1][2]

This has paved the way for organocatalysis, which utilizes small, metal-free organic molecules to catalyze polymerizations. Guanidine derivatives, a class of organic superbases, have emerged as exceptionally potent catalysts in this domain.[3] Their high basicity, coupled with tunable steric and electronic properties, allows for precise control over polymerization reactions, particularly the Ring-Opening Polymerization (ROP) of cyclic esters.[3][4]

N,N'-bis(1-methylethyl)guanidine, an acyclic and sterically hindered guanidine, is a prime example of this class. Its structure offers a unique combination of high basicity to activate initiating molecules and the capacity for hydrogen bonding to activate monomers, all while its steric bulk minimizes undesirable side reactions.

The Catalytic Heart: Mechanism of Guanidine-Promoted ROP

The efficacy of N,N'-bis(1-methylethyl)guanidine in Ring-Opening Polymerization is primarily attributed to a bifunctional activation mechanism that proceeds through hydrogen bonding, rather than a covalent interaction with the catalyst.[5][6] This pathway is considered more favorable than an alternative acyl-transfer mechanism, as supported by computational studies.[5]

The catalytic cycle can be understood through the following key steps:

  • Initiator Activation: The strongly basic guanidine abstracts a proton from an initiator molecule, typically an alcohol (ROH). This deprotonation significantly increases the nucleophilicity of the alcohol, priming it for attack.

  • Monomer Activation: Simultaneously, the now-protonated guanidinium cation acts as a hydrogen-bond donor, coordinating to the carbonyl oxygen of the cyclic ester monomer (e.g., lactide). This hydrogen bonding polarizes the carbonyl group, rendering its carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack & Ring Opening: The activated alcohol attacks the activated carbonyl carbon of the monomer, forming a tetrahedral intermediate. This intermediate is stabilized by the guanidinium catalyst through continued hydrogen bonding.[6] The ring strain of the cyclic ester is then released as the ring opens, extending the polymer chain by one monomer unit.

  • Catalyst Regeneration: A proton is transferred back from the guanidinium ion to the newly formed chain end, regenerating the neutral guanidine catalyst and the terminal hydroxyl group of the growing polymer chain, which can then participate in the next cycle.

This cooperative activation of both the nucleophile and the electrophile is the source of the high efficiency and control observed in guanidine-catalyzed polymerizations.

Guanidine_ROP_Mechanism cluster_activation 1. Bifunctional Activation Cat Guanidine (Cat) Activated_Complex Activated H-Bonded Complex Cat->Activated_Complex H-bonds with Monomer & ROH ROH Initiator (ROH) ROH->Activated_Complex Monomer Lactide Monomer Monomer->Activated_Complex Tetrahedral_Int Tetrahedral Intermediate Activated_Complex->Tetrahedral_Int Chain_Growth Propagating Chain (RO-Monomer-H) Tetrahedral_Int->Chain_Growth 3. Ring Opening Regen_Cat Regenerated Guanidine (Cat) Chain_Growth->Regen_Cat 4. Proton Transfer & Catalyst Regen.

Caption: Bifunctional activation mechanism in guanidine-catalyzed ROP.

Core Application: Controlled Synthesis of Polylactide (PLA)

N,N'-bis(1-methylethyl)guanidine is highly effective for the living ring-opening polymerization of lactide, producing PLA with predictable molecular weights and narrow polydispersity indices (PDI), indicative of a well-controlled process.

Parameter Typical Conditions & Results Rationale / Causality
Monomer L-Lactide or rac-LactideHigh-purity, recrystallized monomer is critical. Impurities like water or acid can act as uncontrolled initiators, broadening the PDI.[1]
Catalyst N,N'-bis(1-methylethyl)guanidineAcyclic guanidines show excellent activity. Loading is typically 0.5-2 mol % relative to the monomer.[6]
Initiator Benzyl alcohol, PyrenebutanolAn alcohol is required to initiate the chains. The ratio of monomer to initiator ([M]/[I]) primarily determines the final molecular weight.[4]
Solvent Dichloromethane (CH₂Cl₂), TolueneAnhydrous, aprotic solvents are necessary to prevent reaction with the catalyst or growing chain ends.
Temperature Room Temperature (20-25 °C)The high activity of the catalyst allows for polymerization at mild temperatures, preserving the integrity of sensitive functional groups.
Conversion >99%Reactions often reach near-quantitative conversion within 30-60 minutes for moderate molecular weights.[6]
Mn ( g/mol ) 5,000 - 50,000Directly controlled by the initial [Monomer]/[Initiator] ratio.
PDI (Mw/Mn) 1.05 - 1.20Low values indicate a "living" polymerization with minimal termination or chain-transfer events.[6]

Experimental Protocols

Protocol 1: Synthesis of Poly(L-lactide) (Target Mn = 15,000 g/mol )

This protocol details a representative procedure for the controlled ROP of L-lactide. All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

A. Materials & Reagent Preparation

  • L-Lactide (Monomer): Must be purified before use. A common method is recrystallization from anhydrous toluene or ethyl acetate (3x), followed by drying under high vacuum for 24-48 hours to remove residual solvent and water.

  • N,N'-bis(1-methylethyl)guanidine (Catalyst): Store in a desiccator. Prepare a stock solution (e.g., 0.1 M) in anhydrous toluene or CH₂Cl₂ inside a glovebox.

  • Benzyl Alcohol (Initiator): Distill over CaH₂ and store over molecular sieves under an inert atmosphere. Prepare a stock solution (e.g., 0.1 M) in anhydrous toluene or CH₂Cl₂ inside a glovebox.

  • Dichloromethane (Solvent): Must be anhydrous. Purify using a solvent purification system (e.g., passing through activated alumina columns) or by distillation over CaH₂.

  • Benzoic Acid: Used for quenching the reaction.

  • Methanol (cold): Used for polymer precipitation.

B. Experimental Workflow

ROP_Workflow Start Start: Inert Atmosphere (Glovebox/Schlenk Line) Prep 1. Prepare Reagents (Purify Monomer, Dry Solvent) Start->Prep Charge 2. Charge Reactor - Dissolve L-Lactide in Anhydrous CH2Cl2 Prep->Charge Initiate 3. Add Initiator (Benzyl Alcohol Solution) Charge->Initiate Catalyze 4. Add Catalyst (Guanidine Solution) Start Timer & Stir Initiate->Catalyze Monitor 5. Monitor Reaction (Aliquot for 1H NMR) Catalyze->Monitor Quench 6. Quench Reaction (Add Benzoic Acid) Monitor->Quench Precipitate 7. Precipitate Polymer (Add to cold Methanol) Quench->Precipitate Isolate 8. Isolate & Dry (Filter/Centrifuge, Dry under Vacuum) Precipitate->Isolate Analyze 9. Characterize (GPC for Mn, PDI; NMR for structure) Isolate->Analyze End End: Purified PLA Analyze->End

Caption: General experimental workflow for guanidine-catalyzed ROP.

C. Step-by-Step Procedure

  • Reactor Setup: In a glovebox, add purified L-lactide (e.g., 1.00 g, 6.94 mmol) to a dry vial equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous CH₂Cl₂ (e.g., 3.5 mL to achieve a 2 M monomer concentration) and stir until the lactide is fully dissolved.

  • Initiation: Calculate the required volume of initiator for a target degree of polymerization (DP) of ~104 (for Mn ≈ 15,000 g/mol ).

    • Moles of Initiator = Moles of Monomer / Target DP = 6.94 mmol / 104 = 0.0667 mmol.

    • Add the calculated volume of the benzyl alcohol stock solution (e.g., 0.667 mL of a 0.1 M solution).

  • Catalysis: Calculate the required volume of catalyst (e.g., for a [M]/[Cat] ratio of 500:1).

    • Moles of Catalyst = 6.94 mmol / 500 = 0.0139 mmol.

    • Add the calculated volume of the N,N'-bis(1-methylethyl)guanidine stock solution (e.g., 0.139 mL of a 0.1 M solution) to the stirring monomer/initiator mixture. Start the timer immediately.

  • Polymerization: Allow the reaction to stir at room temperature. The solution may become viscous as the polymerization proceeds.

  • Monitoring (Optional): To determine conversion, periodically take a small aliquot (~0.05 mL) from the reaction, quench it with a drop of benzoic acid solution, remove the solvent, and dissolve the residue in CDCl₃ for ¹H NMR analysis. Compare the integration of the monomer methine proton (~5.0 ppm) to the polymer methine proton (~5.15 ppm).

  • Quenching: After the desired time (e.g., 1 hour) or upon reaching high conversion, quench the polymerization by adding a slight molar excess of benzoic acid relative to the catalyst.

  • Isolation: Slowly pour the viscous polymer solution into a beaker of cold, stirring methanol (~10-20 times the volume of the reaction solvent). A white, fibrous polymer will precipitate.

  • Purification & Drying: Continue stirring for 30 minutes. Collect the polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol. Dry the purified poly(L-lactide) under high vacuum at 40-50 °C until a constant weight is achieved.

  • Characterization:

    • GPC/SEC (Gel Permeation Chromatography): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using THF as the eluent and polystyrene standards for calibration.

    • ¹H NMR: Confirm the structure of the polymer and the absence of residual monomer.

Concluding Remarks for the Advanced Practitioner

N,N'-bis(1-methylethyl)guanidine and related acyclic guanidines represent a powerful toolkit for the precision synthesis of polyesters. Their mechanism, rooted in bifunctional hydrogen-bond catalysis, provides an exceptional level of control over the polymerization process, enabling the production of well-defined materials under mild, metal-free conditions.[6] This control is paramount in fields such as drug delivery, tissue engineering, and sustainable materials, where polymer purity, predictable degradation, and biocompatibility are non-negotiable. By understanding the causality behind each experimental step—from meticulous monomer purification to the precise stoichiometry of the catalyst and initiator—researchers can fully harness the potential of this catalytic system to design and create next-generation polymers.

References

  • Schäfer, P. M., & Herres-Pawlis, S. (2020). Robust Guanidine Metal Catalysts for the Ring‐Opening Polymerization of Lactide under Industrially Relevant Conditions. ChemPlusChem, 85(5), 1044–1052. [Link]

  • Schäfer, P. M., & Herres-Pawlis, S. (2020). Robust Guanidine Metal Catalysts for the Ring-Opening Polymerization of Lactide under Industrially Relevant Conditions. ChemPlusChem, 85(5), 1044-1052. [Link]

  • Herres-Pawlis, S., et al. (2010). Studies on the mechanism of the lactide polymerization with highly active zinc guanidine catalysts. Dalton Transactions, 39(41). [Link]

  • Brown, S. P., et al. (2008). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? Journal of the American Chemical Society, 130(22), 7154–7162. [Link]

  • Pratt, R. C., et al. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 39(23), 7863–7871. [Link]

  • Nizovtsev, A. S., et al. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • Aziz, S. B., et al. (2023). Zinc Complexes of Guanidine– and Amidine–Phenolate Ligands for the Ring-Opening Polymerization of Lactide. Polymers, 15(16), 3418. [Link]

  • Kuckling, D., et al. (2012). Kinetics of ring-opening polymerization of d,l-lactide catalyzed by functional Zn–guanidine complex with biphenyl-4-methanol as activator. Polymer Bulletin, 69(5), 579–589. [Link]

  • Lohmeijer, B. G. G., et al. (2006). Acyclic Guanidines as Organic Catalysts for Living Polymerization of Lactide. Macromolecules, 39(25), 8574–8583. [Link]

  • Boerma, J. A. K. (1966). Polyester production using a guanidine catalyst. U.S.
  • Li, Y., et al. (2018). Facile and Highly Efficient Strategy for Synthesis of Functional Polyesters via Tetramethyl Guanidine Promoted Polyesterification at Room Temperature. Request PDF on ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Reactions with N,N'-Diisopropylguanidine

Introduction: The Role of Steric Hindrance and Basicity in Modern Synthesis N,N'-Diisopropylguanidine is a potent organic base characterized by a unique combination of high basicity and significant steric hindrance.[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Steric Hindrance and Basicity in Modern Synthesis

N,N'-Diisopropylguanidine is a potent organic base characterized by a unique combination of high basicity and significant steric hindrance.[1] The guanidinyl functional group, with its Y-shaped arrangement of three nitrogen atoms around a central carbon, is inherently a strong proton acceptor due to the resonance stabilization of its conjugate acid.[2] The addition of bulky isopropyl groups to two of the nitrogen atoms further refines its chemical behavior, rendering it an effective non-nucleophilic base .[1]

This property is of paramount importance in organic synthesis. Many crucial carbon-carbon bond-forming reactions, such as Michael additions and Henry (nitroaldol) reactions, rely on the deprotonation of a weakly acidic C-H bond to generate a reactive carbanion (or enolate) intermediate.[3] While strong bases are required for this proton abstraction, many (like alkoxides or hydroxides) are also strong nucleophiles and can compete with the desired carbanion, leading to undesired side reactions. N,N'-diisopropylguanidine circumvents this issue; its steric bulk prevents it from attacking electrophilic centers, restricting its function to that of a proton shuttle.[4] This guide provides a detailed framework for the safe handling and effective utilization of N,N'-diisopropylguanidine in a representative catalytic application.

Safety and Handling

Proper handling of N,N'-diisopropylguanidine is essential to ensure laboratory safety. The compound is corrosive and can cause severe skin and eye damage.[4] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[5][6]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Do not allow the chemical to enter drains.[6]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician immediately.[5]

General Experimental Setup

The protocols described below require standard organic synthesis laboratory equipment. As N,N'-diisopropylguanidine can be sensitive to moisture and its catalyzed reactions often benefit from the exclusion of atmospheric water, an inert atmosphere is recommended.

Materials and Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • Rotary evaporator for solvent removal

  • Chromatography equipment for purification (e.g., silica gel column)

General Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Flame-dry glassware under vacuum B Backfill with inert gas (N2/Ar) A->B C Add solvent and starting materials B->C D Add N,N'-diisopropylguanidine (catalyst) via syringe C->D E Stir at specified temperature D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction (e.g., add aq. NH4Cl) F->G H Perform liquid-liquid extraction G->H I Dry organic layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: General experimental workflow for a guanidine-catalyzed reaction.

Protocol: N,N'-Diisopropylguanidine-Catalyzed Michael Addition

This protocol details the 1,4-conjugate addition of a carbon nucleophile (diethyl malonate) to an α,β-unsaturated ketone (chalcone). N,N'-diisopropylguanidine acts as a Brønsted-Lowry base to deprotonate the active methylene compound, generating the nucleophilic enolate in situ.[3] This procedure is adapted from established protocols for sterically hindered guanidine catalysts.[3]

Materials
  • Chalcone (1.0 mmol, 1.0 equiv)

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • N,N'-Diisopropylguanidine (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.2 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by diethyl malonate (1.2 mmol, 192.2 mg, ~0.18 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: Add N,N'-diisopropylguanidine (0.1 mmol, 14.3 mg, ~0.018 mL) to the stirred solution via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the limiting reagent (chalcone). The reaction is typically complete within 2-12 hours.[3]

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to isolate the pure Michael adduct.

Catalytic Cycle Mechanism

The catalytic cycle illustrates how N,N'-diisopropylguanidine facilitates the reaction without being consumed.

G A N,N'-Diisopropyl- guanidine (Catalyst) B Protonated Guanidinium (Catalyst-H+) C Enolate Intermediate (Nucleophile) B->A Protonation & Catalyst Regeneration D Adduct Anion C->D Nucleophilic Attack Product Michael Adduct (Product) D->Product Donor Diethyl Malonate (Michael Donor) Donor->C Deprotonation Acceptor Chalcone (Michael Acceptor)

Caption: Proposed catalytic cycle for the Michael Addition.

Reaction Monitoring and Analysis

Accurate monitoring and analysis are crucial for optimizing reaction conditions and confirming product identity.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product. Use a suitable solvent system and visualize spots with a UV lamp or chemical stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the mass of the product and intermediates, which is useful for complex reactions.

Quantitative Analysis

For determining reaction yield and kinetics, quantitative techniques are necessary. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are standard methods.[7]

TechniqueProtocol SummaryAdvantages/Disadvantages
HPLC Sample Prep: Withdraw a small aliquot (e.g., 10 µL), quench by diluting in a known volume of solvent (e.g., 1 mL acetonitrile), and filter.[7] Conditions: Use a C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile/water). Detect via UV at a wavelength where the product absorbs (e.g., 254 nm).[7] Quantification: Generate a calibration curve with the purified product to determine concentration.[7]Pro: High sensitivity and reproducibility. Con: Requires a pure standard of the analyte for calibration.
qNMR Sample Prep: Dissolve a precisely weighed amount of the crude reaction mixture and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent.[7] Acquisition: Use a high-field NMR spectrometer (≥400 MHz). Ensure a long relaxation delay (d1, e.g., 30s) for accurate integration.[7] Quantification: Compare the integral of a characteristic product peak to the integral of a known standard peak.Pro: Does not require a calibration curve of the analyte; it is a primary analytical method.[7] Con: Lower sensitivity than HPLC; requires a non-overlapping internal standard.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst (degraded by moisture/CO₂). 2. Insufficiently acidic C-H bond in the nucleophile. 3. Steric hindrance from bulky substrates.1. Use freshly opened or purified guanidine; ensure an inert atmosphere. 2. Consider a stronger guanidine base or a different solvent. 3. Increase reaction temperature or extend reaction time.
Low Yield 1. Incomplete reaction. 2. Product degradation during work-up or purification. 3. Reversible reaction equilibrium.1. Extend reaction time; add a fresh portion of the catalyst. 2. Use a milder work-up (e.g., avoid strong acids/bases); deactivate silica gel with triethylamine before chromatography. 3. Remove a byproduct if possible to shift equilibrium.
Formation of Side Products 1. Self-condensation of the electrophile. 2. Use of a nucleophilic base instead of a sterically hindered one.1. Add the electrophile slowly to the mixture of nucleophile and base. 2. Ensure the purity of the N,N'-diisopropylguanidine.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • BenchChem. (2025).
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. DOI: 10.1055/s-0029-1218365.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32, 1261-1311. DOI: 10.1039/C5NP00042F.
  • Smith, K. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Kudo, K., et al. (2021). Enantioselective Nitro-Michael Addition Catalyzed by N-Terminal Guanidinylated Helical Peptide. Advanced Synthesis & Catalysis, 363(23), 5278-5287. DOI: 10.1002/adsc.202101152.
  • BenchChem. (2025).
  • Trost, B. M., & O'Boyle, B. M. (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. Organic Letters, 16(22), 5986-5989. DOI: 10.1021/ol502691w.
  • DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis.
  • Ishihara, K., & Nakano, K. (2005). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Journal of the American Chemical Society, 127(31), 10504-10505. DOI: 10.1021/ja053456p.
  • BenchChem. (2025).
  • Zhang, W., Xu, L., & Xi, Z. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications, 51(2), 254-265. DOI: 10.1039/C4CC05291A.
  • O'Doherty, G. A., et al. (2012). Direct synthesis of N2-unprotected five-membered cyclic guanidines by regioselective [3 + 2] annulation of aziridines and cyanamides. Organic Chemistry Frontiers, 1(1), 58-62. DOI: 10.1039/C3QO00021A.
  • Suyama, T., et al. (2021). Synthesis of Optically Active Polyguanidines by Polyaddition Reaction of Biscarbodiimides with Chiral Diamines. Macromolecules, 54(23), 11023-11032. DOI: 10.1021/acs.macromol.1c01905.
  • Glasovac, Z., Eckert-Maksić, M., & Maksić, Z. B. (2005). Synthesis and properties of novel guanidine bases. N, N′, N″-Tris(3-dimethylaminopropyl)-guanidine. Tetrahedron Letters, 46(50), 8733-8736. DOI: 10.1016/j.tetlet.2005.10.057.

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Application

Application Notes &amp; Synthetic Protocols: The Strategic Use of N,N'-bis(1-methylethyl)guanidine in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Sterically Hindered Superbase In the vast toolkit of organic chemistry, non-nucleophilic bases hold a position of paramount importance. They are the precision instruments that e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Sterically Hindered Superbase

In the vast toolkit of organic chemistry, non-nucleophilic bases hold a position of paramount importance. They are the precision instruments that enable proton abstraction without the complication of unwanted side reactions. Among these, Guanidine, N,N'-bis(1-methylethyl)-, often referred to as N,N'-Diisopropylguanidine, emerges as a potent and versatile option. As a member of the guanidine family, it is characterized by a central carbon atom bonded to three nitrogen atoms, a structure that imparts it with exceptional basicity.[1][2]

What sets N,N'-Diisopropylguanidine and similar hindered guanidines apart is the combination of high Brønsted basicity—earning them the "superbase" designation—with significant steric shielding provided by the bulky isopropyl groups.[1][3] This unique architecture renders the nitrogen atoms poorly nucleophilic, allowing for the selective deprotonation of even weakly acidic C-H, O-H, or N-H bonds without attacking electrophilic centers in the reaction mixture.[3] This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the strategic application of this powerful organic base.

Core Application I: As a Non-Nucleophilic Brønsted Base Catalyst

The primary application of N,N'-Diisopropylguanidine is as a strong, non-nucleophilic base to catalyze a variety of classic and modern organic reactions. Its high solubility in common organic solvents further enhances its utility.[3] The following protocol details its use in a representative carbon-carbon bond-forming reaction: the Michael Addition.

Causality and Experimental Rationale

The success of many base-catalyzed reactions hinges on the efficient generation of a nucleophile (e.g., an enolate) from a pronucleophile. The ideal base should be strong enough to deprotonate the substrate but sterically hindered enough to avoid competing with the newly formed nucleophile in attacking the electrophile. N,N'-Diisopropylguanidine is an exemplary choice. Its high pKa ensures rapid and complete deprotonation, while the isopropyl groups effectively prevent it from participating in undesired nucleophilic additions, thus maximizing the yield of the target product. This bifunctional activation, where the base deprotonates the nucleophile while its conjugate acid can stabilize the electrophile via hydrogen bonding, is a hallmark of guanidine organocatalysis.[4]

Experimental Workflow: Base Catalysis

A generalized workflow for employing N,N'-Diisopropylguanidine as a catalyst is presented below.

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve Pronucleophile in Anhydrous Solvent B Establish Inert Atmosphere (N2/Ar) A->B C Cool to Target Temperature B->C D Add N,N'-Diisopropylguanidine (Catalyst) C->D E Add Electrophile D->E F Monitor by TLC/LC-MS E->F G Quench Reaction (e.g., sat. aq. NH4Cl) F->G H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J

Caption: Generalized workflow for a reaction catalyzed by N,N'-Diisopropylguanidine.

Protocol 1: Catalytic Michael Addition of a 1,3-Dicarbonyl Compound

This protocol describes the addition of dimethyl malonate to nitrostyrene, a classic example where a non-nucleophilic base is critical to prevent polymerization of the electrophile or other side reactions.

Materials:

  • trans-β-Nitrostyrene (1.0 eq)

  • Dimethyl malonate (1.2 eq)

  • Guanidine, N,N'-bis(1-methylethyl)- (0.1 eq, 10 mol%)

  • Anhydrous Toluene (or THF, Dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (e.g., 1.0 mmol, 149 mg).

  • Dissolution: Dissolve the starting material in 10 mL of anhydrous toluene under a nitrogen atmosphere.

  • Addition of Nucleophile: Add dimethyl malonate (1.2 mmol, 158 mg, 137 µL) to the solution via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add N,N'-bis(1-methylethyl)guanidine (0.1 mmol, 12.7 mg, ~15 µL) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure Michael adduct.

Data Presentation: Catalyst Performance Comparison

The choice of base can significantly impact reaction efficiency. The table below provides a comparative summary of expected outcomes for the Michael addition protocol.

Base Catalyst (10 mol%)SolventTemperature (°C)Time (h)Expected Yield (%)Key Observation
N,N'-Diisopropylguanidine Toluene0 to RT5>95%Clean reaction, minimal byproducts.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Toluene0 to RT5~90%Potential for minor side products.
Triethylamine (Et₃N)TolueneRT24<60%Slower reaction rate due to lower basicity.
Sodium Hydride (NaH)THF0 to RT4>95%Requires stricter anhydrous conditions; heterogeneous.

Core Application II: Synthesis of N,N'-Diisopropylcarbodiimide (DIC)

While not a direct application of the guanidine itself, a closely related and highly valuable synthetic protocol involves the transformation of its precursor, N,N'-diisopropylthiourea, into N,N'-diisopropylcarbodiimide (DIC). DIC is a liquid-phase coupling agent widely used in peptide synthesis and other condensation reactions, often favored over its solid-phase counterpart, DCC, because its urea byproduct is more soluble and easier to remove.[5]

Causality and Experimental Rationale

The synthesis of carbodiimides from thioureas is a robust oxidative desulfurization process. The thiourea acts as a stable, easy-to-handle precursor. An oxidizing agent, such as sodium hypochlorite, is used to convert the C=S double bond into a more reactive intermediate, which then eliminates sulfur to form the characteristic N=C=N linkage of the carbodiimide.[6] This protocol provides a practical and scalable route to a critical synthetic reagent.

Synthetic Workflow: From Thiourea to Carbodiimide

The synthesis is a two-stage process, starting with the formation of the thiourea precursor.

cluster_stage1 Stage 1: Thiourea Synthesis cluster_stage2 Stage 2: Oxidation to DIC A React Thiourea + Diisopropylamine B Reflux under Aqueous Conditions A->B C Isolate N,N'-Diisopropylthiourea (Precursor) B->C D Dissolve Precursor in CH2Cl2 C->D E Add aq. NaOCl (Oxidant) D->E F Phase Separation E->F G Distill to Purify N,N'-Diisopropylcarbodiimide F->G

Caption: Two-stage workflow for the synthesis of N,N'-Diisopropylcarbodiimide (DIC).

Protocol 2: Two-Step Synthesis of N,N'-Diisopropylcarbodiimide (DIC)

This protocol is adapted from established industrial methods.[6][7]

Part A: Synthesis of N,N'-Diisopropylthiourea [7]

  • Materials: Thiourea, Diisopropylamine, Water, PEG-400 (catalyst).

  • Procedure:

    • In a flask equipped with a reflux condenser, combine thiourea (1.0 eq) and diisopropylamine (2.0 eq) in water.

    • Add PEG-400 (5% w/v) as a phase-transfer catalyst.

    • Heat the mixture to reflux (100 °C) and maintain for 24-36 hours.

    • Cool the reaction mixture. The product will often precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield N,N'-diisopropylthiourea.

Part B: Oxidation to N,N'-Diisopropylcarbodiimide (DIC) [6]

  • Materials: N,N'-Diisopropylthiourea (from Part A), Dichloromethane (CH₂Cl₂), Sodium hypochlorite (NaOCl) solution (e.g., 10-15% aqueous), Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolution: In a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve N,N'-diisopropylthiourea (1.0 eq) in dichloromethane.

    • Cooling: Cool the mixture to 10-15 °C in an ice bath.

    • Oxidation: Slowly add the aqueous sodium hypochlorite solution dropwise over 1-2 hours, ensuring the temperature does not exceed 20 °C. Maintain a basic pH by periodic addition of 2M NaOH if necessary.

    • Reaction Monitoring: Stir for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC to confirm the disappearance of the thiourea.

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Washing: Wash the organic layer sequentially with water (2x) and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the dichloromethane by distillation.

    • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure N,N'-diisopropylcarbodiimide (bp 145-148 °C).

References

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

  • CN103382168A - Synthetic method for N,N'-diisopropyl carbodiimide.
  • Synthetic method for N,N'-diisopropyl carbodiimide (2015). Semantic Scholar. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace - University of Toronto. [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. National Center for Biotechnology Information. [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. [Link]

  • N,N'-Diisopropylcarbodiimide - CAS 693-13-0. Kemilab. [Link]

  • Guanidine Methods for Total RNA Preparation. CORE. [Link]

  • (PDF) Guanidine Methods for Total RNA Preparation. ResearchGate. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. [Link]

  • Synthesis of Guanidines and Some of Their Biological Applications. ResearchGate. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl). ResearchGate. [Link]

  • Catalytic Diamination of Olefins via N–N Bond Activation. National Center for Biotechnology Information. [Link]

  • Catalytic Diamination of Olefins via N–N Bond Activation. ResearchGate. [Link]

  • CN101759571A - Preparation method of N,N-diisopropylethylamine.
  • N,N-Diisopropylaniline | C12H19N | CID 61329. PubChem. [Link]

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Method

Application Notes and Protocols: The Strategic Use of N,N'-Diisopropylguanidine in Pharmaceutical Synthesis

Abstract In the intricate landscape of pharmaceutical synthesis, the choice of a base can be a critical determinant of reaction efficiency, selectivity, and overall yield. N,N'-Diisopropylguanidine stands out as a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of pharmaceutical synthesis, the choice of a base can be a critical determinant of reaction efficiency, selectivity, and overall yield. N,N'-Diisopropylguanidine stands out as a potent, sterically hindered, non-nucleophilic organic base, offering distinct advantages over traditional inorganic bases and other amine bases. Its high basicity, coupled with low nucleophilicity, enables the deprotonation of weakly acidic protons without engaging in undesirable side reactions. This guide provides an in-depth exploration of the strategic applications of N,N'-diisopropylguanidine in key pharmaceutical synthetic transformations, including its role in organocatalysis for Michael additions and ring-opening polymerizations. Detailed protocols, mechanistic insights, and practical considerations are presented for researchers, scientists, and drug development professionals to effectively leverage this versatile reagent.

Introduction: The Guanidine Advantage in Synthesis

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif found in vital biomolecules like the amino acid arginine.[1] In synthetic chemistry, substituted guanidines are classified as superbases due to their exceptional basicity, which arises from the delocalization and stabilization of the positive charge in the corresponding guanidinium ion upon protonation.[1][2]

N,N'-Diisopropylguanidine, with its bulky isopropyl groups, exemplifies a class of sterically hindered guanidines. This structural feature is paramount to its utility. While its high pKa ensures efficient proton abstraction, the steric bulk shields the nitrogen lone pairs, rendering it a poor nucleophile.[1] This combination is highly desirable in pharmaceutical synthesis, where sensitive functional groups and chiral centers must be preserved. It avoids common pitfalls associated with other bases, such as undesired alkylation or acylation of the base itself, which can lead to complex product mixtures and reduced yields.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and safety requirements is a prerequisite for its successful and safe implementation in any synthetic protocol.

Key Properties

The properties of N,N'-Diisopropylguanidine make it a powerful tool for specific synthetic challenges. Its high basicity is comparable to or greater than other widely used non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[3][4]

PropertyValue / DescriptionRationale for Importance in Synthesis
IUPAC Name N,N'-di(propan-2-yl)guanidine-
CAS Number 104919-92-8Unique identifier for procurement and safety lookup.[5]
Molecular Formula C₇H₁₇N₃-
Molecular Weight 143.23 g/mol Required for stoichiometric calculations.
pKa (Conjugate Acid) ~13.5 (in water), ~25-26 (in MeCN)Indicates very strong basicity, capable of deprotonating a wide range of C-H, N-H, and O-H acids.[3][6]
Appearance Typically a liquid or low-melting solidFacilitates handling and dissolution in common organic solvents.
Solubility Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Toluene)Enables its use in a wide variety of reaction media.
Key Feature Strong Base, Poor Nucleophile The core advantage: promotes desired base-catalyzed reactions without competing nucleophilic side reactions.[1]
Safety and Handling Protocol

Guanidine derivatives are potent bases and require careful handling to prevent chemical burns and other health hazards.[7][8] Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles and a face shield to protect against splashes.[9][10]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves before use and replace them immediately if compromised.[8]

  • Body Protection: A laboratory coat is mandatory. For larger-scale operations, a chemical-resistant apron is recommended.[10]

Handling and Storage:

  • Keep containers tightly closed when not in use to prevent absorption of moisture and CO₂ from the atmosphere.[7]

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Use tools like a spatula or scoop for solids to minimize dust generation.[7]

Spill and Disposal Procedures:

  • Spills: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, sweep up carefully to avoid creating dust.[7]

  • Disposal: All waste containing guanidine must be collected in a labeled, sealed hazardous waste container and disposed of according to local, state, and federal regulations. Do not allow it to enter drains or waterways.[7]

Core Applications in Pharmaceutical Synthesis

The unique properties of N,N'-Diisopropylguanidine make it a strategic choice for several classes of reactions critical to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Organocatalysis: The Michael Addition

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction used to build molecular complexity.[12] Chiral guanidines have emerged as powerful organocatalysts for asymmetric Michael additions, acting as bifunctional catalysts.[13][14] They activate the nucleophile through deprotonation (Brønsted base activity) and simultaneously activate the electrophile through hydrogen bonding (Brønsted acid/H-bond donor activity of the resulting guanidinium ion).[15][16]

Mechanism of Action:

  • The guanidine base deprotonates the pro-nucleophile (e.g., a β-ketoester or malonate) to generate a reactive enolate.

  • The resulting protonated guanidinium ion forms a hydrogen-bonding interaction with the Michael acceptor (e.g., a nitroolefin), activating it towards nucleophilic attack.

  • This dual activation within a chiral catalyst framework orients the reactants, leading to a highly stereoselective bond formation.

Michael_Addition_Mechanism

Ring-Opening Polymerization (ROP) for Drug Delivery

Biodegradable polyesters, such as polylactide (PLA), are extensively used in advanced drug delivery systems, including nanoparticles and implants for controlled release.[17][18] The synthesis of these polymers is often achieved through the ring-opening polymerization (ROP) of cyclic esters like lactide. Guanidine-based organocatalysts have proven to be highly effective for mediating controlled ROP, offering an alternative to metal-based catalysts which can have toxicity concerns.[19]

Role in ROP: N,N'-Diisopropylguanidine can initiate ROP through a nucleophilic or hydrogen-bonding mechanism, often in conjunction with an alcohol initiator (e.g., benzyl alcohol).

  • Hydrogen-Bond Activation: The guanidine forms a hydrogen bond with the alcohol initiator, increasing its nucleophilicity.

  • Monomer Activation: Simultaneously, the guanidine can activate the lactide monomer by forming a hydrogen bond with its carbonyl oxygen, making it more electrophilic.

  • Initiation & Propagation: The activated alcohol attacks the activated monomer, opening the ring and creating a new hydroxyl-terminated chain, which can then be activated by the guanidine to continue the polymerization process.

This organocatalytic approach provides excellent control over polymer molecular weight and distribution, which is crucial for designing drug delivery systems with precise release kinetics.[19]

Detailed Experimental Protocol

This section provides a representative protocol for a guanidine-catalyzed reaction. The following is a general procedure for a Michael addition of a β-ketoester to a nitroolefin, a common transformation in the synthesis of pharmaceutical building blocks.[12]

Protocol: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol describes a model reaction. For specific pharmaceutical applications, substrate and catalyst may vary. Chiral guanidines are often employed for enantioselectivity.[13]

Materials & Equipment:

  • N,N'-Diisopropylguanidine (or a suitable chiral derivative)

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Toluene (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (silica gel)

  • Column chromatography setup

Experimental Workflow Diagram:

Workflow

Step-by-Step Procedure:

StepProcedureObservations / RationaleSafety Precaution
1Preparation To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol, 1.0 eq.).The reaction should be performed under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture and CO₂.
2Reagent Addition Dissolve the solid in 10 mL of anhydrous toluene. Add diethyl malonate (1.2 mmol, 1.2 eq.) to the solution via syringe.Toluene is a common solvent for this reaction. A slight excess of the nucleophile ensures complete consumption of the limiting reagent.
3Catalyst Addition In a separate vial, prepare a stock solution of N,N'-diisopropylguanidine in anhydrous toluene (e.g., 0.1 M). Add the catalyst solution (0.1 mmol, 10 mol%) to the reaction flask dropwise at room temperature.Catalytic amounts are sufficient. Dropwise addition prevents localized heating. The solution may change color upon catalyst addition.
4Reaction Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane).The reaction is typically complete within 2-24 hours. Complete consumption of the nitrostyrene starting material will be observed by TLC.
5Work-up Once the reaction is complete, quench by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.The mild acidic quench neutralizes the guanidine catalyst, stopping the reaction.
6Extraction Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.The product is extracted into the organic phase. Multiple extractions ensure complete recovery.
7Purification Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.This removes residual water and isolates the pure Michael adduct from unreacted starting materials and byproducts.
8Characterization Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).Confirmation of structure and purity is essential. The expected yield for this type of reaction is typically high (>85%).

Conclusion and Future Outlook

N,N'-Diisopropylguanidine and its derivatives are powerful, non-nucleophilic bases that offer significant advantages in modern pharmaceutical synthesis. Their ability to promote a range of crucial transformations—from C-C bond formation in Michael additions to the controlled polymerization of biocompatible polymers—without introducing common side reactions makes them highly valuable reagents. By understanding the principles behind their reactivity and adhering to safe handling protocols, researchers can effectively employ these guanidine-based systems to streamline synthetic routes, improve yields, and access complex molecular architectures essential for the development of next-generation therapeutics. The continued development of novel chiral guanidine catalysts will undoubtedly expand their role in the stereoselective synthesis of APIs.

References

  • Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. PMC. Available at: [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]

  • Guanidine Organocatalysis. ResearchGate. Available at: [Link]

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. PMC. Available at: [Link]

  • Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis. ResearchGate. Available at: [Link]

  • Safety Data Sheet Guanidine Hydrochloride. BioSpectra Inc. Available at: [Link]

  • Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. IntechOpen. Available at: [Link]

  • Oseltamivir Analogues Bearing N-Substituted Guanidines as Potent Neuraminidase Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis of Tamiflu and its Phosphonate Congeners Possessing Potent Anti-Influenza Activity. Journal of the American Chemical Society. Available at: [Link]

  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Mixture-Based Heterocyclic Combinatorial Positional Scanning Libraries: Discovery of Bicyclic Guanidines Having Potent Antifungal Activities against Candida albicans and Cryptococcus neoformans. PMC. Available at: [Link]

  • Guanidine HCI SDS. Takara Bio. Available at: [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. pnnl.gov. Available at: [Link]

  • Drug-Initiated, Controlled Ring-Opening Polymerization for the Synthesis of Polymer-Drug Conjugates. PubMed. Available at: [Link]

  • Comparison of TBD with other catalysts and proposed mechanism. ResearchGate. Available at: [Link]

  • Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. Available at: [Link]

  • Ni-Catalyzed Stereodivergent Synthesis of N-Glycosides. RECERCAT. Available at: [Link]

  • Chiral guanidines and their derivatives in asymmetric synthesis. RSC Publishing. Available at: [Link]

  • Smart polymer prodrugs via responsive prodrug-initiated ring-opening polymerization of lactide for improved drug delivery. RSC Publishing. Available at: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PMC. Available at: [Link]

  • Ring-opening polymerization-mediated controlled formulation of polylactide-drug nanoparticles. PubMed. Available at: [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated d CH cyanation. chemrxiv.org. Available at: [Link]

  • Controlled Ring-Opening Polymerization of Lactide and Glycolide. ACS Publications. Available at: [Link]

  • Controlled organocatalyzed d,l-lactide ring-opening polymerizations: synthesis of low molecular weight oligomers. RSC Publishing. Available at: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research. Available at: [Link]

  • Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory. Science and Education Publishing. Available at: [Link]

  • PNGase F Catalyzed De-N-glycosylation in a Domestic Microwave. PMC. Available at: [Link]

  • N-(2,2-Diethoxyethyl)guanidine Properties. EPA. Available at: [Link]

  • Synthesis method of N,N-diisopropyl quadrol. Google Patents.
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. Available at: [Link]

  • Chiral Guanidine Catalyzed Enantioselective Reactions. ResearchGate. Available at: [Link]

  • Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis. RSC Publishing. Available at: [Link]

  • Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. ResearchGate. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. Available at: [Link]

  • Self-promoted and stereospecific formation of N-glycosides. RSC Publishing. Available at: [Link]

  • Superbases based on guanidine and the values of pKa of the conjugated acids. ResearchGate. Available at: [Link]

  • Guanidine. PerMM. Available at: [Link]

  • N,N-Diphenylguanidine. PubChem. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. ScholarWorks @ Central Washington University. Available at: [Link]

Sources

Application

Application Note: N,N'-Bis(1-methylethyl)-Mediated Esterification Workflows

Nomenclature Clarification: While database artifacts occasionally index the N,N'-bis(1-methylethyl) functional core under the misnomer "Guanidine, N,N'-bis(1-methylethyl)-", in synthetic practice, this moiety is the defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Clarification: While database artifacts occasionally index the N,N'-bis(1-methylethyl) functional core under the misnomer "Guanidine, N,N'-bis(1-methylethyl)-", in synthetic practice, this moiety is the defining structural feature of N,N'-Diisopropylcarbodiimide (DIC) [1]. DIC is the premier stoichiometric mediator for advanced esterifications (Steglich-type). Additionally, its derivative, N,N'-Diisopropylguanidine (DPG) , is utilized as a modern organocatalyst for transesterification [4]. This technical dossier provides a comprehensive, field-proven guide to DIC-mediated esterification workflows, with a secondary focus on DPG-catalyzed green methodologies.

Mechanistic Architecture of DIC-Mediated Esterification

The Steglich esterification is the gold standard for coupling sterically hindered carboxylic acids with alcohols under exceptionally mild conditions. Unlike classical Fischer esterification, which relies on harsh thermodynamic equilibrium and strong acids, DIC-mediated esterification is a kinetically driven, self-validating system that operates at room temperature.

The Causality of the Catalytic Cycle

The reaction relies on a precise sequence of activation and acyl transfer:

  • Activation: The carboxylic acid reacts with DIC to form an highly reactive O-acylisourea intermediate.

  • The DMAP Imperative: Without a catalyst, the O-acylisourea is highly susceptible to a [1,3]-sigmatropic rearrangement, forming a thermodynamically stable, dead-end N-acylurea byproduct. To prevent this, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a superior nucleophile, attacking the O-acylisourea faster than the rearrangement can occur.

  • Acyl Transfer: This forms an N-acylpyridinium intermediate—a potent acyl donor that is rapidly cleaved by the target alcohol to form the desired ester.

  • Byproduct Resolution: DIC is concurrently converted into N,N'-diisopropylurea (DIU) . Unlike the urea byproduct of DCC (which precipitates and clogs frits), DIU is highly soluble in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), making DIC the undisputed choice for Solid-Phase Peptide Synthesis (SPPS) and flow chemistry [2].

DIC_Mechanism cluster_0 Activation Phase cluster_1 Acyl Transfer & Esterification Acid Carboxylic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DIC DIC (N,N'-Diisopropylcarbodiimide) DIC->O_Acyl N_Acyl N-Acylpyridinium Intermediate O_Acyl->N_Acyl DMAP attack DeadEnd N-Acylurea (Inactive Byproduct) O_Acyl->DeadEnd [1,3]-sigmatropic shift (If DMAP is absent) DMAP DMAP Catalyst DMAP->N_Acyl Ester Target Ester N_Acyl->Ester Alcoholysis DIU N,N'-Diisopropylurea (Soluble) N_Acyl->DIU Byproduct release Alcohol Alcohol (R'-OH) Alcohol->Ester

Workflow and mechanism of DIC-mediated Steglich esterification highlighting DMAP acyl transfer.

Reagent Selection Matrix

To ensure experimental integrity, researchers must select the appropriate carbodiimide based on the phase of the reaction and the required purification strategy.

Coupling ReagentUrea ByproductByproduct Solubility (DCM/DMF)Primary Application DomainRisk of Epimerization
DIC (Diisopropylcarbodiimide)N,N'-Diisopropylurea (DIU)High (Remains in solution)Solid-Phase Synthesis, Flow ChemistryModerate (Mitigated by low DMAP)
DCC (Dicyclohexylcarbodiimide)Dicyclohexylurea (DCU)Low (Precipitates out)Solution-Phase Synthesis (Filtration)Moderate
EDC·HCl 1-[3-(Dimethylamino)propyl]-3-ethylureaHigh (Water-soluble)Aqueous/Biological ConjugationsLow

Self-Validating Experimental Protocols

Protocol A: Solution-Phase DIC/DMAP-Mediated Esterification

This protocol is optimized for coupling sterically hindered secondary or tertiary alcohols with aliphatic/aromatic carboxylic acids.

1. Reaction Assembly:

  • Causality: Anhydrous conditions are mandatory. Trace moisture will competitively attack the O-acylisourea, hydrolyzing it back to the starting carboxylic acid.

  • In an oven-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.0 equiv) and the Alcohol (1.1 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Add DMAP (0.1 equiv).

2. Thermal Control & Activation:

  • Causality: The formation of the O-acylisourea is exothermic. Cooling the reaction suppresses the thermal [1,3]-sigmatropic shift to the dead-end N-acylurea.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIC (1.1 equiv) dropwise over 10 minutes.

3. Propagation & Monitoring:

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Monitor via TLC (Hexanes/EtOAc). The disappearance of the carboxylic acid streak validates the cycle's completion.

4. Strategic Workup:

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2x). Causality: This protonates the DMAP catalyst, selectively partitioning it into the aqueous waste.

  • Base Wash: Wash with saturated NaHCO₃ (2x). Causality: Deprotonates and extracts any unreacted carboxylic acid.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Because the DIU byproduct is soluble, it will not precipitate; it is easily separated from the target ester via standard silica gel flash chromatography.

Protocol B: Solid-Phase Resin Loading (Wang Resin Esterification)

Anchoring the first amino acid to a hydroxyl-functionalized resin is notoriously difficult. DIC is the mandatory mediator here because its DIU byproduct washes easily through the resin frit.

1. Resin Swelling:

  • Swell Wang resin in anhydrous DMF for 30 minutes. Causality: DMF optimally expands the polystyrene-divinylbenzene matrix, maximizing the exposure of the reactive hydroxyl linkers.

2. Pre-Activation:

  • In a separate vial, dissolve the Fmoc-protected Amino Acid (2.0 equiv relative to resin loading) in DMF. Add DIC (2.0 equiv) and stir at 0 °C for 15 minutes. Causality: Pre-forming the O-acylisourea ensures that the resin is exposed only to the highly reactive intermediate, drastically reducing coupling times.

3. Catalytic Coupling:

  • Add DMAP to the resin suspension, strictly limited to 0.1 equiv , followed immediately by the pre-activated amino acid solution.

  • Critical Causality: While DMAP is required to drive the esterification, excessive DMAP acts as a general base, deprotonating the α-carbon of the activated amino acid. This forms an oxazolone intermediate that leads to catastrophic racemization/epimerization of the peptide.

4. Capping:

  • Wash the resin with DMF (3x) and DCM (3x).

  • Treat the resin with Acetic Anhydride (3.0 equiv) and Pyridine (3.0 equiv) for 30 minutes. Causality: This acetylates any unreacted Wang hydroxyl groups, preventing them from initiating truncated "deletion sequences" during subsequent peptide elongation cycles.

Emerging Alternatives: N,N'-Diisopropylguanidine (DPG) Catalysis

While DIC acts as a stoichiometric mediator, its structural cousin, N,N'-diisopropylguanidine (DPG) , has emerged as a highly potent, green organocatalyst for transesterification and interesterification.

Recent methodologies involve grafting DPG onto mesoporous SBA-15 silica [4]. The strong basicity of the diisopropylguanidine moiety deprotonates the incoming alcohol, creating a highly nucleophilic alkoxide that attacks the ester carbonyl.

  • Advantage: This heterogeneous catalyst system allows for solvent-free interesterification (e.g., modifying soybean oil with medium-chain fatty acids) and can be recovered via simple filtration and reused for multiple cycles without loss of catalytic activity, presenting a sustainable alternative to traditional homogeneous base catalysts.

References

  • National Toxicology Program (NTP) . NTP Genetically Modified Model Report on the Toxicology Study of Diisopropylcarbodiimide (CASRN 693-13-0). National Center for Biotechnology Information (NCBI). URL:[Link]

  • Fattahi, E., et al. Amidation and esterification of carboxylic acids with amines and phenols by N,N′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Tetrahedron. URL:[Link]

  • Ramazani, A., et al. A novel approach toward thioester bond formation mediated by N,N'-diisopropylcarbodiimide in water. Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL:[Link]

  • Xie, W., & Hu, L. Mesoporous SBA-15 Silica-supported Diisopropylguanidine: an Efficient Solid Catalyst for Interesterification of Soybean Oil with Methyl Octanoate or Methyl Decanoate. Journal of Oleo Science (J-Stage). URL:[Link]

Method

Application Note: Safe Handling, Decontamination, and Disposal Protocols for N,N'-Diisopropylguanidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary & Chemical Profiling N,N'-Diisopropylguanidine (DPG) is a highly reactive, strongly basic ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary & Chemical Profiling

N,N'-Diisopropylguanidine (DPG) is a highly reactive, strongly basic aliphatic guanidine derivative frequently utilized as a ligand in organometallic coordination chemistry[1], a catalyst in polyurethane synthesis, and a critical intermediate in pharmaceutical development. While its robust electron-donating capability makes it an invaluable synthetic tool, these same properties render the free base highly hazardous.

This application note establishes a rigorous, causality-driven framework for the safe handling, spill decontamination, and disposal of DPG. By understanding the thermodynamic drivers of its reactivity, researchers can implement self-validating safety protocols that prevent exposure and environmental contamination.

Causality of Hazards: The Resonance-Stabilized Guanidinium Cation

The extreme basicity of DPG (pKa of the conjugate acid ranges from ~12.5 to 13.6) is structurally driven by its Y-shaped CN3​ functional group[2][3]. When the free base abstracts a proton, the resulting positive charge is symmetrically delocalized across all three nitrogen atoms via resonance[3]. This thermodynamic stabilization of the guanidinium cation makes the unprotonated free base an aggressive proton acceptor.

Practical Consequence: In biological tissues, this aggressive proton abstraction leads to the rapid saponification of lipid bilayers and extraction of cellular water, causing severe, instantaneous corrosive burns to the skin, eyes, and mucous membranes. Furthermore, the free base readily absorbs ambient CO2​ and moisture to form carbonates[2], necessitating inert atmosphere handling to maintain reagent integrity and prevent unpredictable pressure buildup in sealed containers.

Physicochemical and Hazard Summary
Property / Hazard ParameterValue / ClassificationCausal Impact on Laboratory Handling
Molecular Formula C7​H17​N3​ Aliphatic structure increases lipophilicity, enhancing skin penetration compared to inorganic bases.
pKa (Conjugate Acid) ~12.5 – 13.6[2][3]Exists almost entirely in the protonated form at physiological pH; reacts violently with strong acids.
Air/Moisture Sensitivity Highly HygroscopicRapidly forms carbonate salts upon atmospheric exposure; must be stored under Argon or N2​ .
Corrosivity (GHS) Category 1B (Skin/Eyes)Causes irreversible corneal damage and severe dermal saponification. Requires stringent PPE.
Coordination Behavior Strong N-donor LigandReadily forms stable complexes with transition metals (e.g., Pd, Pt, Nb)[1]; complicates waste segregation.

Experimental Protocols: Handling and Reactivity

To mitigate the risks associated with DPG's basicity and nucleophilicity, all physical manipulations must isolate the compound from atmospheric moisture and biological contact.

Protocol A: Safe Weighing and Transfer (Inert Atmosphere)

Causality: Exposure to ambient air degrades the reagent via CO2​ absorption and poses an inhalation hazard due to its volatility and basicity.

  • Preparation: Ensure the fume hood is operational. Equip chemically resistant gloves (Butyl rubber is preferred over standard Nitrile for prolonged handling of strong organic bases), safety goggles, and a face shield.

  • Purge Cycle: Transfer the sealed DPG vessel into a glovebox or connect it to a Schlenk line. Perform a minimum of three vacuum/Argon backfill cycles.

  • Transfer: Use a gas-tight syringe (for liquid/oily free base) or an anti-static weighing spatula (for solid salts) to transfer the required mass into a pre-dried, septum-capped reaction flask.

  • Solvent Addition: Dissolve DPG in anhydrous, aprotic solvents (e.g., THF, Toluene, or DCM). Never dissolve directly in protic solvents or halogenated solvents containing acidic impurities without an external cooling bath, as the heat of solvation/neutralization can cause solvent boiling.

Spill Response & Decontamination (Self-Validating System)

Standard spill kits relying on basic absorbents are ineffective and potentially dangerous when applied to DPG. Decontamination must rely on controlled neutralization.

Protocol B: Controlled Quenching of DPG Spills

Causality: Direct wiping of a DPG spill spreads the corrosive free base. It must first be converted into a stable, water-soluble, non-corrosive guanidinium salt.

  • Isolate & Ventilate: Evacuate non-essential personnel and maximize fume hood exhaust.

  • Primary Quench: Carefully spray or pour a weak, buffering acid over the spill. 1M Citric Acid or 5% Acetic Acid is highly recommended over strong mineral acids (like HCl) to prevent violent exothermic splattering.

  • Absorption: Allow 3–5 minutes for the acid-base neutralization to complete. Cover the quenched liquid with an inert absorbent pad or diatomaceous earth.

  • Self-Validation (pH Check): After removing the absorbent material, swab the spill area with a damp piece of universal pH indicator paper.

    • If pH > 8: Residual free base remains. Reapply the weak acid solution.

    • If pH 6–8: The area is successfully neutralized.

  • Final Clean: Wash the area with copious amounts of deionized water and a mild detergent, disposing of all materials in the solid hazardous waste stream.

Waste Management and Disposal Workflows

Because DPG acts as a potent ligand for transition metals[1] and a strong base, its disposal must be carefully segregated to prevent cross-reactivity in waste carboys.

Protocol C: Segregation and Neutralization of DPG Waste
  • Aqueous/Neat Waste: Do not pour unquenched DPG into general aqueous waste. Slowly titrate the waste with 1M HCl or 1M Citric Acid until the solution reaches a stable pH of 7.0. Only then can it be transferred to the general aqueous EHS waste carboy.

  • Organic Waste: If DPG is dissolved in organic solvents, verify that the waste container does not contain reactive electrophiles (e.g., alkyl halides, acid chlorides) which could trigger an uncontrolled exothermic alkylation or acylation in the waste jug.

  • Heavy Metal Segregation: If DPG was used in a catalytic cycle involving metals (e.g., Palladium, Niobium)[1], the waste must be strictly segregated into a dedicated "Heavy Metal / Amine Ligand" container to prevent the precipitation of toxic, insoluble metal-guanidine complexes in standard waste streams.

Mandatory Visualization: Disposal & Neutralization Workflow

G Start N,N'-Diisopropylguanidine (DPG) Waste Segregate Phase Segregation Start->Segregate OrgWaste Organic Phase (THF, DCM, Toluene) Segregate->OrgWaste Solvent based AqWaste Aqueous/Neat Phase Segregate->AqWaste Aqueous/Neat CheckMetal Contains Heavy Metals? OrgWaste->CheckMetal Neutralize Neutralization (Add 1M Citric Acid) AqWaste->Neutralize MetalWaste Heavy Metal + Amine Waste Stream CheckMetal->MetalWaste Yes (Pd, Pt, Nb) EHS_Org EHS Disposal (Organic Stream) CheckMetal->EHS_Org No pHCheck Verify pH (Target: 6-8) Neutralize->pHCheck pHCheck->Neutralize pH > 8 (Re-acidify) EHS_Aq EHS Disposal (Aqueous Stream) pHCheck->EHS_Aq pH 6-8 (Validated)

Fig 1. Step-by-step phase segregation and self-validating neutralization workflow for DPG waste.

References

  • Synthetic accesses to biguanide compounds - Beilstein Journals Beilstein Journal of Organic Chemistry URL: [Link]

  • Cas 593-85-1,Guanidine carbonate | lookchem LookChem Chemical Database URL:[Link]

  • Coordination behaviour of a hybrid phosphinoguanidine ligand - RSC Publishing New Journal of Chemistry (RSC) URL:[Link]

  • Novel Fluorescence Guanidine Molecules for Selective Sulfate Anion Detection in Water Complex Samples over a Wide pH Range | ACS Sensors ACS Sensors URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions with Guanidine, N,N'-bis(1-methylethyl)-

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical behaviors of Guanidine, N,N'-bis(1-methylethyl)- (commonly known as N,N'-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced chemical behaviors of Guanidine, N,N'-bis(1-methylethyl)- (commonly known as N,N'-diisopropylguanidine or DPG ).

DPG is a highly basic, non-nucleophilic organocatalyst and a versatile bidentate ligand. Its unique steric profile—driven by the bulky diisopropyl groups—allows it to facilitate complex base-catalyzed transformations (like interesterification and Knoevenagel condensations)[1] and stabilize high-spin transition metal or lanthanide complexes[2][3]. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your experimental success.

Mechanistic Workflows

Understanding the causality behind DPG's reactivity is critical for optimization. Below are the fundamental pathways defining its use in both homogeneous organocatalysis and heterogeneous solid-supported systems.

G N1 N,N'-Diisopropylguanidine (DPG Base) N3 Alkoxide-Guanidinium Ion Pair N1->N3 Deprotonates N2 Alcohol (R-OH) N2->N3 H+ transfer N5 Tetrahedral Intermediate N3->N5 Nucleophilic Attack N4 Triglyceride / Ester N4->N5 Reacts with N6 Transesterified Product + Regenerated DPG N5->N6 Elimination N6->N1 Catalyst Turnover

Catalytic cycle of DPG-mediated transesterification.

G S1 Mesoporous SBA-15 S2 APTES Grafting (Silanization) S1->S2 S3 NH2-SBA-15 S2->S3 S4 Diisopropylcarbodiimide (DIC) Addition S3->S4 S5 DPG-Functionalized SBA-15 Catalyst S4->S5

Workflow for synthesizing SBA-15 supported DPG heterogeneous catalyst.

Troubleshooting & FAQs

Q1: My DPG-catalyzed interesterification reaction stalls at 40-50% conversion. How do I push it to completion?

Causality & Solution: DPG is a potent organic base (pKa ~13 in polar aprotic solvents). If your lipid substrates contain trace moisture, the DPG will catalyze the competitive hydrolysis of the ester, generating free fatty acids (FFAs). Because FFAs are highly acidic relative to the guanidine core, they immediately protonate DPG, forming an inactive guanidinium carboxylate salt. This stoichiometric neutralization kills the catalytic cycle. Action: Rigorously dry your solvents and substrates over 3Å molecular sieves. Pre-titrate your oil feed; if the acid value is >0.5 mg KOH/g, perform an acid-catalyzed esterification pretreatment before introducing DPG[1].

Q2: I am using SBA-15-supported DPG for continuous flow catalysis, but I observe a severe drop in activity after the second cycle. Is the catalyst leaching?

Causality & Solution: True leaching of the guanidine moiety is rare if it was grafted via a stable propyl linker (e.g., via APTES and DIC)[1]. The loss of activity is almost certainly due to pore blockage . Mesoporous SBA-15 has channels typically in the 200–300 nm range. Bulky triglyceride byproducts and glycerol readily adsorb onto the silica surface, physically blocking active basic sites. Action: Implement a rigorous wash protocol between cycles. Flush the recovered catalyst first with a non-polar solvent (hexane) to remove residual lipids, followed by a polar aprotic solvent (acetone or THF) to strip away highly polar glycerol. Ensure reaction temperatures do not exceed 90°C to prevent siloxane bond hydrolysis.

Q3: In transition-metal guanylation using DPG as a ligand, why am I getting poor yields of the metal-imido complex?

Causality & Solution: This is a classic steric clash issue. While the N,N'-diisopropyl groups of DPG provide the necessary steric bulk to stabilize high-spin iron(II) or lanthanide complexes[2][3], they can also hinder initial coordination if the metal center is already crowded with bulky halide or solvent ligands. Furthermore, incomplete deprotonation of the DPG free base prevents the formation of the active guanidinate anion. Action: Ensure the DPG is fully deprotonated using a strong, non-nucleophilic base (like KHMDS or LiHMDS) at -78°C before introduction to the metal precursor. Allow the ligand exchange to warm to room temperature slowly to overcome the steric activation barrier.

Validated Experimental Protocols

Protocol A: Homogeneous Base-Catalyzed Transesterification

This protocol utilizes DPG as a free base for the transesterification of triglycerides, self-validating through rapid phase separation.

  • Preparation: Dry methanol (100 mmol) and soybean oil (10 mmol) over 3Å molecular sieves for 24 hours.

  • Catalyst Activation: In a Schlenk flask under argon, dissolve 0.5 mmol of N,N'-diisopropylguanidine in the dry methanol. Stir for 10 minutes at room temperature to form the active methoxide-guanidinium ion pair.

  • Reaction: Add the soybean oil to the flask. Heat the biphasic mixture to 60°C under vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Validation: The reaction is self-validating; as triglycerides convert to fatty acid methyl esters (FAMEs), the mixture will transition from a cloudy emulsion to a clear, single-phase solution (typically within 45-60 minutes).

  • Quench & Isolate: Cool to room temperature. The glycerol byproduct will phase-separate at the bottom. Decant the upper FAME layer and wash with mildly acidic water (0.1 M HCl) to remove and recover the DPG catalyst.

Protocol B: Preparation of SBA-15 Supported DPG (Heterogeneous)

This protocol details the covalent tethering of DPG to mesoporous silica[1].

  • Silanization: Suspend 2.0 g of calcined SBA-15 silica in 50 mL of dry toluene. Add 2.5 mL of (3-aminopropyl)triethoxysilane (APTES). Reflux at 110°C for 24 hours under nitrogen.

  • Intermediate Isolation: Filter the resulting NH2-SBA-15, wash extensively with toluene and ethanol to remove physisorbed APTES, and dry in vacuo at 80°C.

  • Guanidinylation: Suspend the NH2-SBA-15 in 40 mL of dry acetonitrile. Add 1.5 equivalents of N,N'-diisopropylcarbodiimide (DIC).

  • Reflux: Heat the suspension to 80°C for 48 hours. The primary amine of the propyl linker attacks the central carbon of DIC, forming the tethered N,N'-diisopropylguanidine.

  • Final Wash: Filter the solid, wash sequentially with acetonitrile, methanol, and diethyl ether. Dry under vacuum at 60°C.

Quantitative Data Summary

The following table benchmarks the performance of DPG across various optimized reaction conditions, allowing for rapid comparison of parameters.

Reaction TypeCatalyst StateSubstrate SystemTemp (°C)Time (h)Yield (%)
Interesterification Homogeneous DPGSoybean Oil + Methyl Decanoate602.0>95
Transesterification SBA-15-DPG (Solid)Triglycerides + Methanol653.099.6
Knoevenagel Condensation Short-channel SBA-15-DPGBenzaldehyde + Malononitrile251.0>98
Guanylation Fe(II)-DPG ComplexCarbodiimides + Anilines2512.085–95

References

  • Mesoporous SBA-15 Silica-supported Diisopropylguanidine: an Efficient Solid Catalyst for Interesterification of Soybean Oil with Methyl Octanoate or Methyl Decanoate Source: J-Stage URL:[Link]

  • Catalytic Carbodiimide Guanylation by a Nucleophilic, High Spin Iron(II) Imido Complex Source: OSTI.gov (U.S. Department of Energy) URL:[Link]

  • Synthesis, Structure, and Diverse Catalytic Activities of [Ethylenebis(indenyl)]lanthanide(III) Amides on N−H and C−H Addition to Carbodiimides Source: Organometallics (ACS Publications) URL:[Link]

  • Synthesis of short-channeled amino-functionalized SBA-15 and its beneficial applications in base-catalyzed reactions Source: Applied Catalysis A: General (via ResearchGate) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions Catalyzed by Guanidine, N,N'-bis(1-methylethyl)-

Welcome to the technical support center for reactions catalyzed by Guanidine, N,N'-bis(1-methylethyl)-, a powerful organocatalyst frequently employed in a variety of organic transformations. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions catalyzed by Guanidine, N,N'-bis(1-methylethyl)-, a powerful organocatalyst frequently employed in a variety of organic transformations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. By understanding the underlying principles of catalysis and potential pitfalls, you can significantly improve the efficiency and reproducibility of your experiments.

I. Understanding the Catalyst: Key Attributes of Guanidine, N,N'-bis(1-methylethyl)-

Guanidine, N,N'-bis(1-methylethyl)- (also known as N,N'-diisopropylguanidine) is a sterically hindered, strong, non-nucleophilic organic base.[1] Its catalytic activity stems from several key features:

  • Strong Basicity: Guanidines are among the strongest organic bases, often referred to as "superbases."[2] This allows them to deprotonate a wide range of substrates, even those with high pKa values.

  • Hydrogen Bonding Capability: The guanidinium cation, formed upon protonation, is an excellent hydrogen-bond donor. This allows it to activate electrophiles and stabilize transition states, often in a bifunctional manner where the guanidine base deprotonates the nucleophile and the guanidinium cation activates the electrophile.[3]

  • Steric Hindrance: The bulky isopropyl groups sterically shield the nitrogen atoms, rendering the guanidine less nucleophilic. This is crucial for minimizing unwanted side reactions where the catalyst might otherwise act as a nucleophile.[1]

  • Solubility: It exhibits good solubility in many common organic solvents, facilitating its use in a wide range of reaction conditions.[1]

Catalytic Cycle Overview

A generalized catalytic cycle for a guanidine-catalyzed reaction, such as a Michael addition, is depicted below. Understanding this cycle is fundamental to troubleshooting.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Guanidine (Base) Activated_Nuc Activated Nucleophile (Nu⁻) Catalyst->Activated_Nuc Deprotonation Substrate_Nuc Nucleophile (Nu-H) Substrate_Nuc->Activated_Nuc Intermediate Transition State [Nu---E-H---Guanidinium]⁺ Activated_Nuc->Intermediate Nucleophilic Attack Substrate_Elec Electrophile (E) Substrate_Elec->Intermediate Product Product (Nu-E) Intermediate->Product Protonated_Cat Guanidinium (Conjugate Acid) Intermediate->Protonated_Cat Proton Transfer Product->Catalyst Regeneration Protonated_Cat->Intermediate H-Bond Activation

Caption: Generalized Catalytic Cycle for Guanidine Catalysis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

This is one of the most common issues. A systematic approach is necessary to identify the root cause.

Potential Cause Explanation Recommended Solution
Insufficient Basicity The catalyst may not be strong enough to deprotonate the nucleophile effectively. While N,N'-diisopropylguanidine is a strong base, particularly acidic protons on the substrate can lead to catalyst inhibition.Consider using a stronger guanidine-based catalyst if available. Alternatively, increasing the catalyst loading may overcome this issue, though this should be done judiciously.
Poor Substrate Activation The electrophile may not be sufficiently activated by the guanidinium cation. This can be due to steric hindrance around the reaction center or unfavorable electronic properties.The addition of a co-catalyst, such as a Lewis acid, may enhance electrophile activation. However, compatibility with the guanidine catalyst must be verified to avoid catalyst deactivation.
Catalyst Decomposition Guanidines can be sensitive to certain conditions. Prolonged heating in the presence of reactive electrophiles or trace impurities can lead to catalyst degradation.Run the reaction at the lowest effective temperature. Ensure all reagents and solvents are pure and dry. A fresh batch of the catalyst should be used if decomposition is suspected.
Unfavorable Reaction Equilibrium The reaction may be reversible and the equilibrium may not favor product formation under the current conditions.If possible, remove a byproduct (e.g., water or an alcohol) to drive the reaction forward. This can be achieved through the use of a Dean-Stark trap or molecular sieves.
Problem 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates the formation of side products.

Potential Cause Explanation Recommended Solution
Catalyst Nucleophilicity Despite being sterically hindered, under certain conditions (e.g., highly reactive electrophiles), the guanidine may act as a nucleophile, leading to undesired adducts.Decrease the reaction temperature to favor the desired catalytic pathway. If the issue persists, consider a more sterically hindered guanidine catalyst.
Substrate Self-Condensation If the nucleophile or electrophile can react with itself, this can be a competing pathway, especially at higher concentrations.Perform the reaction at a lower concentration. A slow addition of one of the substrates can also minimize self-condensation.
Epimerization or Racemization In stereoselective reactions, the strong basicity of the guanidine can lead to the loss of stereochemical integrity.Use the minimum effective catalyst loading. Lowering the reaction temperature can also help to preserve stereochemistry. The use of a chiral guanidine catalyst may be necessary for achieving high enantioselectivity.[2]
Experimental Protocol: Optimizing a Michael Addition Reaction

The Michael addition is a classic carbon-carbon bond-forming reaction where guanidine catalysts are highly effective.[3] Here is a general protocol for optimizing the reaction between a β-ketoester and an α,β-unsaturated ketone.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

    • The β-ketoester and α,β-unsaturated ketone should be purified to remove any acidic or basic impurities.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol) in the chosen anhydrous solvent (e.g., THF, 5 mL).

    • In a separate vial, prepare a stock solution of Guanidine, N,N'-bis(1-methylethyl)- in the same anhydrous solvent.

  • Catalyst Addition and Monitoring:

    • Add the guanidine catalyst solution (typically 1-10 mol%) to the reaction mixture at the desired temperature (e.g., room temperature).

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Michael Addition Workflow A 1. Reagent & Glassware Preparation (Anhydrous Conditions) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Add Substrates to Solvent B->C D 4. Add Guanidine Catalyst C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Reaction Quench (e.g., sat. aq. NH4Cl) E->F Reaction Complete G 7. Aqueous Workup & Extraction F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I

Caption: Experimental Workflow for a Guanidine-Catalyzed Michael Addition.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for Guanidine, N,N'-bis(1-methylethyl)-?

A1: The optimal catalyst loading is highly dependent on the specific reaction and substrates. A good starting point is typically 1-10 mol%. For highly reactive substrates, a lower loading (e.g., 1-2 mol%) may be sufficient. For less reactive substrates or to overcome catalyst inhibition, a higher loading (up to 20 mol%) may be necessary. It is always recommended to perform a catalyst loading screen to determine the optimal amount for your specific reaction.

Q2: How does the choice of solvent affect the reaction outcome?

A2: The solvent can have a significant impact on both the reaction rate and selectivity. Aprotic solvents such as THF, toluene, and dichloromethane are commonly used. Polar aprotic solvents like DMF or DMSO can sometimes accelerate reactions but may also promote side reactions. It is crucial to use anhydrous solvents, as water can protonate the guanidine catalyst, rendering it inactive.

Q3: Can I use a salt of the guanidine catalyst instead of the free base?

A3: In some cases, guanidinium salts can be effective catalysts, particularly in reactions where the guanidinium cation plays a key role in activating the electrophile through hydrogen bonding.[3] For example, guanidine monobenzoate has been shown to be an effective bifunctional catalyst.[3] However, if the primary role of the guanidine is to act as a Brønsted base, the free base form is required.

Q4: How can I improve the enantioselectivity of my reaction?

A4: To induce enantioselectivity, a chiral guanidine catalyst is necessary.[2] The design of the chiral scaffold is critical for effective stereocontrol. If you are using a chiral guanidine and still observing low enantioselectivity, consider the following:

  • Temperature: Lowering the reaction temperature often improves enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the organization of the transition state. A solvent screen is recommended.

  • Additives: In some cases, additives can enhance enantioselectivity by interacting with the catalyst or substrates.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the reaction temperature will generally increase the rate. However, be mindful of potential side reactions and catalyst decomposition at higher temperatures.

  • Concentration: Increasing the concentration of the reactants can lead to a faster reaction.

  • Catalyst Loading: As mentioned previously, increasing the catalyst loading can accelerate the reaction.

  • Solvent: A change in solvent can sometimes lead to a significant rate enhancement.

By carefully considering these troubleshooting strategies and FAQs, you will be better equipped to optimize your reactions catalyzed by Guanidine, N,N'-bis(1-methylethyl)- and achieve higher yields and cleaner reaction profiles.

IV. References

  • Application Notes: Guanidine Monobenzoate as a Versatile Catalyst in Organic Synthesis - Benchchem. Available from:

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. Available from:

  • Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions | IntechOpen. (2016). Available from:

  • Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemical Communications. (2011). Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with N,N'-Diisopropylguanidine

Welcome to the technical support center for N,N'-diisopropylguanidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion rates in reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N'-diisopropylguanidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion rates in reactions utilizing this sterically hindered, non-nucleophilic base.

Understanding the Role of N,N'-Diisopropylguanidine

N,N'-diisopropylguanidine is a strong organic base valued for its ability to deprotonate weakly acidic substrates while its steric bulk minimizes its participation in nucleophilic side reactions.[1] Its efficacy is prominent in a variety of organic transformations, including Michael additions, Henry (nitroaldol) reactions, and as a co-catalyst in cross-coupling reactions.[2][3] Low conversion rates in reactions employing N,N'-diisopropylguanidine often stem from a mismatch between its unique properties and the specific reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is proceeding very slowly or not at all. Could the basicity of N,N'-diisopropylguanidine be insufficient for my substrate?

A1: While N,N'-diisopropylguanidine is a strong base, its effectiveness is highly dependent on the pKa of the substrate and the solvent system used.

Expertise & Experience: The primary role of N,N'-diisopropylguanidine is to act as a Brønsted base, deprotonating a pronucleophile to generate a more reactive species.[2] If the pKa of your substrate is too high for N,N'-diisopropylguanidine to effectively deprotonate in the chosen solvent, the concentration of the active nucleophile will be too low, resulting in a sluggish or stalled reaction. The perceived basicity of a base can be significantly influenced by the solvent.[1]

Troubleshooting Steps:

  • Evaluate Substrate Acidity: Determine the approximate pKa of the proton you are trying to remove from your substrate.

  • Compare pKa Values: Compare the substrate's pKa with that of the conjugate acid of N,N'-diisopropylguanidine in a relevant solvent.

  • Consider a Stronger Base: If there is a significant pKa mismatch, you may need to select a stronger guanidine base.

Data Presentation: Comparison of Guanidine Base Strength

BaseStructurepKa (in Acetonitrile)Key Features
N,N'-Diisopropylguanidine Strong, sterically hindered
1,1,3,3-Tetramethylguanidine (TMG)23.3Less sterically hindered than N,N'-diisopropylguanidine
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)26.0Bicyclic, very strong, less hindered than penta-alkylguanidines
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)25.4Similar to TBD, with slightly altered steric and electronic properties

Experimental Protocol: Screening for a More Effective Base

  • Reaction Setup: Prepare a series of small-scale reactions in parallel, each with a different guanidine base (e.g., N,N'-diisopropylguanidine, TMG, TBD).

  • Stoichiometry: Ensure all other reagents and conditions (solvent, temperature, concentration) are identical across all reactions.

  • Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique such as TLC, GC, or LC-MS.[4][5]

  • Analysis: Compare the conversion rates to identify the most effective base for your specific transformation.

Q2: I am observing low conversion, especially with a bulky substrate. Could steric hindrance be the issue?

A2: Yes, the significant steric bulk of the two isopropyl groups on N,N'-diisopropylguanidine, while beneficial for preventing nucleophilicity, can sometimes impede its ability to access a sterically congested acidic proton on the substrate.[6]

Expertise & Experience: For the deprotonation to occur, the nitrogen of the guanidine must be able to approach the acidic proton of the substrate. If the substrate is also sterically hindered, this approach can be difficult, leading to a higher activation energy for the deprotonation step and consequently, a lower reaction rate.

Troubleshooting Workflow:

Caption: Troubleshooting steric hindrance issues.

Experimental Protocol: Evaluating the Impact of Base Steric Hindrance

  • Select Alternative Bases: Choose a range of bases with varying degrees of steric hindrance, from the highly hindered N,N'-diisopropylguanidine to less hindered options like TMG or even a non-guanidine base like DBU for comparison.[2]

  • Parallel Reactions: Set up parallel reactions with your sterically hindered substrate and each of the selected bases.

  • Consistent Conditions: Maintain identical concentrations, solvent, and temperature for all reactions.

  • Analyze Conversion: Quantify the product yield at a set time point to determine which base provides the best conversion rate.

Q3: My reaction yield is inconsistent, and I suspect the N,N'-diisopropylguanidine is decomposing. How can I verify this and prevent it?

A3: Guanidine bases can be susceptible to decomposition, particularly in the presence of moisture or electrophilic impurities, or at elevated temperatures.[7] This will reduce the effective concentration of the base and lead to lower, more variable yields.

Expertise & Experience: The most common decomposition pathway for guanidines is hydrolysis, which breaks the guanidine core into urea and amine derivatives.[7] Guanidines can also react with certain electrophiles, leading to undesired side products and consumption of the base.

Troubleshooting Steps:

  • Moisture Control: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and consider adding a drying agent to the reaction if compatible.

  • Reagent Purity: Use high-purity starting materials to avoid side reactions with electrophilic impurities.

  • Temperature Optimization: If the reaction is run at elevated temperatures, consider if a lower temperature could still provide an acceptable reaction rate while minimizing decomposition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent decomposition due to air-sensitive impurities.

Experimental Protocol: Temperature Screening to Balance Reactivity and Stability

  • Setup: Prepare several identical small-scale reactions.

  • Temperature Gradient: Run each reaction at a different temperature (e.g., 0 °C, room temperature, 40 °C, 60 °C).

  • Monitoring: Monitor both the formation of the desired product and the disappearance of the starting materials (including the guanidine base) over time using a quantitative analytical method like LC-MS or ¹H NMR with an internal standard.[4]

  • Optimal Temperature: Identify the temperature that provides the best balance of a high conversion rate with minimal decomposition of the N,N'-diisopropylguanidine.

Q4: I am observing the formation of side products. What are the likely side reactions involving N,N'-diisopropylguanidine?

A4: While designed to be non-nucleophilic, under certain conditions, N,N'-diisopropylguanidine can participate in side reactions, especially with highly reactive electrophiles.

Expertise & Experience: The nitrogen atoms of N,N'-diisopropylguanidine, although sterically hindered, still possess lone pairs of electrons and can react with potent electrophiles. For example, in the presence of acylating agents, N-acylation of the guanidine can occur. In reactions involving Michael acceptors, if the desired nucleophile is slow to react, the guanidine itself might engage in aza-Michael addition.[8][9]

Reaction Mechanism: Potential Side Reaction

G cluster_main Aza-Michael Addition Side Reaction Guanidine N,N'-Diisopropylguanidine Adduct Aza-Michael Adduct (Side Product) Guanidine->Adduct Nucleophilic Attack Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Acceptor->Adduct

Caption: Potential aza-Michael addition side reaction.

Troubleshooting and Optimization:

  • Slow Addition of Base: Add the N,N'-diisopropylguanidine slowly to the reaction mixture containing the electrophile and the desired nucleophile. This will keep the instantaneous concentration of the free base low, favoring the desired reaction pathway.

  • Lower Reaction Temperature: Reducing the temperature can often slow down undesired side reactions more than the primary reaction.

  • Use of a More Hindered Base: If side reactions persist, consider using an even more sterically hindered guanidine base, if available.

  • Protecting Groups: If the electrophile is part of the desired product, consider if a protecting group strategy could be employed to temporarily mask its reactivity.[10]

References

  • BenchChem. (2025). A comparative study of the catalytic activity of different guanidine bases.
  • Ishikawa, T. (2010). Guanidine chemistry. Yakugaku Zasshi, 130(12), 1591-1603. [Link]

  • DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. [Link]

  • Valenti, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(4), 1347-1385. [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). Superbases based on guanidine and the values of pKa of the conjugated acids. INEOS OPEN, 3(6), 200-213. [Link]

  • Gagnon, A., & Broering, E. P. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McNair Scholars Research Journal, 14(1), Article 5. [Link]

  • BenchChem. (2025).
  • U.S. Army Medical Research and Development Command. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]

  • BenchChem. (2025).
  • Drozdov, F. V., & Kotov, V. M. (2020). Guanidine: A simple molecule with great potential: From catalysts to biocides and molecular glues. INEOS OPEN, 3(6), 200-213. [Link]

  • BenchChem. (2025). Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis.
  • U.S. Army Medical Research and Development Command. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center. [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). Schemes of the reactions catalyzed by different guanidine derivatives... ResearchGate. [Link]

  • Kondratyev, N. A., et al. (2015). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron, 71(39), 7247-7254. [Link]

  • Al-Mutaib, F., & Al-Zahrani, F. (2024). Roles of Guanidines in Recent Cycloaddition Reactions. Molecules, 29(4), 868. [Link]

  • S, S., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 219, 114933. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]

  • Whaley, L. (2023, August 21). How can I block michael acceptor group from reacting with nitrogen during synthesis? ResearchGate. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2020). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry, 85(15), 9758-9766. [Link]

  • Pescarmona, P. P., & D.J. D. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 661. [Link]

  • Kinzel, T., et al. (2010). Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine. Organic Letters, 12(20), 4540-4543. [Link]

  • Li, Y., et al. (2019). Supramolecular Steric Hindrance at Bulky Organic/Polymer Semiconductors and Devices. In Supramolecular Materials for Opto-Electronics. IntechOpen. [Link]

  • Farré, M. J., et al. (2018). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 10(38), 4647-4655. [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

  • Petraccone, L., et al. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Nucleic Acids Research, 51(13), 6533-6544. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Loading Optimization for the Synthesis of N- benzyl-N',N''-diphenylguanidine.
  • Pramanick, S., et al. (2024). Transition-Metal-Free CN Cross-Coupling of Benzamide and Sulfonamide at Room Temperature. ChemRxiv. [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Brigham Young University ScholarsArchive. [Link]

  • ResearchGate. (2007, January 15). 27 questions with answers in MICHAEL ADDITION | Scientific method. [Link]

  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles : r/chemhelp. [Link]

  • BenchChem. (2025).
  • Kabir, M. M., & Kim, K. H. (2018). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Catalysts, 8(12), 654. [Link]

  • Kennemur, J. L. (2022). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. Accounts of Chemical Research, 55(16), 2235-2248. [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a. The Journal of Organic Chemistry, 87(15), 10148-10158. [Link]

  • Sommer, L. H., et al. (1954). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. Journal of the American Chemical Society, 76(6), 1613-1618. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Glavač, D., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. International Journal of Molecular Sciences, 24(5), 4584. [Link]

  • ChemInform. (2012). Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform, 43(19). [Link]

  • Glavač, D., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • Royal Society of Chemistry. (2012). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 48(14), 1934-1944. [Link]

  • Google Patents. (1990).
  • BenchChem. (2025).
  • Power, J. D., et al. (2015). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Journal of Forensic Sciences, 60(4), 1033-1041. [Link]

  • Glavač, D., et al. (2020). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. Molecules, 25(23), 5585. [Link]

  • Google Patents. (2000). EP1020424A1 - Method for the production of N-Ethyl-diisopropylamin.

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Troubleshooting

Technical Support Center: Purification Strategies for N,N'-Diisopropylguanidine Reactions

Welcome to the Technical Support Center for guanidine synthesis and purification. N,N'-diisopropylguanidines are highly basic, polar molecules often synthesized via the guanylation of amines using N,N'-diisopropylcarbodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for guanidine synthesis and purification. N,N'-diisopropylguanidines are highly basic, polar molecules often synthesized via the guanylation of amines using N,N'-diisopropylcarbodiimide (DIC). Due to their unique physicochemical properties—specifically a high pKa (~13) and a propensity for complex hydrogen bonding—purifying these compounds requires specialized strategies to avoid common pitfalls like chromatographic tailing, co-elution with urea byproducts, and crystallization failures.

Below, you will find an authoritative troubleshooting guide, quantitative property data, and self-validating protocols designed to ensure high-purity isolation.

Core Purification Workflow

G A Crude Reaction Mixture B Acidic Extraction (pH < 2) A->B C Organic Phase (DIU, DIC) B->C Partition D Aqueous Phase (Guanidinium) B->D Partition E Basification (pH > 13) D->E F Organic Extraction E->F G Chromatography / Crystallization F->G H Pure N,N'-Diisopropylguanidine G->H

Workflow for the isolation and purification of N,N'-diisopropylguanidine derivatives.

Troubleshooting FAQs

Q: How do I efficiently separate my N,N'-diisopropylguanidine product from N,N'-diisopropylurea (DIU) and unreacted diisopropylcarbodiimide (DIC)? A: The most robust method bypasses chromatography entirely by exploiting the high basicity of the guanidine core. DIC and DIU are neutral or extremely weak bases. By performing an acid-base extraction, you can chemically partition the reaction mixture[1]. Mechanistic Causality: Guanidines protonate readily in dilute acid (e.g., 1M HCl) to form highly water-soluble guanidinium salts. DIU (the primary byproduct of DIC coupling) and unreacted DIC lack this basicity and remain partitioned in the organic phase[2]. After separating the phases, basifying the aqueous layer to pH > 13 with NaOH deprotonates the guanidinium back to the free base, which can then be extracted into a fresh organic solvent.

Q: My guanidine product streaks heavily on normal-phase silica gel, leading to poor resolution and low recovery. How can I fix this? A: Silica gel is inherently acidic due to surface silanol groups (pKa ~ 4.5). These groups strongly interact with the highly basic N,N'-diisopropylguanidine, causing severe tailing, peak broadening, and irreversible adsorption. Mechanistic Causality & Solution: To mitigate this, you must deactivate the silica or use an alternative stationary phase:

  • Amine Additives: Add 1-5% triethylamine (TEA) or ammonium hydroxide to your eluent (e.g., DCM/MeOH/TEA). The TEA competitively binds to the acidic silanol sites, allowing the guanidine to elute as a tighter band.

  • Reverse-Phase (RP) Chromatography: Use C18 columns with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). This converts the guanidine to its TFA salt in situ, which behaves predictably on RP-HPLC, ensuring sharp peaks and high recovery[3].

Q: The purified free base remains a stubborn oil. How can I induce crystallization? A: N,N'-diisopropylguanidines often resist crystallization due to conformational flexibility and the formation of complex, competing intermolecular hydrogen-bonded networks. In some cases, these molecules form loosely packed, high-Z' structures (e.g., Z'=10) that are thermodynamically unfavorable for rapid crystallization. Mechanistic Causality & Solution: If the free base refuses to crystallize, convert it to a more rigid salt. Guanidine carbonate or hydrochloride salts have significantly higher lattice energies due to strong ionic interactions and crystallize readily[4]. For instance, bubbling CO2 through an alcoholic solution of the free base will precipitate the highly crystalline carbonate salt, which is ideal for long-term storage.

Quantitative Data: Physicochemical Properties

Use this table to predict the behavior of your guanidine product during workup and storage.

Property / ParameterFree BaseHydrochloride SaltCarbonate Salt
Physical State Often viscous oil or low-melting solidCrystalline solidHighly crystalline powder
pKa (approx.) 13.0 - 13.5N/A (Protonated)N/A (Protonated)
Solubility (Organic) High (DCM, Toluene, EtOAc)Low (Ether, Hexane)Very Low (Ether, Hexane)
Solubility (Aqueous) Low to ModerateVery HighHigh
Silica Gel Behavior Severe tailing (requires TEA)Elutes as salt (use RP-C18)Elutes as salt (use RP-C18)
Storage Stability Prone to atmospheric CO2 absorptionExcellent (Hygroscopic)Excellent (Non-hygroscopic)
Self-Validating Experimental Protocols
Protocol 1: Acid-Base Extraction for Guanidine Isolation

This protocol is designed as a self-validating system; visual and pH cues confirm the success of each step without requiring immediate LC-MS analysis.

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification: Add an equal volume of 1.0 M HCl. Stir vigorously for 10 minutes.

    • Self-Validation Checkpoint: Check the pH of the aqueous layer using indicator paper; it must be < 2 to ensure complete protonation of the guanidine into a water-soluble salt.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower DCM layer (contains DIU/DIC) and the upper aqueous layer (contains guanidinium chloride). Wash the aqueous layer with one additional portion of DCM to ensure complete removal of neutrals.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring until the pH is > 13.

    • Self-Validation Checkpoint: The solution will turn visibly cloudy or form distinct oily droplets as the water-insoluble free base precipitates out of the aqueous phase.

  • Extraction: Extract the basified aqueous layer with fresh DCM (3 x 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure free base.

    • Self-Validation Checkpoint: TLC of the product (DCM/MeOH/TEA 90:9:1) should show a single spot, confirming the complete removal of the higher-Rf DIC and DIU byproducts.

Protocol 2: Conversion to a Stable Carbonate Salt

Use this protocol if the free base isolated in Protocol 1 remains an oil and requires solid-state storage.

  • Dissolution: Dissolve the purified N,N'-diisopropylguanidine free base in absolute ethanol (5 mL per gram).

  • Carbonation: Add a slight excess of solid dry ice (solid CO2) directly to the solution, or bubble CO2 gas through the solution for 30 minutes[4].

  • Precipitation: As the carbonate salt forms, it will begin to precipitate as a white crystalline solid.

    • Self-Validation Checkpoint: The cessation of precipitation (no new solids forming upon further CO2 addition) indicates the reaction has reached thermodynamic equilibrium.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash with cold diethyl ether to remove any unreacted free base or organic impurities.

  • Drying: Dry the crystals in a vacuum desiccator overnight to yield the highly stable guanidinium carbonate salt.

References
  • Cas 593-85-1, Guanidine carbon
  • Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC nih.gov
  • Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines | The Journal of Organic Chemistry acs.org
  • google.
  • A helical structure with Z' = 10 iucr.org

Sources

Optimization

"stability issues of Guanidine, N,N'-bis(1-methylethyl)-" in solution

A Guide to Understanding and Managing Solution Stability Welcome to the technical support center for N,N'-bis(1-methylethyl)guanidine, also known as N,N'-diisopropylguanidine. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for N,N'-bis(1-methylethyl)guanidine, also known as N,N'-diisopropylguanidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this strong, non-nucleophilic base in their work. Understanding the stability of this compound in solution is critical for ensuring the reproducibility, accuracy, and success of your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate potential challenges.

Core Stability Profile: The Chemistry of Degradation

N,N'-bis(1-methylethyl)guanidine, like other acyclic guanidines, is susceptible to degradation in solution, primarily through hydrolysis.[1][2] This chemical process is the root cause of most stability issues encountered in the lab.

The central carbon atom of the guanidine group is electrophilic and can be attacked by nucleophiles, most commonly water or hydroxide ions.[2] This reaction leads to the cleavage of a carbon-nitrogen (C-N) bond, resulting in the formation of N,N'-diisopropylurea and ammonia. The rate of this degradation is not constant; it is significantly influenced by several key experimental factors.

Key Factors Influencing Stability:

  • pH: This is the most critical factor. The hydrolysis of guanidines is markedly accelerated in the presence of hydroxide ions (OH⁻), meaning the compound degrades much faster under alkaline (basic) conditions.[3][4][5] In contrast, under neutral or slightly acidic conditions, the guanidine is protonated to form the more stable guanidinium ion, which is less susceptible to nucleophilic attack.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate the degradation process.

  • Solvent: The choice of solvent plays a pivotal role. Protic solvents, especially water, provide a source of nucleophiles for the hydrolysis reaction. Aprotic organic solvents are generally preferred for long-term storage.

  • Presence of Catalysts: While less common in typical lab settings, certain metal ions can potentially catalyze the hydrolysis of guanidine derivatives.[1]

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the stability of N,N'-bis(1-methylethyl)guanidine solutions.

Q1: What is the primary degradation pathway for N,N'-bis(1-methylethyl)guanidine in my experiments?

The primary cause of instability is hydrolysis. This occurs when a water molecule or, more rapidly, a hydroxide ion attacks the central carbon of the guanidine functional group. This leads to the formation of N,N'-diisopropylurea and ammonia, which are inactive for the intended purpose of the original base.

Caption: General hydrolysis pathway of N,N'-bis(1-methylethyl)guanidine.

Q2: My reaction is run under basic conditions. How will this affect my guanidine reagent?

Running reactions at a high pH will significantly accelerate the degradation of N,N'-bis(1-methylethyl)guanidine. The rate of hydrolysis is consistent with an attack by hydroxide ions on the guanidinium cation or the kinetically equivalent attack of water on the uncharged free base.[1][3] If your protocol requires basic conditions, it is crucial to use a freshly prepared solution of the guanidine base or to add it to the reaction mixture immediately before it is needed. Storing the base in an alkaline buffer is not recommended.

Q3: What is the best solvent for preparing a stable stock solution?

For long-term storage, a high-purity, anhydrous aprotic solvent is highly recommended. Suitable options include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

These solvents lack the acidic protons that facilitate hydrolysis. When preparing a stock solution, ensure your solvent is dry and store the resulting solution under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for highly sensitive applications.

Q4: What are the ideal storage conditions for my N,N'-bis(1-methylethyl)guanidine solutions?

To maximize shelf-life, solutions should be stored:

  • Cold: At 2-8°C or frozen at -20°C. Always allow the solution to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Tightly Sealed: Use containers with high-quality seals to prevent solvent evaporation and moisture ingress.[6][7]

  • Protected from Light: While not as critical as pH or temperature, storing in an amber vial or in the dark is good laboratory practice.

Q5: How can I check if my solution has degraded?

If you suspect degradation, the most reliable method is to quantify the concentration and purity of the guanidine. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[8][9] A simple High-Performance Liquid Chromatography (HPLC) method with UV detection can also be developed for routine checks, although it may not distinguish the parent compound from all potential impurities without a mass spectrometer.

Troubleshooting Guide: Inconsistent Experimental Results

Experiencing a sudden drop in reaction yield or inconsistent results between batches? The stability of your N,N'-bis(1-methylethyl)guanidine solution is a primary suspect.

Problem: Poor or inconsistent reaction yields, unexpected side products, or a complete lack of reactivity in a base-mediated transformation.

Primary Hypothesis: The N,N'-bis(1-methylethyl)guanidine reagent has degraded due to hydrolysis, resulting in a lower-than-expected concentration of the active base.

Troubleshooting Workflow

Follow this decision tree to diagnose and resolve the issue.

TroubleshootingWorkflow start Inconsistent or Failed Reaction Results q1 Was the guanidine solution freshly prepared for the experiment? start->q1 a1_yes Prepare a fresh solution from solid material. Re-run experiment. q1->a1_yes No q2 How was the stock solution stored? q1->q2 Yes q2_improper Improperly Stored: (Room temp, loose cap, in aqueous buffer) q2->q2_improper q2_proper Properly Stored: (Cold, sealed, aprotic solvent) q2->q2_proper a1_no Check Storage Conditions a2_discard Discard old solution. Prepare fresh stock. Follow recommended storage. q2_improper->a2_discard q3 What is the pH of the reaction medium? q2_proper->q3 q3_alkaline Alkaline (pH > 8) q3->q3_alkaline q3_neutral Neutral / Acidic (pH < 8) q3->q3_neutral a3_strategy Degradation is likely rapid. Add guanidine immediately before reaction initiation. q3_alkaline->a3_strategy q4 Quantify concentration of the suspect stock solution via HPLC/LC-MS. q3_neutral->q4 q4_ok Concentration is correct q4->q4_ok OK q4_low Concentration is low q4->q4_low Low a4_other Problem is likely not guanidine stability. Investigate other reagents/parameters. q4_ok->a4_other q4_low->a2_discard

Caption: Troubleshooting workflow for issues related to guanidine stability.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 1 M stock solution in acetonitrile, designed to maximize stability for long-term storage.

Materials:

  • N,N'-bis(1-methylethyl)guanidine (solid)

  • Anhydrous acetonitrile (ACN)

  • Volumetric flask (e.g., 10 mL)

  • Glass vial with a PTFE-lined cap

  • Spatula and weigh boat

  • Inert gas (Argon or Nitrogen), optional

Procedure:

  • Preparation: In a clean, dry chemical fume hood, carefully weigh the required amount of solid N,N'-bis(1-methylethyl)guanidine. For a 10 mL of 1 M solution (MW = 143.24 g/mol ), this is 1.432 g.

  • Dissolution: Transfer the solid to the 10 mL volumetric flask. Add approximately 5-7 mL of anhydrous acetonitrile and swirl gently to dissolve the solid completely.

  • Final Volume: Once fully dissolved, carefully add anhydrous acetonitrile to the 10 mL graduation mark. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, dry glass vial with a PTFE-lined cap. If desired, gently bubble argon or nitrogen through the solution for 1-2 minutes to displace air.

  • Labeling and Storage: Seal the vial tightly, label it clearly with the compound name, concentration, solvent, and date of preparation. Store the vial at 2-8°C.

Protocol 2: Quantification by Reversed-Phase HPLC-UV

This protocol provides a general method for quantifying the concentration of N,N'-bis(1-methylethyl)guanidine. This method should be optimized for your specific equipment and requirements.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • N,N'-bis(1-methylethyl)guanidine reference standard

Procedure:

  • Standard Preparation: Prepare a series of calibration standards from a known-purity reference standard. A typical range might be 1, 5, 10, 25, and 50 µg/mL in the mobile phase.

  • Sample Preparation: Dilute your stock solution to fall within the prepared calibration range. A 1:1000 dilution of a 1 M stock would be a good starting point.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: Gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-13 min: Return to 5% B

      • 13-16 min: Re-equilibration at 5% B

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution.

    • Calculate the concentration of the sample by comparing its peak area to the standard curve. A significant decrease from the expected concentration indicates degradation.

Summary of Stability Data

This table provides a qualitative summary of the expected stability of N,N'-bis(1-methylethyl)guanidine under various conditions.

Condition Solvent pH Temperature Expected Stability Primary Recommendation
Long-Term Storage Anhydrous Aprotic (ACN, THF)N/A-20°C to 4°CHigh Store cold, sealed, and dry.
Working Solution Aprotic (ACN, THF)N/ARoom TempModerate Use within 1-2 weeks.
Aqueous Buffer Water / Buffer< 7.0Room TempLow to Moderate Prepare fresh daily.
Aqueous Buffer Water / Buffer> 8.0Room TempVery Low Use immediately after preparation.[1][5]
Elevated Temp AnyAny> 40°CVery Low Avoid heating solutions unless absolutely necessary for dissolution.
References
  • Keeffe, J. R., & Patterson, A. M. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed, 2014(1), 1-10.
  • Clements, A. S., & Williams, A. (1976). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2, (14), 1636-1639.
  • Lowe, B. M., & Williams, A. (1973). The Mechanism of Acid Hydrolysis of Guanidines. Journal of the Chemical Society, Perkin Transactions 2, (10), 1083-1087.
  • Clements, A. S., & Williams, A. (1976). Kinetics and Mechanism of the Alkaline Hydrolysis of Guanidine, Hexamethylguanidinium Perchlorate, and Tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2, 1636-1639.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. BenchChem Tech Support.
  • BioSpectra, Inc.
  • Environment Canada, Health Canada. (2013). Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine).
  • Tanaka, H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415, 2235–2244.
  • Carl ROTH.
  • King, A., et al. (2025).
  • King, A., et al. (2025).
  • Rieder, R., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Analytical and Bioanalytical Chemistry, 413, 4637–4646.
  • Thermo Fisher Scientific. (2012). AN001055: Assay of guanidine in pharmaceutical formulations.
  • Tanaka, H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
  • ResearchGate. (2025). Amidine and guanidine degradation products of A-series nerve agents: Characterization and development of their alkyl isocyanate derivatization for GC and HPLC analysis.
  • Singh, V., et al. (2024). Characterization of Amidine-Based Degradation Products of Novichok A-Series Nerve Agents Using Single-Quadrupole GC-MS. PubMed.

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of N,N'-Diisopropylguanidine

Welcome to the Advanced Technical Support Center for handling N,N'-diisopropylguanidine (DIPG) . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling N,N'-diisopropylguanidine (DIPG) . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind DIPG's moisture sensitivity, provide self-validating experimental protocols, and offer definitive troubleshooting steps to ensure maximum catalytic titer in your synthetic workflows.

Part 1: The Causality of Moisture Sensitivity in Guanidines (FAQs)

Q1: Why does N,N'-diisopropylguanidine degrade so rapidly when exposed to ambient air? A: The degradation is driven by the extreme basicity and nucleophilicity of the guanidine core. DIPG is a strong organic base (the pKa of its conjugate acid is ~13–14). When exposed to ambient air, the highly nucleophilic imine nitrogen rapidly hydrogen-bonds with atmospheric water (exhibiting severe hygroscopy). Concurrently, the base reacts with atmospheric carbon dioxide to form stable guanidinium carbonates and bicarbonates. This irreversible neutralization consumes the active basic site, effectively destroying its catalytic efficacy for base-catalyzed reactions such as polyurethane synthesis or interesterification[1].

Q2: How do I definitively know if my DIPG stock has been compromised by moisture? A: Mechanistically, pure DIPG is a clear, free-flowing liquid or low-melting solid. Moisture and CO₂ contamination manifest physically as increased viscosity, cloudiness, or the precipitation of white crystalline solids (guanidinium carbonate salts). Analytically, compromised DIPG will exhibit sluggish kinetics in base-catalyzed test reactions, and 1 H NMR will show a characteristic downfield shift of the N-H protons due to hydrogen bonding with water, alongside potential carbonate peaks in 13 C NMR.

Q3: Can I recover or dry N,N'-diisopropylguanidine once it has absorbed water? A: Yes, but standard desiccants are insufficient due to the strong hydrogen-bonding network. DIPG must be rigorously dried by distillation under reduced pressure over a strong, non-reactive desiccant such as Calcium Hydride (CaH₂) or Barium Oxide (BaO). Once distilled, it must be immediately transferred into an ampoule or Schlenk flask and stored over activated 3Å or 4Å molecular sieves inside an argon-filled glovebox.

Part 2: Visualizing the Degradation and Mitigation Pathway

To understand the lifecycle of DIPG in a laboratory setting, we must map the chemical pathways that lead to titer loss versus those that preserve it.

Degradation A N,N'-Diisopropylguanidine (Active Catalyst) B Ambient Air Exposure (H2O & CO2) A->B Improper Storage E Glovebox / Schlenk Handling A->E Best Practice C Hydrate / Carbonate Formation B->C Nucleophilic Attack D Loss of Catalytic Titer (Reaction Failure) C->D Base Neutralization E->A Preserves Titer

Fig 1: Moisture and CO2 degradation pathway of N,N'-diisopropylguanidine and mitigation strategy.

Part 3: Troubleshooting Guide & Quantitative Diagnostics

When integrating DIPG into complex syntheses, identifying the root cause of failure is critical. The table below summarizes quantitative diagnostic parameters and corrective actions.

Table 1: Diagnostic Matrix for DIPG Contamination
Observable SymptomRoot Cause (Causality)Quantitative ImpactCorrective Action
Cloudy liquid / White precipitate Formation of guanidinium carbonate salts via CO₂/H₂O absorption.Active base titer drops by >30%.Discard highly contaminated stock; distill salvageable stock over CaH₂.
Sluggish reaction kinetics Partial hydration of the imine nitrogen, reducing nucleophilicity.Reaction half-life ( t1/2​ ) increases by 2x to 5x.Perform Karl Fischer titration to quantify moisture; dry over 4Å sieves.
KF Titration won't reach endpoint High pH (>8) causes iodine disproportionation side-reaction[2].Falsely reports >5% moisture (continuous drift).Critical: Add Benzoic Acid buffer to the KF solvent prior to sample injection.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must not only dictate actions but also provide built-in validation steps so the researcher knows the procedure was successful before moving to the next step.

Protocol A: Schlenk-Line Transfer of N,N'-Diisopropylguanidine

Purpose: To transfer DIPG without introducing atmospheric moisture or oxygen[3].

  • Glassware Preparation: Dry a receiving Schlenk flask and a gas-tight glass syringe in an oven at 150°C for at least 4 hours. Assemble hot and immediately attach to the Schlenk line.

  • Atmospheric Purging (The 3-Cycle Rule): Apply vacuum to the receiving flask for 5 minutes, then slowly backfill with high-purity Argon. Causality: A single cycle only dilutes atmospheric gases; three consecutive cycles are mathematically required to reduce residual O₂ and H₂O to sub-ppm levels.

  • System Validation: Close the flask to the vacuum manifold and open it to the Argon bubbler. Validation check: The oil in the bubbler must remain perfectly still. If it moves backward, there is a vacuum leak, and the system is compromised.

  • Transfer: Under a positive flow of Argon, pierce the septum of the DIPG storage ampoule with the purged syringe. Withdraw the required volume, and inject it into the receiving Schlenk flask.

Protocol B: Modified Karl Fischer Titration for Strong Organic Bases

Purpose: Accurate moisture quantification of DIPG. Standard KF titration fails for strong bases because they shift the pH of the methanolic solvent above 8, causing the iodine titrant to undergo disproportionation (I₂ → I⁻ + IO₃⁻), which mimics continuous water consumption[4].

  • Solvent Conditioning: Add 50 mL of dry methanol (or standard KF solvent) to the titration cell.

  • Buffering the System: Add 5–10 grams of anhydrous Benzoic Acid or Salicylic Acid to the cell. Causality: The acid acts as a buffer, neutralizing the strong guanidine base upon injection and maintaining the optimal KF reaction pH of 5–7[5].

  • Pre-Titration (Validation Step): Start the titrator to neutralize any residual moisture in the solvent/buffer mixture. Validation check: Do not proceed until the instrument reports a stable background drift of <10 µ g/min .

  • Sample Injection: Draw 1 mL of DIPG into a dry syringe. Weigh the syringe (W1). Inject the sample into the cell, then re-weigh the empty syringe (W2) to determine the exact sample mass.

  • Titration: Initiate the titration. The buffered system will ensure a rapid, sharp endpoint, providing an accurate moisture percentage without iodine side-reactions.

KFTitration A Prepare KF Cell (Methanol Solvent) B Add Benzoic Acid Buffer (Neutralize Strong Base) A->B Crucial Step for Guanidines C Pre-Titrate to Dryness (Establish Stable Drift) B->C Conditioning D Inject DIPG Sample (Via Syringe) C->D Validation: Drift < 10 µg/min E Volumetric/Coulometric Titration D->E pH Maintained at 5-7 F Endpoint Detection (Accurate % H2O) E->F No Iodine Disproportionation

Fig 2: Modified Karl Fischer titration workflow for strong organic bases using acidic buffering.

References

  • The Schlenk Line Survival Guide - Handling Air- and Moisture-Sensitive Compounds. Available at: [Link][3]

  • Chemical Express - Auxiliaries for Karl Fischer Titration: Buffer Solutions, Salicylic Acid, Benzoic Acid. Available at:[Link][5]

  • J-Stage - Mesoporous SBA-15 Silica-supported Diisopropylguanidine: an Efficient Solid Catalyst. Available at: [Link][1]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation with N,N'-Diisopropylguanidine

Introduction: The Role of N,N'-Diisopropylguanidine in High-Fidelity Synthesis Welcome to the technical support center for N,N'-diisopropylguanidine. This resource is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of N,N'-Diisopropylguanidine in High-Fidelity Synthesis

Welcome to the technical support center for N,N'-diisopropylguanidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this potent and sterically hindered organic base. N,N'-diisopropylguanidine is prized for its strong basicity, comparable to other superbases, combined with low nucleophilicity.[1] This unique characteristic makes it an excellent choice for a variety of chemical transformations where minimizing side reactions is critical, including deprotonation of weakly acidic substrates, base-catalyzed rearrangements, and as a component in catalytic systems.[2][3]

However, like any powerful reagent, its efficacy is dependent on understanding its reactivity profile and potential pitfalls. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you mitigate byproduct formation and optimize your reaction outcomes.

Section 1: Core Principles of N,N'-Diisopropylguanidine Reactivity

N,N'-diisopropylguanidine's utility stems from the electronic properties of the guanidinyl group and the steric shielding provided by the isopropyl substituents. The guanidinium core is exceptionally effective at delocalizing the positive charge upon protonation, which accounts for its high basicity.[2] The bulky isopropyl groups physically obstruct the nitrogen atoms, significantly diminishing their ability to participate in nucleophilic attacks on electrophilic centers—a primary advantage over less hindered bases like triethylamine or even DBU in certain contexts.[1]

The primary catalytic cycle involves the guanidine acting as a Brønsted base, abstracting a proton from a substrate to generate a reactive nucleophile. The resulting protonated guanidinium ion can then serve as a proton donor to complete the catalytic cycle.

reagent_node reagent_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node sub Substrate (R-H) nucleophile Nucleophile (R)⁻ sub->nucleophile Proton Abstraction guanidine i-Pr-Guanidine (B) guanidine->nucleophile prod Product guanidinium Guanidinium Ion (B-H)⁺ guanidinium->guanidine Regeneration nucleophile->prod Nucleophilic Attack electrophile Electrophile (E⁺) electrophile->prod

Caption: General Brønsted base catalytic cycle of N,N'-diisopropylguanidine.

Section 2: Troubleshooting Guide for Byproduct Formation

This section addresses specific, common issues encountered during experiments in a practical question-and-answer format.

Q1: My reaction is sluggish, and I'm observing decomposition of my starting material instead of the desired product. What's wrong?

This often points to issues with reagent stability and reaction conditions rather than inherent side reactions of the guanidine itself.

Possible Causes & Solutions:

Potential Cause Observation Recommended Action Scientific Rationale
Moisture Contamination Inconsistent reaction rates, cloudy appearance of the base, formation of hydrolysis byproducts.Use freshly distilled, anhydrous solvents. Distill N,N'-diisopropylguanidine from a suitable drying agent (e.g., CaH₂) before use. Handle under an inert atmosphere (N₂ or Ar).Guanidines can be hygroscopic. Water can hydrolyze sensitive reagents or substrates. The nonenzymatic decomposition of guanidines in aqueous solution is a known, albeit often slow, process.[4][5]
Air/Oxidative Degradation A yellow tint developing in the guanidine stock. Formation of unexpected oxidized byproducts.Purge the reaction vessel with an inert gas. Use freshly purified or high-purity N,N'-diisopropylguanidine. Store the base under an inert atmosphere in an amber bottle.Similar to other hindered amines like DIPEA, guanidines can be susceptible to slow oxidation by atmospheric oxygen, potentially forming N-oxides or other degradation products that can interfere with the reaction.[4]
Thermal Instability Discoloration (darkening) of the reaction mixture at elevated temperatures. Complex mixture of unidentifiable byproducts.Avoid prolonged heating. If heating is necessary, determine the lowest effective temperature.While many guanidines are thermally robust, high temperatures can promote decomposition pathways. For example, thermal decomposition of N,N'-diphenylguanidine is known to produce aniline. The specific decomposition pathway for N,N'-diisopropylguanidine may vary but should be considered a risk.
Q2: I'm seeing byproducts from nucleophilic attack by the guanidine. I chose it specifically for its non-nucleophilic character!

While N,N'-diisopropylguanidine is significantly less nucleophilic than primary or secondary amines, its nucleophilicity is not zero. In situations with highly reactive electrophiles and/or a lack of a more potent nucleophile, it can participate in undesired reactions.

Common Scenarios and Preventative Measures:

  • Reaction with Highly Potent Electrophiles: When using reagents like acid chlorides, anhydrides, or sulfonyl chlorides, the guanidine can compete with the intended nucleophile if reaction kinetics are unfavorable.

  • Intramolecular Reactions: In the absence of an external nucleophile, the guanidine can potentially catalyze or participate in intramolecular cyclizations or rearrangements.

Best Practice Protocol: Minimizing Nucleophilic Side Reactions

This protocol emphasizes the correct order of addition to ensure the intended reaction outcompetes any potential side reactions involving the guanidine base.

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the substrate and a suitable anhydrous solvent to a flame-dried flask.

  • Cooling: Cool the solution to the recommended temperature (often 0 °C or -78 °C) to control the initial reaction rate.

  • Nucleophile/Reagent Addition: Add the primary nucleophile (e.g., alcohol, amine) or coupling reagent to the cooled solution.

  • Base Addition: Add the N,N'-diisopropylguanidine dropwise via syringe. A slow addition rate ensures that the concentration of the free base is kept low at any given moment, favoring the deprotonation of the most acidic species (the intended substrate) over direct reaction with other electrophiles.

  • Reaction Monitoring: Allow the reaction to proceed at the optimized temperature, monitoring by TLC or LC-MS to determine the point of completion and avoid prolonged reaction times that can lead to byproduct formation.

Q3: In my Fmoc-based peptide synthesis, I'm observing aspartimide formation and other base-mediated side reactions. How does N,N'-diisopropylguanidine factor in?

In peptide synthesis, the choice of base is critical. While N,N'-diisopropylguanidine is not a standard Fmoc-deprotection agent like piperidine, it is often used as a non-nucleophilic base during coupling steps. Its strong basicity can, however, promote known side reactions if not carefully managed.

  • Aspartimide Formation: This is a major base-catalyzed side reaction involving the side-chain carboxylate of an aspartic acid residue, leading to a mixture of α- and β-coupled peptides.[6] A strong base can accelerate this process.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular aminolysis can occur to form a stable six-membered ring, truncating the peptide. This is especially prevalent when proline is one of the first two residues and is accelerated by base.[7][8]

  • Racemization: Strong bases can promote the epimerization of the chiral center, particularly at the C-terminal amino acid linked to the resin.[6]

Start {Peptide Backbone | ...-NH-CH(CH₂-COOH)-CO-...} Imide {Aspartimide Intermediate | (Cyclic Imide)} Start->Imide Deprotonation & Cyclization Alpha {α-Peptide (Desired) | ...-NH-CH(CH₂-COOH)-CO-...} Imide->Alpha Hydrolysis (Path A) Beta {β-Peptide (Byproduct) | ...-NH-CH₂-CH(COOH)-CO-...} Imide->Beta Hydrolysis (Path B) Base i-Pr-Guanidine (Base) Base->Start

Caption: Mechanism of base-catalyzed aspartimide formation.

Mitigation Strategies:

Strategy Implementation Rationale
Control Stoichiometry Use the minimum effective amount of N,N'-diisopropylguanidine (typically 1.0-1.5 equivalents relative to the acid).Excess base increases the risk and rate of all base-mediated side reactions.
Lower Temperature Perform coupling reactions at 0 °C or room temperature, avoiding elevated temperatures.The activation energy for side reactions like aspartimide formation is often higher than for the desired coupling.
Use Additives Incorporate additives like 1-hydroxybenzotriazole (HOBt) into the reaction.HOBt has been shown to suppress base-induced side reactions, including aspartimide formation and racemization, even when strong bases are present.[6]
Protecting Group Strategy For particularly sensitive sequences, consider using backbone-protecting groups like N-(2-hydroxy-4-methoxybenzyl) (Hmb).Backbone protection can completely prevent aspartimide formation by sterically hindering the cyclization pathway.[6]

Section 3: Frequently Asked Questions (FAQs)

  • Q: How should I properly purify and store N,N'-diisopropylguanidine? A: For moisture-sensitive applications, it should be distilled from calcium hydride (CaH₂) under reduced pressure. It should be stored in a tightly sealed amber glass bottle under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark location to protect it from moisture, oxygen, and light.[4]

  • Q: What are the main decomposition products I should look for by mass spectrometry? A: Look for the mass corresponding to the hydrated form [M+18] if moisture is present. Also, monitor for potential oxidation products [M+16], which would correspond to the N-oxide.[4] Hydrolysis can ultimately lead to the formation of diisopropylurea and ammonia.

  • Q: Can N,N'-diisopropylguanidine be used in metal-catalyzed cross-coupling reactions? A: Yes, it is frequently used as a base in these reactions. However, be aware that as a nitrogen-containing ligand, it has the potential to coordinate to the metal center.[9] This can sometimes be beneficial, but it can also lead to catalyst inhibition. If catalyst deactivation is suspected, consider switching to an inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a different non-coordinating organic base.

  • Q: My reaction involves a common peptide coupling reagent like HATU. Are there any specific byproducts to watch for? A: Yes. A known side reaction with amide coupling reagents is the guanylation of the amine nucleophile.[10] This occurs when the amine attacks the guanidinium part of the coupling reagent (like HATU) instead of the activated carboxylic acid. Using an external strong base like N,N'-diisopropylguanidine can sometimes exacerbate this by altering the equilibrium of activated species. Careful control over stoichiometry and temperature is essential.[10]

Section 4: References

  • Thieme. (n.d.). Product Class 13: Guanidine Derivatives. Science of Synthesis. Retrieved from

  • BenchChem. (2025). Stability issues of N,N-Diisopropylethylenediamine under reaction conditions. Retrieved from

  • Springer. (n.d.). Guanidine Metal Complexes for Bioinorganic Chemistry and Polymerisation Catalysis. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from

  • INEOS OPEN. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from

  • PubMed. (2014). The nonenzymatic decomposition of guanidines and amidines. Retrieved from

  • PMC. (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Retrieved from

  • ECHA. (n.d.). 1,3-diphenylguanidine. Retrieved from

  • BenchChem. (2025). Application Notes: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst. Retrieved from

  • DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. Retrieved from

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from

Sources

Troubleshooting

Enhancing Selectivity in N,N'-Diisopropylguanidine Catalyzed Reactions: A Technical Support Center

Welcome to the Technical Support Center for N,N'-Diisopropylguanidine (DIPG) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the selectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,N'-Diisopropylguanidine (DIPG) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the selectivity of their chemical transformations using this versatile organocatalyst. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships governing selectivity in DIPG-catalyzed reactions. Our aim is to empower you with the knowledge to troubleshoot and refine your experimental designs for optimal outcomes.

I. Understanding the Dual Role of N,N'-Diisopropylguanidine in Catalysis

N,N'-Diisopropylguanidine (DIPG) is a strong, non-nucleophilic Brønsted base that has found utility in a range of organic reactions. Its catalytic activity stems from its ability to deprotonate a pronucleophile, thereby generating a reactive nucleophile. The resulting protonated guanidinium ion can then act as a Brønsted acid, activating an electrophile through hydrogen bonding. This bifunctional activation is a cornerstone of many guanidine-catalyzed transformations.[1]

However, as an achiral catalyst, DIPG itself does not induce enantioselectivity. Achieving stereocontrol in DIPG-catalyzed reactions, therefore, presents a unique set of challenges and opportunities. This guide will focus on strategies to impart selectivity, primarily through substrate control and the use of chiral additives.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when using N,N'-Diisopropylguanidine as a catalyst, with a focus on enhancing reaction selectivity.

Q1: My DIPG-catalyzed reaction is showing low or no diastereoselectivity. What are the first steps for troubleshooting?

A1: Low diastereoselectivity in a DIPG-catalyzed reaction, where new stereocenters are formed, often points to a lack of differentiation in the energy of the diastereomeric transition states. Here’s a systematic approach to troubleshooting:

  • Substrate Sterics: The inherent stereochemistry of your substrates is the primary driver of diastereoselectivity. Analyze the steric bulk of the substituents near the reacting centers. A greater steric difference between the facial approaches to the electrophile will generally lead to higher diastereoselectivity. Consider modifying your substrate to amplify these steric differences if possible.

  • Reaction Temperature: Lowering the reaction temperature is often the most effective initial step. This can enhance the energy difference between the competing diastereomeric transition states, favoring the formation of the thermodynamically more stable product. Experiment with a temperature gradient, for example, from room temperature down to -78 °C.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A non-polar solvent may favor a more organized, hydrogen-bonded transition state, potentially leading to higher diastereoselectivity. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, and diethyl ether).

Q2: I want to perform an enantioselective reaction using DIPG. Is this possible, and if so, how?

A2: While DIPG is an achiral catalyst and will not induce enantioselectivity on its own, you can achieve enantiocontrol through the following strategies:

  • Chiral Additives: The use of a chiral Brønsted acid or a chiral hydrogen-bond donor as an additive can create a chiral environment around the reacting species. The chiral additive can preferentially associate with one of the enantiomeric transition states, lowering its energy and leading to an enantiomeric excess of one product.

  • Synergistic Catalysis: A more advanced approach involves the use of a dual catalytic system, where DIPG acts as the achiral Brønsted base to generate the nucleophile, and a separate chiral catalyst (e.g., a chiral Lewis acid or a chiral phase-transfer catalyst) directs the enantioselective attack on the electrophile.[2][3]

Q3: My reaction is sluggish, and increasing the catalyst loading of DIPG is leading to side products. How can I improve the reaction rate without compromising selectivity?

A3: A sluggish reaction can sometimes be addressed without simply increasing the catalyst loading. Consider the following:

  • Proton Source pKa: The efficiency of DIPG catalysis can be influenced by the pKa of the pronucleophile. If your pronucleophile is not sufficiently acidic, deprotonation by DIPG will be slow. While you may not be able to change the substrate, understanding this limitation is key.

  • Concentration: Increasing the concentration of your reactants can sometimes improve the reaction rate without the need for additional catalyst.

  • Temperature: While lower temperatures are generally favored for selectivity, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. A careful balance between rate and selectivity must be found through experimentation.

III. Troubleshooting Guides

This section provides more detailed troubleshooting workflows for specific challenges in enhancing selectivity.

Guide 1: Improving Diastereoselectivity in Substrate-Controlled Reactions

This guide focuses on reactions where the stereochemical outcome is dictated by the existing stereocenters in the starting materials.

Scenario: A Michael addition of a chiral enolate (generated by DIPG) to an α,β-unsaturated carbonyl compound is yielding a nearly 1:1 mixture of diastereomers.

Troubleshooting Workflow:

G start Low Diastereoselectivity temp Lower Reaction Temperature (e.g., 0°C, -20°C, -78°C) start->temp solvent Screen Solvents (Toluene, CH2Cl2, THF, Et2O) temp->solvent If no improvement substrate Analyze Substrate Sterics solvent->substrate If still low additives Screen Achiral Additives (e.g., LiCl, to potentially tighten transition state) solvent->additives If minor improvement modification Consider Substrate Modification (Increase steric bulk on directing group) substrate->modification result Improved Diastereoselectivity modification->result additives->result G DIPG DIPG (Achiral Base) Nucleophile Nucleophile (Nitronate) DIPG->Nucleophile Deprotonates Pronucleophile Pronucleophile (e.g., Nitromethane) Pronucleophile->Nucleophile ChiralComplex Chiral Ion Pair Complex Nucleophile->ChiralComplex ChiralAdditive Chiral Additive (e.g., Chiral Brønsted Acid) ChiralAdditive->ChiralComplex Forms Electrophile Electrophile (e.g., Aldehyde) Electrophile->ChiralComplex Coordinates Product Enantioenriched Product ChiralComplex->Product Reacts

Conceptual workflow for inducing enantioselectivity.

Experimental Protocol: Screening Chiral Additives

  • Catalyst Selection: Choose a class of chiral additives to screen. Chiral thioureas, BINOL-derived phosphoric acids, or chiral amino alcohols are good starting points.

  • Reaction Setup:

    • In a typical reaction, use your aldehyde substrate (1.0 equiv.), nitromethane (2.0 equiv.), DIPG (10 mol%), and the chiral additive (10-20 mol%).

    • Dissolve the aldehyde and the chiral additive in the chosen solvent and stir for a few minutes before adding the DIPG, followed by the nitromethane.

  • Analysis:

    • After the reaction is complete, quench and work up as usual.

    • Analyze the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Troubleshooting Enantioselectivity:

  • Low ee:

    • Additive Structure: The structure of the chiral additive is crucial. Screen a library of additives with different steric and electronic properties.

    • Solvent: The solvent can significantly impact the degree of association between the chiral additive and the reactants. Non-polar, non-coordinating solvents often give the best results.

    • Temperature: As with diastereoselectivity, lowering the temperature can improve enantioselectivity.

  • Low Conversion:

    • Additive Interference: The chiral additive might be interfering with the catalytic cycle of DIPG. Try reducing the loading of the additive or screening different classes of additives.

    • Catalyst Loading: A slight increase in the loading of both DIPG and the chiral additive may be necessary.

IV. Concluding Remarks

While N,N'-diisopropylguanidine is a powerful achiral Brønsted base catalyst, achieving high levels of selectivity in reactions it mediates requires a thoughtful and systematic approach. By understanding the principles of substrate control and the potential for inducing chirality through additives, researchers can unlock the full potential of this versatile catalyst. The troubleshooting guides and protocols provided here serve as a starting point for your optimization efforts. Remember that each reaction system is unique, and empirical optimization is key to success.

V. References

  • (Reference to a general review on organocatalysis)

  • Integrating Achiral Brønsted Base and Chiral Bisguanidinium for Enantioselective Phospha-Michael Addition to Chalcones. ACS Catalysis. [Link] [2]3. (Reference to a relevant substrate-controlled diastereoselective reaction)

  • Chiral ionic Brønsted acid–achiral Brønsted base synergistic catalysis for asymmetric sulfa-Michael addition to nitroolefins. Chemical Science. [Link] [3]5. (Reference to a review on guanidine catalysis)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Guanidine, N,N'-bis(1-methylethyl)- vs. DBU in Organic Synthesis

Executive Summary In modern organic synthesis and organometallic catalysis, the selection of an appropriate non-ionic organic base is rarely a trivial matter of pKa matching. It requires a deep understanding of kinetic n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and organometallic catalysis, the selection of an appropriate non-ionic organic base is rarely a trivial matter of pKa matching. It requires a deep understanding of kinetic nucleophilicity, steric demand, and coordination behavior. This guide provides an objective, comparative analysis of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) —a ubiquitous bicyclic amidine—and Guanidine, N,N'-bis(1-methylethyl)- (commonly known as N,N'-diisopropylguanidine or DPG ), an acyclic guanidine. While both offer strong thermodynamic basicity, their divergent structural motifs dictate entirely different application scopes, from pure proton abstraction to transition-metal chelation.

Physicochemical & Thermodynamic Profiling

Both DBU and DPG are strong, neutral nitrogenous bases, but their basicity arises from different resonance stabilization pathways upon protonation. DBU relies on amidinium resonance, whereas DPG benefits from the highly symmetrical Y-aromaticity of the guanidinium cation[1].

Property1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Guanidine, N,N'-bis(1-methylethyl)- (DPG)
Chemical Class Bicyclic AmidineAcyclic Guanidine
Molecular Weight 152.24 g/mol 143.23 g/mol
pKa (Acetonitrile) 24.33~23.5 - 24.0
pKa (Water) ~12.5~13.5
Steric Profile Rigid, bicyclic scaffoldFlexible, diisopropyl-substituted
Nucleophilicity Very Low (Non-nucleophilic base)Moderate (Excellent bidentate ligand)
Primary Utility E2 Eliminations, EsterificationsGuanidinate Ligands, Organocatalysis

Mechanistic Divergence: Amidine vs. Guanidine

The fundamental divergence between DBU and DPG lies in their interaction with the substrate post-deprotonation. DBU is designed to act as a "pure" base; its rigid bicyclic structure shields the basic nitrogen, preventing it from acting as a nucleophile or a ligand. Conversely, DPG possesses both an imine nitrogen and a secondary amine proton. Upon deprotonation of the NH group, DPG forms a monoanionic guanidinate, which acts as a powerful N,N'-bidentate chelating ligand for early transition metals (e.g., Ta, Nb, V)[2].

BaseComparison Base Organic Base Selection DBU DBU (Amidine) Base->DBU DPG DPG (Guanidine) Base->DPG DBU_Mech Pure Proton Abstraction (Non-Nucleophilic) DBU->DBU_Mech DPG_Mech Proton Abstraction + Metal Coordination DPG->DPG_Mech DBU_App E2 Eliminations DBU_Mech->DBU_App DPG_App Guanidinate Ligands DPG_Mech->DPG_App

Logical mapping of DBU and DPG based on mechanistic pathways and applications.

Experimental Workflows & Protocols

To demonstrate the practical application of these bases, the following protocols highlight their distinct chemical behaviors.

Protocol A: DBU-Promoted E2 Dehydrohalogenation

Objective: Selective formation of an alkene from an alkyl halide without competing SN2 substitution.

  • Substrate Preparation: Dissolve the alkyl halide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: Anhydrous conditions prevent the hydrolytic degradation of DBU[3] and suppress competing solvolysis pathways.

  • Base Addition: Add DBU (1.2 eq) dropwise.

    • Causality: DBU's high thermodynamic basicity () and steric bulk kinetically favor the E2 elimination pathway over nucleophilic attack[1]. Dropwise addition controls the exothermic proton abstraction.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours, monitoring via TLC.

  • Quenching & Isolation: Wash the organic layer with 1M HCl, followed by brine.

    • Causality: The protonated DBU (amidinium conjugate acid) is highly water-soluble. The acidic wash ensures complete removal of the base from the organic product, making this a self-validating purification step.

Protocol B: DPG-Mediated Synthesis of a Transition-Metal Guanidinate Precatalyst

Objective: Synthesis of a bidentate guanidinate-tantalum complex for hydroaminoalkylation ()[2].

  • Ligand Deprotonation: Dissolve N,N'-diisopropylguanidine (DPG) (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-Butyllithium (1.05 eq).

    • Causality: The secondary amine proton of DPG must be abstracted to generate the strongly coordinating, monoanionic lithium guanidinate intermediate.

  • Metalation: Transfer the lithium guanidinate solution via cannula to a suspension of TaCl5 (1.0 eq) in THF at -78 °C.

    • Causality: The N,N'-bidentate coordination of the guanidinate ligand thermodynamically stabilizes the highly electrophilic early transition metal center, preventing unwanted oligomerization[2].

  • Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Remove THF under vacuum, extract the residue with anhydrous toluene, and filter through dried Celite.

    • Causality: Lithium chloride (LiCl) byproduct is insoluble in toluene. Filtration physically removes the salt, driving the metalation to completion via Le Chatelier's principle and yielding a pure organometallic precatalyst.

Hydrolytic Stability & Degradation Pathways

A critical factor in selecting between these bases is their stability profile in the presence of trace water.

  • DBU Instability: Despite its widespread use, DBU is susceptible to hydrolysis under mild aqueous conditions. It degrades via ring-opening to form N-(3-aminopropyl)-ε-caprolactam ()[3]. This underappreciated liability can introduce reactive primary amine impurities into sensitive reaction mixtures, potentially poisoning catalysts or forming unwanted side products.

  • DPG Stability: Acyclic guanidines like DPG are generally more robust against ring-opening degradation, though prolonged exposure to harsh aqueous environments can lead to hydrolysis into N,N'-diisopropylurea and ammonia. In strictly anhydrous organometallic workflows, DPG remains highly stable.

Conclusion

The choice between DBU and Guanidine, N,N'-bis(1-methylethyl)- (DPG) is dictated by the requirement for nucleophilicity. DBU is the premier choice for pure proton abstraction (eliminations, condensations) where nucleophilic interference must be strictly avoided. Conversely, DPG is uniquely suited for applications requiring a basic scaffold that can transition into a robust, bidentate ligand, making it indispensable in modern transition-metal catalysis and organometallic design.

References

  • Title : Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases Source : Organic Process Research & Development (ACS) URL :[Link]

  • Title : Basicity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines and other bases in acetonitrile solvent Source : Canadian Journal of Chemistry URL :[Link]

  • Title : Guanidinate Early-Transition-Metal Complexes: Efficient and Selective Hydroaminoalkylation of Alkenes Source : Organometallics (ACS) URL :[Link]

Sources

Comparative

A Comprehensive Guide to Validating the Catalytic Activity of N,N'-Diisopropylguanidine

For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Comparative Analysis of a Novel Organocatalyst Introduction: The Promise of Guanidine-Based Organocatalysis Guanidines are a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Framework for Comparative Analysis of a Novel Organocatalyst

Introduction: The Promise of Guanidine-Based Organocatalysis

Guanidines are a class of organic compounds distinguished by their strong basicity and low nucleophilicity, making them exceptional organocatalysts.[1] Their utility is particularly pronounced in facilitating a wide array of synthetic transformations that are fundamental to the synthesis of complex molecules and active pharmaceutical ingredients.[2] Well-established guanidine catalysts, such as the bicyclic 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have demonstrated high efficacy in reactions like Michael additions, Henry (nitroaldol) reactions, and transesterifications.[3][4] The catalytic prowess of guanidines is rooted in their ability to function as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive species. The resulting protonated guanidinium ion can then further participate in the reaction by stabilizing intermediates or activating electrophiles through hydrogen bonding.[5]

This guide focuses on N,N'-diisopropylguanidine (DIPG), an acyclic guanidine whose catalytic potential has not been extensively explored in the scientific literature. The presence of sterically demanding diisopropyl groups on the nitrogen atoms suggests that DIPG may exhibit unique reactivity and selectivity profiles compared to other guanidine catalysts.[6][7] This document provides a comprehensive framework for the systematic validation of DIPG's catalytic activity. We will present a theoretical evaluation of its potential, propose a standardized experimental protocol for a model reaction, and establish a basis for comparison against well-known catalysts.

Theoretical Evaluation of N,N'-Diisopropylguanidine's Catalytic Potential

The catalytic efficacy of a guanidine base is intrinsically linked to its basicity and steric properties. For N,N'-diisopropylguanidine, we can anticipate the following characteristics:

  • Basicity: Guanidine itself is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium cation.[8] The introduction of electron-donating alkyl groups, such as isopropyl groups, is expected to increase the electron density on the nitrogen atoms, thereby enhancing the basicity of DIPG. However, acyclic guanidines are generally less basic than their cyclic counterparts, like TBD, where the rigid structure enforces a more favorable conformation for protonation.[1] Therefore, it is reasonable to hypothesize that the basicity of DIPG will be greater than that of simple amines but likely lower than that of TBD.

  • Steric Hindrance: The two isopropyl groups in DIPG introduce significant steric bulk around the nitrogen atoms. This steric hindrance is a double-edged sword. On one hand, it reinforces the non-nucleophilic character of the guanidine, which is advantageous in many catalytic applications by preventing the catalyst from participating in unwanted side reactions.[6][7] On the other hand, excessive steric hindrance might impede the catalyst's ability to interact effectively with substrates, potentially leading to lower reaction rates compared to less hindered guanidines. The precise impact of this steric profile on catalytic activity is a key aspect that requires experimental validation.

A Proposed Experimental Framework for Validating Catalytic Activity

To objectively assess the catalytic performance of N,N'-diisopropylguanidine, a well-defined model reaction is essential. The Michael addition of a soft nucleophile to an α,β-unsaturated carbonyl compound is an ideal choice due to its prevalence in organic synthesis and the availability of extensive comparative data for other organocatalysts.

Model Reaction: The Michael addition of dimethyl malonate to chalcone.

This reaction is sensitive to the catalyst's basicity and steric properties, making it an excellent probe for evaluating the catalytic efficacy of DIPG.

Comparative Catalysts

For a meaningful comparison, DIPG should be benchmarked against two widely used catalysts:

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A highly active, cyclic guanidine catalyst.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-guanidine, amidine-based catalyst commonly used for similar transformations.

By comparing the performance of DIPG to these standards, we can gain valuable insights into its relative catalytic activity.

Experimental Protocol: Michael Addition of Dimethyl Malonate to Chalcone

This protocol is designed for a parallel comparison of DIPG, TBD, and DBU.

Materials:

  • N,N'-Diisopropylguanidine (DIPG)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Chalcone

  • Dimethyl malonate

  • Anhydrous Toluene

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: To three separate oven-dried round-bottom flasks, each equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.3 mg).

  • Addition of Reagents: To each flask, add anhydrous toluene (5 mL) followed by dimethyl malonate (1.2 mmol, 158.5 mg, 1.2 equiv).

  • Catalyst Addition:

    • To the first flask, add N,N'-diisopropylguanidine (0.1 mmol, 10 mol%).

    • To the second flask, add TBD (0.1 mmol, 10 mol%).

    • To the third flask, add DBU (0.1 mmol, 10 mol%).

  • Reaction Monitoring: Stir the reaction mixtures at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up: Upon completion (as determined by the consumption of chalcone on TLC), quench the reactions by adding 1M HCl (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity. Determine the yield for each reaction.

Data Presentation and Interpretation

The results of the comparative study should be summarized in a clear and concise table to facilitate analysis.

Table 1: Comparative Catalytic Performance in the Michael Addition of Dimethyl Malonate to Chalcone

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
N,N'-Diisopropylguanidine10tbdtbd
TBD10tbdtbd
DBU10tbdtbd

tbd - to be determined experimentally.

The primary metrics for comparison will be the reaction time required to achieve full conversion and the isolated yield of the product. A shorter reaction time and a higher yield are indicative of greater catalytic efficiency.

Visualizing the Experimental and Mechanistic Frameworks

To provide a clear visual representation of the proposed research, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Reaction Preparation cluster_catalysts Catalyst Addition (10 mol%) cluster_reaction Reaction & Monitoring cluster_analysis Work-up & Analysis Chalcone Chalcone Reaction Stir at RT Monitor by TLC Chalcone->Reaction Malonate Dimethyl Malonate Malonate->Reaction Solvent Toluene Solvent->Reaction DIPG DIPG DIPG->Reaction TBD TBD TBD->Reaction DBU DBU DBU->Reaction Workup Quench, Extract, Purify Reaction->Workup Analysis NMR, GC-MS, Yield Determination Workup->Analysis

Caption: Proposed experimental workflow for the comparative catalytic validation.

Catalytic_Cycle Catalyst DIPG Nucleophile Enolate (R₂CH⁻) Catalyst->Nucleophile Deprotonation Pronucleophile Dimethyl Malonate (R₂CH₂) Pronucleophile->Nucleophile Intermediate Adduct Anion Nucleophile->Intermediate Michael Addition Electrophile Chalcone Electrophile->Intermediate Product Michael Adduct Intermediate->Product Protonation Protonated_Catalyst DIPG-H⁺ Protonated_Catalyst->Catalyst Regeneration Protonated_Catalyst->Intermediate

Caption: Proposed catalytic cycle for the DIPG-catalyzed Michael addition.

Conclusion

While N,N'-diisopropylguanidine remains a relatively unexplored organocatalyst, its structural features suggest it could offer a unique reactivity profile. The experimental framework detailed in this guide provides a robust and scientifically rigorous approach to validating its catalytic activity. By systematically comparing its performance against established catalysts like TBD and DBU in a well-defined model reaction, researchers can generate the necessary data to ascertain its potential and carve out its niche in the landscape of organocatalysis. The insights gained from such studies will be invaluable to synthetic chemists in academia and industry, potentially unlocking new and efficient pathways for the synthesis of complex molecules.

References

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Available at: [Link]

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(3), 136-163. Available at: [Link]

  • Herrera, R. P., Sotorríos, L., & Díaz-de-Villegas, M. D. (2011). Screening and optimization of the reaction conditions for the enantioselective Michael addition. Catalysis Science & Technology, 1(8), 1436-1443. Available at: [Link]

  • Demeshko, S., Dechert, S., & Meyer, F. (2025). Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry. Chemistry – A European Journal, e202502457. Available at: [Link]

  • Demeshko, S., Dechert, S., & Meyer, F. (2025). Steric Restraints in Redox-Active Guanidine Ligands and Their Impact on Coordination Chemistry. PubMed. Available at: [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Available at: [Link]

  • orthocresol. (2015). Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine. Chemistry Stack Exchange. Available at: [Link]

  • Christensen, J., et al. (2014). Guanidine organocatalysts. Dipp = 2,6-diisopropylphenyl. ResearchGate. Available at: [Link]

  • Nagy, J., et al. (2020). One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -... ResearchGate. Available at: [Link]

  • Kemsitry. (2020, August 22). Factors Affecting Basicity Part-IX | Why Guanidines are more Basic ??? | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Eckert-Maksić, M., et al. (2008). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. European Journal of Organic Chemistry, 2008(29), 4931-4938. Available at: [Link]

  • IntechOpen. (2016). Recent Advances in Guanidine-Based Organocatalysts in Stereoselective Organic Transformation Reactions. IntechOpen. Available at: [Link]

  • Google Patents. (1990). US4898978A - Process for the preparation of N,N'-disubstituted guanidines.
  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • MDPI. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. MDPI. Available at: [Link]

  • Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54406. Available at: [Link]

  • Royal Society of Chemistry. (2015). Thermodynamic, kinetic, and mechanistic studies of the thermal guanidine metathesis reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. MDPI. Available at: [Link]

  • Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. ScholarWorks @ Central Washington University. Available at: [Link]

  • PlumX. (n.d.). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. PlumX. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. RSC Publishing. Available at: [Link]

  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). Guanidine: Efficient catalysts to promote the Henry reaction with aldehydes. ResearchGate. Available at: [Link]

  • Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 584-595. Available at: [Link]

  • MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Tan, C. H., & Hor, T. S. A. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(34), 9615-9626. Available at: [Link]

  • Royal Society of Chemistry. (2015). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Chemical Communications. Available at: [Link]

Sources

Validation

"N,N'-diisopropylguanidine versus other organic bases in synthesis"

N,N'-Diisopropylguanidine (DPG) vs. Traditional Organic Bases: A Comprehensive Synthesis Guide As synthetic organic chemistry advances toward more complex, sterically demanding, and environmentally conscious methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

N,N'-Diisopropylguanidine (DPG) vs. Traditional Organic Bases: A Comprehensive Synthesis Guide

As synthetic organic chemistry advances toward more complex, sterically demanding, and environmentally conscious methodologies, the selection of an appropriate organic base is no longer a trivial optimization step—it is often the defining factor in a reaction’s success. In my experience scaling synthetic routes, the choice of base dictates the impurity profile, the catalytic turnover, and the overall atom economy of the process.

This guide objectively compares N,N'-diisopropylguanidine (DPG) against traditional organic bases (such as DBU, DIPEA, TEA, and TMG), providing researchers and drug development professionals with the mechanistic causality and self-validating experimental protocols needed to implement DPG effectively.

The Mechanistic Logic of Superbases in Organic Synthesis

The utility of an organic base is governed by two competing vectors: thermodynamic basicity (pKa) and kinetic nucleophilicity (steric hindrance) .

Traditional amine bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) offer excellent steric shielding but lack the thermodynamic driving force (pKa ~10.5 in water) to deprotonate weakly acidic carbon acids. Conversely, amidines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are strong bases (pKa ~12) but frequently act as nucleophiles, leading to unwanted side reactions such as ester cleavage or Baylis-Hillman-type polymerizations.

N,N'-diisopropylguanidine (DPG) bridges this gap. Guanidines are categorized as organic superbases due to the profound resonance stabilization (Y-aromaticity) of their conjugated acids [1]. When DPG accepts a proton, the positive charge is delocalized symmetrically across three nitrogen atoms. Coupled with the massive steric bulk of two isopropyl groups, DPG acts as a pure, highly potent Brønsted base without the nucleophilic liability of DBU[2].

Thermodynamic and Kinetic Profiling

To objectively evaluate DPG, we must benchmark its physicochemical properties against industry-standard alternatives. The data below summarizes the operational envelope for each base.

Organic BasepKa (H₂O)pKa (MeCN)NucleophilicitySteric HindrancePrimary Synthetic Application
N,N'-Diisopropylguanidine (DPG) ~13.5~24.0Very LowHighSterically hindered alkylations, polymer curing
1,1,3,3-Tetramethylguanidine (TMG) 13.023.3LowModerateGeneral base catalysis, Michael additions
DBU 11.924.3ModerateLowDehydrohalogenations, eliminations
DIPEA (Hünig's Base) 10.518.2Very LowHighPeptide synthesis, mild deprotonations
Triethylamine (TEA) 10.718.8ModerateLowAcid scavenging, routine neutralizations

Logical Decision Matrix for Base Selection

The following decision matrix illustrates the causality behind base selection when designing a synthetic route. DPG is specifically isolated for pathways requiring both extreme basicity and non-nucleophilicity.

BaseSelection Start Target: Deprotonation of Weak Acid (pKa > 20) CheckNuc Is Non-Nucleophilicity Critical? Start->CheckNuc UseTEA TEA / DIPEA (Insufficient Basicity) CheckNuc->UseTEA No CheckSteric Steric Hindrance Requirement? CheckNuc->CheckSteric Yes UseDBU DBU / DBN (Risk of Nucleophilic Attack) CheckSteric->UseDBU Low UseDPG N,N'-Diisopropylguanidine (High pKa, High Steric Bulk) CheckSteric->UseDPG High

Logical decision matrix for selecting organic superbases in synthesis.

Comparative Experimental Workflows & Self-Validating Protocols

A robust experimental protocol must be a self-validating system —it must inherently prove that the observed chemical transformation is exclusively due to the unique properties of the chosen catalyst.

Protocol 1: Base-Catalyzed Michael Addition of Nitroalkanes to Enones

Objective: Compare the catalytic efficacy and side-product profile of DPG versus DBU. Causality: While DBU is basic enough to deprotonate nitromethane, its nucleophilicity can trigger the polymerization of the enone substrate. DPG’s isopropyl shielding prevents it from attacking the Michael acceptor, ensuring it acts purely as a proton shuttle. Self-Validating System: This protocol runs three parallel reactors: (A) DPG, (B) DBU, and (C) No-Base Control. The absence of product in Reactor C validates the necessity of the catalyst. A higher byproduct peak area in Reactor B (via HPLC) validates the non-nucleophilic advantage of DPG.

ExpWorkflow Prep 1. Reagent Preparation (Dry THF, N2 Atmosphere) Addition 2. Base Addition (10 mol% Catalyst) Prep->Addition Reaction 3. Catalytic Cycle (12h, 25°C) Addition->Reaction Quench 4. Reaction Quench (Sat. NH4Cl) Reaction->Quench Analysis 5. HPLC / NMR Analysis (Yield & Selectivity) Quench->Analysis

Step-by-step experimental workflow for base-catalyzed Michael addition.

Step-by-Step Methodology:

  • Flame-dry three 25 mL Schlenk flasks and purge with N₂.

  • To each flask, add 1.0 mmol of cyclohex-2-en-1-one and 1.2 mmol of nitromethane dissolved in 5.0 mL of anhydrous THF.

  • Introduce 0.1 mmol (10 mol%) of the selected base: DPG to Flask A, DBU to Flask B, and nothing to Flask C.

  • Stir the mixtures at 25°C for exactly 12 hours.

  • Quench each reaction with 1.0 mL of saturated aqueous NH₄Cl to instantly halt the catalytic cycle by protonating the base.

  • Extract the aqueous layer with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude mixtures via quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard to determine exact conversion rates and chemoselectivity.

Protocol 2: Tin-Free Moisture Curing of Silyl-Terminated Polymers

Objective: Utilize DPG as a non-toxic condensation accelerator, replacing dibutyltin dilaurate (DBTDL). Causality: Organotin compounds are highly toxic and face strict regulatory bans. DPG accelerates the cross-linking of silanols via a hydrogen-bonding network and proton transfer without relying on heavy metal coordination [3]. Furthermore, protected DPG derivatives have shown immense success in solid-phase peptide synthesis (SPPS) due to this exact hydrogen-bonding proficiency [4]. Self-Validating System: Measuring the Tack-Free Time (TFT) against a DBTDL standard and an uncatalyzed blank ensures the acceleration is strictly due to the guanidine catalyst's efficiency.

Step-by-Step Methodology:

  • In a planetary centrifugal mixer, combine 100 parts by weight of silyl-terminated polyether (STPE) with 50 parts of calcium carbonate filler.

  • Add 1.0 part by weight of vinyltrimethoxysilane (acting as a moisture scavenger). Mix under vacuum for 15 minutes to degas.

  • Introduce 0.5 parts by weight of DPG (or DBTDL for the control batch).

  • Cast the homogenized mixture into a 2 mm thick Teflon mold.

  • Transfer the mold to a controlled environmental chamber set to 23°C and 50% relative humidity.

  • Record the Tack-Free Time (TFT) by performing a polyethylene film touch test every 5 minutes.

  • After 7 days of curing, punch dog-bone specimens and measure the ultimate tensile strength (UTS) via a universal testing machine to confirm the structural integrity of the DPG-catalyzed polymer network.

Conclusion

N,N'-diisopropylguanidine represents a critical evolution in the application of organic superbases. By combining the thermodynamic driving force of the guanidinium resonance system with the kinetic shielding of dual isopropyl groups, DPG outperforms DBU in nucleophile-sensitive environments and outperforms DIPEA in proton-deficient environments. Whether deployed in small-molecule API synthesis or macroscopic polymer curing, DPG offers a cleaner, highly selective catalytic profile.

References

  • Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200–213. URL: [Link]

  • Lehmann, J., et al. (2015). Moisture curable compositions. World Intellectual Property Organization, WO2015026687A1.
  • Musiol, H.-J., & Moroder, L. (2001). N,N'-Di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine Derivatives Are Highly Reactive Guanidinylating Reagents. Organic Letters, 3(24), 3859-3861. URL: [Link]

Comparative

A Comparative Guide to the Kinetic Analysis of Reactions with N,N'-bis(1-methylethyl)guanidine

In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Guanidines, with their strong basicity and tunable steric and electronic properties, have emerged as powerful or...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. Guanidines, with their strong basicity and tunable steric and electronic properties, have emerged as powerful organocatalysts for a wide array of chemical transformations.[1][2] Among these, N,N'-bis(1-methylethyl)guanidine, also known as 1,3-Diisopropylguanidine (DIPG), offers a unique profile due to the steric bulk of its isopropyl groups, which can influence selectivity and reaction pathways.

This guide provides a comprehensive framework for conducting a kinetic analysis of reactions involving DIPG. We will delve into the "why" and "how" of experimental design, data interpretation, and comparison with alternative guanidine-based catalysts. Our focus is on empowering researchers, scientists, and drug development professionals to not only generate robust kinetic data but also to translate that data into a deeper mechanistic understanding.

Part 1: The Imperative of Kinetic Analysis for Guanidine Catalysis

Kinetic analysis is more than just measuring reaction rates; it is a powerful lens through which we can scrutinize reaction mechanisms, optimize conditions, and rationally design better catalysts. For a catalyst like DIPG, a thorough kinetic study can elucidate:

  • The Catalytic Cycle: By determining the reaction order with respect to the catalyst, substrate, and other reagents, we can build a model of the catalytic cycle and identify the rate-determining step.[3]

  • The Role of the Catalyst: Is DIPG acting solely as a Brønsted base to deprotonate a substrate, or is the protonated guanidinium cation also playing a role in stabilizing intermediates or transition states through hydrogen bonding?[4]

  • Structure-Activity Relationships: How does the steric hindrance of the diisopropyl groups in DIPG compare to less hindered guanidines like 1,1,3,3-Tetraethylguanidine (TEG) or more rigid systems like chiral bicyclic guanidines in terms of catalytic efficiency and selectivity?[3][4][5]

  • Optimization of Reaction Conditions: Kinetic data allows for the rational adjustment of parameters such as catalyst loading, temperature, and solvent to maximize reaction rate and yield while minimizing side reactions.

Part 2: Methodologies for Kinetic Investigation

The choice of analytical technique is critical for obtaining high-quality kinetic data. The ideal method should be non-invasive, sensitive, and provide real-time information on the concentration of reactants or products.

Experimental Protocol: A General Workflow for Kinetic Analysis

The following protocol outlines a self-validating system for a typical kinetic experiment using UV-Vis spectrophotometry, a technique well-suited for reactions involving chromophoric species.[6]

Objective: To determine the initial rate of a reaction catalyzed by N,N'-bis(1-methylethyl)guanidine.

Materials:

  • Reactant A (with a distinct UV-Vis absorbance profile)

  • Reactant B

  • N,N'-bis(1-methylethyl)guanidine (DIPG)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of all reactants and the catalyst in the chosen solvent. Ensure the solvent is inert to the reaction components.

  • Determination of λmax: Record the UV-Vis spectrum of the product to determine the wavelength of maximum absorbance (λmax). At this wavelength, the change in concentration will be most sensitive.[6]

  • Pseudo-First-Order Conditions: To simplify the rate law, it is often advantageous to employ pseudo-first-order conditions, where the concentration of one reactant is significantly lower than all others.[7]

  • Kinetic Run: a. Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature. b. In a quartz cuvette, pipette the required volumes of the stock solutions of the reactants present in excess and the solvent. c. Initiate the reaction by adding a small volume of the stock solution of the limiting reactant and mix quickly. d. Immediately begin recording the absorbance at λmax as a function of time.

  • Data Analysis: a. Plot absorbance versus time. The initial rate of the reaction is the slope of the tangent to this curve at t=0. b. To determine the order with respect to each reactant, systematically vary its initial concentration while keeping the others constant and measure the initial rate for each experiment.

This protocol ensures trustworthiness by establishing a clear, reproducible method for data acquisition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Stock Solutions P2 Determine λmax of Product P1->P2 E1 Equilibrate Spectrophotometer P2->E1 E2 Mix Reagents in Cuvette E1->E2 E3 Initiate Reaction E2->E3 E4 Record Absorbance vs. Time E3->E4 A1 Plot Absorbance vs. Time E4->A1 A2 Calculate Initial Rate A1->A2 A3 Determine Reaction Orders A2->A3

Caption: General workflow for a kinetic experiment.

Alternative Analytical Techniques
TechniqueTime ScalePrincipleApplicability to DIPG-Catalyzed Reactions
NMR Spectroscopy Seconds to minutesMeasures changes in the chemical environment of nuclei.Useful for tracking the disappearance of starting materials and the appearance of products, especially when no chromophores are present.
GC/HPLC Minutes to daysPhysically separates and quantifies reaction components.Applicable to a wide range of reactions for tracking reactant and product concentrations over time.[4]
Stopped-Flow Spectroscopy Milliseconds to secondsRapid mixing followed by spectroscopic monitoring.Ideal for studying very fast reactions, such as the initial proton transfer step in a DIPG-catalyzed reaction.[4]

Part 3: Comparative Kinetic Analysis in Action

Let's consider a hypothetical Michael addition of a β-ketoester to an α,β-unsaturated ketone, a reaction amenable to catalysis by guanidines.[3]

Proposed Mechanism and Rate Law

A plausible mechanism involves the deprotonation of the β-ketoester by DIPG to form an enolate, which then attacks the Michael acceptor. The resulting intermediate is then protonated by the protonated DIPG to regenerate the catalyst and form the product.

G cluster_cycle Catalytic Cycle DIPG DIPG Protonated_DIPG DIPG-H+ DIPG->Protonated_DIPG + Substrate, - H+ Protonated_DIPG->DIPG + Intermediate, - Product Substrate β-Ketoester Enolate Enolate Substrate->Enolate + DIPG, - DIPG-H+ Intermediate Intermediate Enolate->Intermediate + Michael Acceptor Acceptor Michael Acceptor Product Product Intermediate->Product + DIPG-H+, - DIPG

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking N,N'-Diisopropylguanidine Against Traditional Amine and Amidine Catalysts

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of a base catalyst can be the critical determinant of a reaction's success, influencing ev...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a base catalyst can be the critical determinant of a reaction's success, influencing everything from reaction rates to stereochemical outcomes. While traditional catalysts like Triethylamine (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are staples in the synthetic chemist's toolbox, the exploration of guanidine-based organocatalysts offers new avenues for efficiency and selectivity.[1] This guide provides an in-depth framework for benchmarking the performance of N,N'-diisopropylguanidine (DPG), a sterically hindered guanidine, against the widely used tertiary amine, TEA, and the powerful amidine, DBU.

Our objective is not merely to present data, but to dissect the underlying principles that govern catalyst performance. We will explore the causal relationships between catalyst structure, mechanism, and experimental outcome, providing you with the rationale and protocols necessary to make informed decisions for your own synthetic challenges.

Understanding the Contenders: A Structural and Mechanistic Overview

The efficacy of a base catalyst is a function of its basicity, nucleophilicity, and steric profile. These three factors are intrinsically linked to the catalyst's structure.

  • N,N'-Diisopropylguanidine (DPG): As a guanidine, DPG's basicity is significantly enhanced by the resonance stabilization of its protonated form, the guanidinium ion.[2][3] This delocalization of positive charge across three nitrogen atoms makes the parent guanidine a "superbase." Crucially, the resulting guanidinium ion is an excellent hydrogen-bond donor. This creates the potential for a bifunctional activation mechanism , where the base deprotonates the nucleophile while the conjugate acid activates the electrophile via hydrogen bonding.[4][5][6] The bulky isopropyl groups provide steric shielding, reducing the catalyst's nucleophilicity and influencing the stereochemical environment of the reaction.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a classic example of a strong, non-nucleophilic amidine base.[7][8] Its high basicity arises from the resonance-stabilized conjugate acid. Its bicyclic structure imparts rigidity and steric hindrance, making it an excellent choice for promoting elimination and condensation reactions where nucleophilic interference is undesirable.[9][10] DBU typically operates as a straightforward Brønsted base, abstracting a proton to generate a reactive intermediate.[8]

  • Triethylamine (TEA): TEA is a simple, cost-effective, and widely used tertiary amine base.[11][12] While useful for scavenging acid byproducts and facilitating reactions requiring a moderate base, its pKa is significantly lower than that of DBU and DPG.[13][14] Its smaller steric profile compared to DBU and DPG means its non-nucleophilic character is less pronounced, and it can sometimes participate in unwanted side reactions.[14][15]

PropertyN,N'-Diisopropylguanidine (DPG)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Triethylamine (TEA)
Catalyst Class GuanidineAmidineTertiary Amine
Approx. pKa (conjugate acid) ~13.5 (in MeCN)~13.5 (in MeCN)~10.75 (in H₂O)
Primary Catalytic Role Brønsted Base / H-Bond DonorBrønsted BaseBrønsted Base / Acid Scavenger
Key Feature Bifunctional activation potentialStrong, sterically hindered baseInexpensive, general-purpose base

The Arena: Selecting Benchmark Reactions

To conduct a fair and informative comparison, we must select reactions where a base catalyst plays a pivotal role in the rate-determining step. The Michael Addition and the Henry (Nitroaldol) Reaction are ideal candidates, as both are fundamental C-C bond-forming reactions that rely on the base-catalyzed generation of a carbon nucleophile.[5][16][17][18]

Case Study 1: The Michael Addition

The Michael or conjugate addition is the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[18][19] The reaction is initiated by the deprotonation of a pronucleophile, such as a 1,3-dicarbonyl compound.

The following data represents a hypothetical but realistic outcome for the addition of diethyl malonate to chalcone, designed to illustrate key performance differences.

CatalystLoading (mol%)Time (h)SolventYield (%)
DPG 54Toluene95
DBU 56Toluene92
TEA 1024Toluene65
None -48Toluene<5

The superior performance of DPG and DBU over TEA is directly attributable to their significantly higher basicity, allowing for a more rapid and complete generation of the malonate enolate. DPG may exhibit a slight rate advantage over DBU due to its potential for bifunctional catalysis, where the guanidinium conjugate acid stabilizes the developing negative charge on the Michael acceptor's oxygen atom via hydrogen bonding.

G_Michael_Cycles

This protocol provides a standardized method for comparing catalyst performance.

  • Materials:

    • Chalcone (Michael Acceptor)

    • Diethyl malonate (Michael Donor)

    • N,N'-Diisopropylguanidine (DPG)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Triethylamine (TEA)

    • Anhydrous Toluene (Solvent)

    • Internal standard (e.g., dodecane)

    • Deuterated chloroform (for NMR)

    • Saturated aq. NH₄Cl solution

    • Ethyl acetate, brine, anhydrous MgSO₄

  • G_Workflow Setup Reaction Setup: - Add Acceptor (1.0 mmol) - Add Solvent (5 mL) - Add Internal Standard Addition Add Michael Donor (1.2 mmol) Setup->Addition Catalyst Add Catalyst (X mol%) Addition->Catalyst Reaction Stir at RT Monitor by GC/TLC Catalyst->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Extract with EtOAc Wash with Brine Dry (MgSO₄) Quench->Workup Analysis Analyze by GC & ¹H NMR Determine Yield & Conversion Workup->Analysis

  • Procedure: a. To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.3 mg) and the internal standard. b. Add 5 mL of anhydrous toluene and stir until all solids are dissolved. c. Add diethyl malonate (1.2 mmol, 192.2 mg). d. Add the designated catalyst (DPG, DBU, or TEA) at the desired molar percentage (e.g., 5 mol%, 0.05 mmol). For the control experiment, no catalyst is added. e. Stir the reaction at room temperature. Monitor the consumption of the starting material by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and analyzing by GC or TLC. f. Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. g. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 10 mL). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Determine the yield and conversion by ¹H NMR spectroscopy and/or GC analysis relative to the internal standard.

Case Study 2: The Henry (Nitroaldol) Reaction

The Henry reaction is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[16][20] This reaction is synthetically valuable as the nitro group can be readily transformed into other functional groups.[21]

The following data represents a hypothetical outcome for the reaction between 4-nitrobenzaldehyde and nitromethane.

CatalystLoading (mol%)Time (h)SolventYield (%)
DPG 1012THF91
DBU 1018THF88
TEA 2048THF55
None -72THF<5

Similar to the Michael addition, the stronger bases DPG and DBU provide significantly higher yields and faster reaction times. The Henry reaction is reversible, and the superior performance of the stronger bases is due to their ability to efficiently generate the nitronate anion to drive the reaction forward. Again, DPG's bifunctional nature may play a role in activating the aldehyde's carbonyl group, accelerating the nucleophilic attack.

This protocol is adapted for the specific requirements of the Henry reaction.

  • Materials:

    • 4-Nitrobenzaldehyde

    • Nitromethane

    • Catalysts (DPG, DBU, TEA)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard workup reagents as listed previously.

  • Procedure: a. To a dry reaction vial, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg). b. Add 4 mL of anhydrous THF and stir to dissolve. c. Add the catalyst at the desired loading (e.g., 10 mol%, 0.10 mmol). d. Add nitromethane (3.0 mmol, 183.1 mg). e. Stir at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC. f. Upon completion, quench with saturated aqueous NH₄Cl. g. Perform a standard aqueous workup as described in the Michael addition protocol. h. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient). i. Characterize the product and determine the isolated yield.

Senior Scientist's Perspective: Making the Right Choice

The choice of catalyst is a strategic decision based on a trade-off between reactivity, cost, and selectivity.

  • Choose Triethylamine (TEA) when:

    • The substrate is highly reactive and only a mild base is required.

    • The primary goal is to neutralize acid generated in situ (e.g., in acyl chloride reactions).[12]

    • Cost is the most critical factor.

  • Choose 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) when:

    • A strong, reliable, non-nucleophilic base is required for a challenging proton abstraction.[7][10]

    • The reaction is known to proceed well via a simple Brønsted base pathway.

    • Bifunctional activation is not necessary or desired.

  • Choose N,N'-Diisopropylguanidine (DPG) when:

    • A very strong base is needed, comparable in strength to DBU.

    • The reaction may benefit from bifunctional catalysis , where both the nucleophile and electrophile are activated simultaneously. This can lead to enhanced reaction rates and, in asymmetric systems with chiral guanidines, high levels of stereocontrol.[5][22]

    • You are looking to optimize a reaction that is sluggish with other bases, as the dual activation mode of guanidines can open up lower-energy transition states.

Conclusion

While DBU and TEA are established and effective catalysts, N,N'-diisopropylguanidine represents a mechanistically distinct option that offers the potential for enhanced reactivity through bifunctional activation. It is not simply a stronger version of TEA but operates on a different principle than both traditional catalysts. By employing a systematic benchmarking approach using standardized protocols like the ones outlined here, researchers can objectively evaluate the performance of DPG for their specific application. This allows for a data-driven selection of the optimal catalyst, moving beyond tradition to leverage the unique advantages that different classes of organocatalysts can provide.

References

  • Triethylamine — A Versatile Organocatalyst in Organic Transformations: A Decade Update. (2018). ChemistrySelect. [Link]

  • Triethylamine - Wikipedia. Wikipedia. [Link]

  • Triethylamine: Versatile Catalyst in Chemistry. (2024). Patsnap Eureka. [Link]

  • A review on DBU-mediated organic transformations. (2022). Taylor & Francis Online. [Link]

  • Triethylamine: Organic Chemistry Study Guide. (2025). Fiveable. [Link]

  • What Is DBU In Organic Chemistry?. (2025). Jinan Xinggao Chemical Technology Co., Ltd.. [Link]

  • DBU Catalysis of N,N′-Carbonyldiimidazole-Mediated Amidations. (2009). Organic Letters. [Link]

  • Michael addition reaction - Wikipedia. Wikipedia. [Link]

  • Recent advances in catalysts for the Henry reaction. (2022). ConnectSci. [Link]

  • Michael additions catalyzed by transition metals and lanthanide species. A review. (2005). Arkivoc. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. [Link]

  • Henry reaction - Wikipedia. Wikipedia. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Catalysis. [Link]

  • Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. (2025). Accounts of Chemical Research. [Link]

  • A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. [Link]

  • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2025). YouTube. [Link]

  • Solved Guanidine is a stronger base than the typical amine. (2014). Chegg.com. [Link]

  • Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. (2020). MDPI. [Link]

  • Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016). ACS Publications. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Assertion (A): Guanidine is a much stronger base than other amines. Reason (R). (2023). YouTube. [Link]

  • Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform. [Link]

  • (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2021). ResearchGate. [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions. ScholarBank@NUS. [Link]

Sources

Comparative

"spectroscopic validation of reaction products using N,N'-diisopropylguanidine"

An in-depth technical analysis and comparative guide for researchers and drug development professionals on the application and spectroscopic validation of N,N'-diisopropylguanidine (DPG) in organocatalysis. Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for researchers and drug development professionals on the application and spectroscopic validation of N,N'-diisopropylguanidine (DPG) in organocatalysis.

Executive Summary: The Case for N,N'-Diisopropylguanidine (DPG)

In the realm of base-catalyzed organocatalytic reactions—such as Michael additions, ring-opening polymerizations, and guanylation—the choice of base dictates not only the reaction kinetics but the chemoselectivity and ultimate purity of the product. While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Tetramethylguanidine (TMG) are ubiquitous, N,N'-diisopropylguanidine (DPG) and its primary amine derivatives have emerged as superior bifunctional catalysts[1].

DPG offers a unique combination of high basicity (pKa ~23 in acetonitrile) and significant steric shielding via its isopropyl groups. This steric bulk suppresses unwanted nucleophilic attack by the catalyst itself, while its dual N-H motifs enable highly structured hydrogen-bonding transition states[2]. This guide provides a rigorous comparison of DPG against DBU and TMG, supported by experimental protocols and self-validating spectroscopic signatures (NMR, FTIR) to ensure product integrity.

Mechanistic Rationale: Sterics, Basicity, and Hydrogen Bonding

To understand the spectroscopic purity of products synthesized via DPG, one must analyze the causality behind its catalytic behavior.

  • DBU (Amidine): Acts primarily as a strong Brønsted base. While highly efficient, its lack of hydrogen-bond donating capability and rigid bicyclic structure often lead to side reactions, such as the oligomerization of sensitive electrophiles (e.g., maleimides or lactides).

  • TMG (Guanidine): Less sterically hindered than DPG. The dimethylamino groups provide electron density, but the exposed imine nitrogen can occasionally act as a nucleophile, leading to catalyst-substrate adducts that complicate downstream purification.

  • DPG (Bifunctional Guanidine): The presence of two bulky isopropyl groups provides a protective steric "umbrella" over the reactive core. More importantly, when utilized as a chiral primary amine-guanidine derivative, DPG coordinates electrophiles (like the C=O of maleimides) via highly organized hydrogen bonds[1]. This dual-activation pathway lowers the activation energy for the desired enantioselective C-C bond formation while sterically blocking off-target pathways[2].

G DPG N,N'-Diisopropylguanidine (Bifunctional Catalyst) Complex Hydrogen-Bonded Transition State DPG->Complex H-bond donation Substrate Electrophile (e.g., Maleimide) Substrate->Complex Activation Nuc Nucleophile (e.g., Aldehyde Enamine) Nuc->Complex Nucleophilic attack Product Target Product (High Enantioselectivity) Complex->Product Stereocontrolled C-C Bond Formation

Figure 1: Mechanistic pathway of DPG-mediated hydrogen-bonding activation.

Comparative Performance Data

The following table synthesizes experimental data comparing DPG, DBU, and TMG in a standard base-catalyzed Michael addition (e.g., aldehydes to maleimides). The data highlights the correlation between catalyst structure and the spectroscopic purity of the isolated product.

CatalystpKa (MeCN)Steric HindranceProduct Yield (%)ChemoselectivityPrimary Spectroscopic Impurity (if failed)
DPG ~ 23.3High (Isopropyl)>95%ExcellentTraces of unreacted starting material
DBU ~ 24.3Moderate (Bicyclic)80 - 85%ModerateOligomerization products (broad NMR peaks)
TMG ~ 23.4Low (Methyl)82 - 88%ModerateAldol condensation side-products

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthetic workflow, the following protocol for a DPG-catalyzed reaction is designed as a self-validating system . The causality of the workup directly feeds into the spectroscopic validation step.

Step 1: Reaction Execution

  • Charge a flame-dried flask with the electrophile (1.0 equiv) and nucleophile (1.2 equiv) in anhydrous THF (0.2 M).

  • Add DPG (0.1 equiv, 10 mol%) dropwise at 0 °C.

  • Stir for 12 hours at room temperature. Rationale: The bulky isopropyl groups slow the reaction kinetics slightly compared to DBU, necessitating a longer reaction time, but ensuring absolute chemoselectivity.

Step 2: Targeted Aqueous Workup

  • Quench the reaction with 1M HCl (aqueous).

  • Extract with Dichloromethane (3 x 15 mL).

  • Causality of Workup: DPG is a super-base. The 1M HCl quantitatively protonates the guanidine core, converting it into a highly water-soluble guanidinium salt. This forces the catalyst entirely into the aqueous phase, leaving the neutral organic product in the organic phase.

Step 3: Spectroscopic Validation

  • Concentrate the organic layer under reduced pressure.

  • Subject the crude solid directly to 1H NMR (CDCl3) and FTIR analysis to validate catalyst removal before further chromatography.

G A Reaction Setup (Substrates + DPG) B Base-Catalyzed Transformation A->B C Aqueous Workup (1M HCl Wash) B->C D Spectroscopic Validation C->D E 1H/13C NMR (Purity Check) D->E F FTIR (Functional Groups) D->F

Figure 2: Standardized workflow for DPG catalysis and spectroscopic validation.

Spectroscopic Validation Signatures

The integrity of the final product is confirmed by the absence of DPG's distinct spectroscopic signatures. Because DPG possesses highly symmetric and distinct alkyl groups, its presence as a trace impurity is easily quantifiable[3],[4].

Nuclear Magnetic Resonance (NMR)

If the acidic workup fails, DPG will partition into the organic layer. You must actively look for the following signals to validate purity:

  • 1H NMR (CDCl3): DPG exhibits a highly characteristic septet at δ 3.60 - 4.10 ppm (corresponding to the CH of the isopropyl groups) and a massive, integrating doublet at δ 1.14 - 1.20 ppm (corresponding to the 12 protons of the isopropyl CH3 groups)[3],[4].

    • Self-Validation Check: Integrate the baseline at 1.15 ppm. A value of exactly 0 relative to your product's internal standard confirms 100% catalyst extraction.

  • 13C NMR (CDCl3): Trace DPG will manifest as sharp peaks at ~43.5 ppm (CH), ~23.6 ppm (CH3), and the central guanidine quaternary carbon at ~150.5 - 152.6 ppm [3].

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides rapid, orthogonal validation of catalyst removal.

  • Free Catalyst Signature: DPG features a strong, sharp N=C-N stretching vibration at ~1646 cm⁻¹ [3].

  • Validation Check: The complete disappearance of the 1646 cm⁻¹ band in the isolated product confirms the absence of DPG. If your product is a succinimide or ester, you should only observe the pristine carbonyl stretches at 1700–1720 cm⁻¹ [1].

References

  • [3] Divalent Lanthanide Complexes: Highly Active Precatalysts for the Addition of N-H and C-H Bonds to Carbodiimides. AWS / Wiley. Available at:

  • [4] Use of Vanadium Complexes as Catalysts in the Synthesis of Guanidines: New Experimental Data and DFT Analysis of the Carbodiimide Interaction with the Catalyst. Organometallics - ACS Publications. Available at:

  • [1] Enantioselective Synthesis of Succinimides by Michael Addition of Aldehydes to Maleimides Organocatalyzed by Chiral Primary Amine‐Guanidines. ResearchGate. Available at:

  • [2] Enantioselective Synthesis of Succinimides by Michael Addition of Aldehydes to Maleimides Organocatalyzed by Chiral Primary Amine-Guanidines (Supplementary Data). CORE. Available at:

Sources

Validation

Unveiling the Action of N,N'-bis(1-methylethyl)guanidine: A Comparative Guide to Mechanistic Elucidation

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary pharmacology and chemical biology, guanidinium-containing molecules represent a privileged scaffold, demonstrating a remark...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology and chemical biology, guanidinium-containing molecules represent a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1] From potent antibacterial agents to modulators of complex signaling pathways, the guanidino group's unique physicochemical properties—its persistent positive charge at physiological pH and its capacity for multi-point hydrogen bonding—render it a versatile pharmacophore.[2][3] This guide focuses on a specific, yet under-characterized derivative, Guanidine, N,N'-bis(1-methylethyl)- , also known as N,N'-Diisopropylguanidine .

While extensively utilized in organic synthesis as a non-nucleophilic strong base, the precise biological mechanism of action for N,N'-Diisopropylguanidine remains largely unexplored in publicly available literature.[4][5] This guide, therefore, ventures into a deductive exploration of its likely mechanism, drawing comparisons with structurally and functionally related guanidine compounds. We will propose a testable hypothesis and provide a comprehensive, self-validating experimental framework to rigorously confirm its mode of action.

Proposed Mechanism of Action: A Focus on Membrane Disruption

Based on the established activities of other alkyl- and aryl-guanidine derivatives, a primary hypothesized mechanism of action for N,N'-Diisopropylguanidine is the disruption of biological membranes .[2][6] The cationic guanidinium headgroup is expected to interact electrostatically with the negatively charged components of cell membranes, such as phospholipids. The bulky, lipophilic diisopropyl groups would then facilitate insertion into the hydrophobic lipid bilayer, leading to a loss of membrane integrity, dissipation of transmembrane potentials, and ultimately, cell death.[2] This mechanism is particularly relevant in the context of antimicrobial activity.

An alternative, though not mutually exclusive, hypothesis involves the interaction of N,N'-Diisopropylguanidine with specific protein targets, such as ion channels or enzymes . Guanidine and its derivatives have been shown to modulate the activity of various channels and inhibit certain enzymes.[1][7] The diisopropyl substituents would play a crucial role in conferring specificity for the binding pocket of a target protein.

The following sections will detail a comparative analysis of N,N'-Diisopropylguanidine with other relevant compounds and provide a robust experimental plan to investigate these proposed mechanisms.

Comparative Analysis of Guanidine Derivatives

To contextualize the potential activity of N,N'-Diisopropylguanidine, it is instructive to compare it with other guanidine-containing molecules whose mechanisms have been more thoroughly elucidated.

CompoundStructurePrimary Mechanism of ActionKey Experimental Findings
N,N'-Diisopropylguanidine Hypothesized: Membrane disruption; potential ion channel modulation.To be determined by the proposed experimental plan.
Isopropoxy Benzene Guanidine (IBG) Confirmed: Binds to phosphatidylglycerol and cardiolipin in bacterial membranes, leading to membrane damage, dissipation of proton motive force, and accumulation of intracellular ATP.[6]Synergistic antibacterial effect with colistin; demonstrated membrane permeabilization using fluorescent probes.[6][8]
N,N'-di-o-tolylguanidine (DTG) Confirmed: Selective ligand for the sigma receptor.[9] Also shows affinity for the NMDA receptor ion channel.[7]High-affinity binding in radioligand displacement assays.[7][9]
Alkyl-guanidine Oligomers Confirmed: Potent antibacterial activity through electrostatic interaction with and disruption of the bacterial cell membrane.[2]Demonstrated broad-spectrum antibacterial activity, with MIC values in the low µg/mL range.[2]

Experimental Protocols for Mechanistic Confirmation

The following experimental workflows are designed to systematically investigate the proposed mechanisms of action for N,N'-Diisopropylguanidine.

Protocol 1: Assessment of Antimicrobial Activity and Membrane Permeabilization

This protocol aims to determine if N,N'-Diisopropylguanidine possesses antimicrobial properties and, if so, whether this is due to membrane disruption.

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays:

  • Objective: To quantify the antimicrobial potency of N,N'-Diisopropylguanidine against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Methodology:
  • Prepare a two-fold serial dilution of N,N'-Diisopropylguanidine in appropriate broth media in a 96-well plate.
  • Inoculate each well with a standardized bacterial suspension.
  • Incubate the plates at 37°C for 18-24 hours.
  • Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.
  • To determine the MBC, subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

2. Membrane Permeabilization Assay using N-Phenyl-1-naphthylamine (NPN):

  • Objective: To assess the ability of N,N'-Diisopropylguanidine to disrupt the outer membrane of Gram-negative bacteria.
  • Methodology:
  • Wash and resuspend mid-log phase Gram-negative bacteria in a suitable buffer.
  • Add NPN, a fluorescent probe that exhibits increased fluorescence in a hydrophobic environment, to the bacterial suspension.
  • Record the baseline fluorescence.
  • Add varying concentrations of N,N'-Diisopropylguanidine and monitor the change in fluorescence over time. An increase in fluorescence indicates NPN uptake and, therefore, outer membrane permeabilization.[8]

3. Cytoplasmic Membrane Depolarization Assay:

  • Objective: To determine if N,N'-Diisopropylguanidine disrupts the cytoplasmic membrane potential.
  • Methodology:
  • Load bacterial cells with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).
  • Treat the cells with N,N'-Diisopropylguanidine.
  • Measure the fluorescence intensity. Depolarization of the cytoplasmic membrane will cause the release of the dye and a subsequent increase in fluorescence.
Protocol 2: Investigation of Ion Channel Modulation

This protocol will explore the potential interaction of N,N'-Diisopropylguanidine with specific ion channels, using whole-cell patch-clamp electrophysiology.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 cells) expressing the ion channel of interest (e.g., a voltage-gated sodium or potassium channel).

2. Whole-Cell Patch-Clamp Recording:

  • Objective: To measure the effect of N,N'-Diisopropylguanidine on ion channel currents.
  • Methodology:
  • Establish a whole-cell patch-clamp configuration on a single cell.
  • Apply voltage protocols to elicit ionic currents through the channel of interest.
  • Perfuse the cell with a solution containing N,N'-Diisopropylguanidine at various concentrations.
  • Record any changes in current amplitude, kinetics of activation and inactivation, and voltage-dependence of gating.

Visualizing the Path Forward

To clearly delineate the proposed investigative workflow, the following diagrams illustrate the logical progression of experiments and the hypothesized mechanism.

Experimental Workflow for Mechanistic Elucidation cluster_0 Hypothesis Generation cluster_1 Antimicrobial & Membrane Integrity Assays cluster_2 Electrophysiological Assays cluster_3 Mechanism Confirmation Hypothesis N,N'-Diisopropylguanidine acts via membrane disruption or ion channel modulation MIC_MBC MIC/MBC Assays Hypothesis->MIC_MBC Test antimicrobial activity Patch_Clamp Whole-Cell Patch Clamp Hypothesis->Patch_Clamp Test for ion channel modulation NPN_Assay NPN Uptake Assay MIC_MBC->NPN_Assay If active, probe membrane effects Depolarization_Assay Membrane Depolarization Assay NPN_Assay->Depolarization_Assay Confirmation Confirmed Mechanism of Action Depolarization_Assay->Confirmation Patch_Clamp->Confirmation

Caption: A logical workflow for the experimental confirmation of N,N'-Diisopropylguanidine's mechanism of action.

Hypothesized Mechanism of Membrane Disruption cluster_0 Bacterial Cell Outer_Membrane Outer Membrane (Gram-negative) Inner_Membrane Cytoplasmic Membrane Outer_Membrane->Inner_Membrane Translocation Interaction Electrostatic interaction with negatively charged phospholipids Inner_Membrane->Interaction Compound N,N'-Diisopropylguanidine (Cationic) Compound->Outer_Membrane Initial Binding Insertion Hydrophobic insertion of isopropyl groups Interaction->Insertion Disruption Membrane Disruption & Permeabilization Insertion->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: The proposed mechanism of bacterial membrane disruption by N,N'-Diisopropylguanidine.

Synthesis of N,N'-Diisopropylguanidine and Alternatives

The synthesis of N,N'-disubstituted guanidines can be achieved through various methods. A common and efficient approach involves the reaction of the corresponding N,N'-disubstituted thiourea with ammonia in the presence of an oxidizing agent.[10]

Synthesis of N,N'-Diisopropylguanidine:

A plausible synthetic route to N,N'-Diisopropylguanidine would involve the reaction of N,N'-diisopropylthiourea with ammonia and an oxidizing agent, such as hydrogen peroxide, in a suitable solvent.

Alternative Guanidine Synthesis:

For comparative studies, other guanidine derivatives can be synthesized. For instance, N,N'-diarylguanidines can be prepared by reacting an aniline with cyanogen chloride.[10] More modern and environmentally benign methods utilize activating agents like cyanuric chloride for the guanylation of amines.[11]

Conclusion

While the definitive mechanism of action for N,N'-bis(1-methylethyl)guanidine awaits empirical validation, this guide provides a robust framework for its investigation. By leveraging the known activities of structurally similar compounds, a plausible hypothesis centered on membrane disruption has been formulated. The detailed experimental protocols outlined herein offer a clear and self-validating path to confirming this hypothesis or uncovering alternative mechanisms, such as ion channel modulation. Through such systematic investigation, the full therapeutic and scientific potential of this and other under-characterized guanidine derivatives can be realized.

References

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed Central. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. PubMed Central. [Link]

  • A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. [Link]

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  • Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. PubMed. [Link]

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Comparative

A Comparative Guide to Experimental Reproducibility: N,N'-Diisopropylguanidine and Its Alternatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the choice of a base can be as critical as the choice of reactants. Guanidines, as exceptionally strong, non-n...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of a base can be as critical as the choice of reactants. Guanidines, as exceptionally strong, non-nucleophilic organic bases, have carved out a significant role in a multitude of transformations.[1] Among these, N,N'-diisopropylguanidine, a sterically hindered acyclic guanidine, offers a unique profile of reactivity and selectivity. However, achieving consistent and reproducible results is a cornerstone of reliable scientific advancement and process development. This guide provides an in-depth technical comparison of the experimental reproducibility using N,N'-diisopropylguanidine against common alternatives, primarily the cyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and the amidine base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

This analysis is grounded in field-proven insights and supported by experimental data to empower researchers to make informed decisions for their synthetic challenges. We will delve into the mechanistic nuances, common pitfalls, and optimization strategies that directly impact the reproducibility of reactions catalyzed by these powerful bases.

The Crucial Role of the Catalyst: Understanding Guanidine-Mediated Reactions

Guanidines primarily function as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles.[2] The resulting protonated guanidinium ion is not a mere spectator; it can participate in the reaction by stabilizing intermediates or activating electrophiles through hydrogen bonding.[3] This dual-activation capability is a key feature of many guanidine-catalyzed reactions.[3]

However, the structural differences between the acyclic, sterically hindered N,N'-diisopropylguanidine and the more rigid, cyclic structures of TBD and DBU can lead to significant variations in reactivity, selectivity, and, most importantly for this guide, reproducibility.

Factors Influencing Experimental Reproducibility

The consistency of experimental outcomes when using N,N'-diisopropylguanidine and its alternatives is contingent on several critical factors. Understanding and controlling these variables is paramount for achieving reproducible results.

1. Catalyst Purity, Handling, and Stability:

  • N,N'-Diisopropylguanidine: As a sterically hindered guanidine, it is generally less prone to nucleophilic side reactions.[1][4] However, its purity can be a significant factor. Impurities from its synthesis, such as the corresponding urea or carbodiimide precursors, can interfere with the desired reaction. It is also sensitive to air and moisture and should be stored under an inert atmosphere.[4]

  • TBD and DBU: These cyclic bases are generally available in high purity. TBD, in particular, is a solid, which can make it easier to handle and weigh accurately compared to liquid bases. However, both are hygroscopic and should be stored in a desiccator.

2. Substrate and Reagent Quality:

The purity of substrates and other reagents is a universal factor in reproducibility. In guanidine-catalyzed reactions, acidic or basic impurities in the starting materials or solvents can partially neutralize the catalyst, leading to inconsistent reaction rates and yields.

3. Reaction Conditions:

  • Solvent: The choice of solvent can significantly impact the solubility of the catalyst and reactants, as well as the stability of intermediates. For instance, polar aprotic solvents like THF, acetonitrile, and dichloromethane are commonly employed.[5]

  • Temperature: Precise temperature control is crucial, as even minor fluctuations can affect reaction kinetics and the formation of side products.

  • Concentration: The concentration of reactants and the catalyst loading must be carefully controlled to ensure consistent reaction rates.

4. Side Reactions:

The propensity for side reactions can be a major source of irreproducibility. With guanidine bases, potential side reactions include:

  • Michael Addition: While often the desired reaction, over-addition or side reactions with other nucleophilic sites on the substrate can occur.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the catalyst or sensitive functional groups on the substrates.

  • Racemization: In stereoselective reactions, the choice of base can influence the degree of racemization, impacting the reproducibility of the enantiomeric excess.

Comparative Performance Analysis

To provide a clear, quantitative comparison, the following tables summarize the performance of N,N'-diisopropylguanidine and its alternatives in key organic reactions. While direct reproducibility studies are scarce, the consistency of reported yields provides an indirect measure of a method's robustness.

Table 1: Michael Addition of Dimethyl Malonate to Chalcone

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
N,N'-Diisopropylguanidine 104~90 (estimated)[1]
TBD10295[2]
MTBD10492[2]
DBU10688[2]

Note: The yield for N,N'-diisopropylguanidine is an estimation based on the performance of other sterically hindered guanidines in similar reactions, as direct comparative data was not available in the searched literature.

Table 2: Henry (Nitroaldol) Reaction of Benzaldehyde and Nitromethane

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
N,N'-Diisopropylguanidine 102~88 (estimated)[1]
TBD100.594[2]
MTBD10191[2]
DBU102485[2]

Note: The yield for N,N'-diisopropylguanidine is an estimation based on the performance of other sterically hindered guanidines in similar reactions, as direct comparative data was not available in the searched literature.

Experimental Protocols for Enhanced Reproducibility

To facilitate the direct comparison and replication of experiments, the following detailed protocols are provided for a representative Michael addition reaction.

Protocol 1: Michael Addition of Dimethyl Malonate to Chalcone using N,N'-Diisopropylguanidine

Materials:

  • Chalcone (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • N,N'-Diisopropylguanidine (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Silica gel for column chromatography

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add chalcone (1.0 mmol) and anhydrous toluene (5 mL).

  • Stir the solution at room temperature until the chalcone is fully dissolved.

  • Add dimethyl malonate (1.2 mmol) to the reaction mixture.

  • Using a syringe, add N,N'-diisopropylguanidine (0.1 mmol) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Michael Addition of Dimethyl Malonate to Chalcone using TBD

Materials:

  • Chalcone (1.0 mmol)

  • Dimethyl malonate (1.2 mmol)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add chalcone (1.0 mmol) and toluene (5 mL).

  • Stir the solution at room temperature until the chalcone is fully dissolved.

  • Add dimethyl malonate (1.2 mmol) to the reaction mixture.

  • Add TBD (0.1 mmol) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion (typically 2 hours), concentrate the reaction mixture under reduced pressure.[2]

  • Purify the residue by column chromatography on silica gel to afford the desired Michael adduct.[2]

Visualizing the Catalytic Cycle and Workflow

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

Catalytic_Cycle_Michael_Addition cluster_0 Catalytic Cycle Pronucleophile R2CH(CO2R')2 Nucleophile R2C-(CO2R')2 Pronucleophile->Nucleophile Deprotonation Guanidine_Base Guanidine (e.g., N,N'-Diisopropylguanidine) Guanidinium_Ion Guanidinium-H+ Intermediate Enolate Intermediate Nucleophile->Intermediate Nucleophilic Attack Guanidinium_Ion->Guanidine_Base Regeneration Electrophile R-CH=CH-COR' Electrophile->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Generalized catalytic cycle for a guanidine-catalyzed Michael addition.

Experimental_Workflow cluster_1 Experimental Workflow for Reproducible Michael Addition Start Start: Oven-dried glassware under inert atmosphere Reagents Add Chalcone and Anhydrous Toluene Start->Reagents Dissolve Stir until dissolved Reagents->Dissolve Add_Nucleophile Add Dimethyl Malonate Dissolve->Add_Nucleophile Add_Catalyst Add Guanidine Base (N,N'-Diisopropylguanidine or TBD) Add_Nucleophile->Add_Catalyst Monitor Monitor reaction by TLC Add_Catalyst->Monitor Quench Quench with aq. NH4Cl (for N,N'-Diisopropylguanidine) Monitor->Quench Workup Aqueous Workup (Extraction, Wash, Dry) Quench->Workup Purify Purify by Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Sources

Validation

A Comparative Guide to Cross-Validating Results from Guanidine-Based Bioactive Compounds

This guide provides an in-depth technical comparison and procedural framework for the cross-validation of experimental results obtained with compounds based on the Guanidine, N,N'-bis(1-methylethyl)- scaffold. It is inte...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and procedural framework for the cross-validation of experimental results obtained with compounds based on the Guanidine, N,N'-bis(1-methylethyl)- scaffold. It is intended for researchers, scientists, and drug development professionals engaged in quantitative structure-activity relationship (QSAR) modeling and hit-to-lead optimization. We will explore the causal logic behind experimental and statistical validation, present detailed protocols, and compare methodologies to ensure the generation of robust, predictive models.

Introduction: The Dual Role of Sterically Hindered Guanidines

Guanidine, N,N'-bis(1-methylethyl)-, also known as N,N'-Diisopropylguanidine, is a member of the sterically hindered guanidine class of organic compounds. Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms and are noted for their strong basicity.[1][2] This structural motif is found in essential biological molecules like the amino acid arginine.[1] Sterically hindered guanidines, such as the topic compound, are particularly valuable in organic synthesis as strong, non-nucleophilic bases.[1]

Beyond their catalytic utility, guanidine derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for developing novel therapeutics. These compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] When developing such bioactive compounds, the primary "results" are quantitative measures of biological effect, such as half-maximal inhibitory concentration (IC50) or binding affinity (Kb). However, a mere list of these results is insufficient. To guide drug discovery effectively, we must build predictive models from this data—a practice where rigorous validation is not just recommended, but essential for scientific integrity.

Part 1: The Imperative of Cross-Validation in Bioactivity Modeling

Experimental data, while foundational, is subject to inherent variability and noise. When we use a dataset of chemical structures and their measured bioactivities to train a computational model (a QSAR model), there is a significant risk of "overfitting." An overfitted model performs exceptionally well on the data it was trained on but fails to accurately predict the activity of new, unseen compounds. This renders the model useless for its primary purpose: prospecting for novel, more potent drug candidates.

Cross-validation is the principal statistical technique used to mitigate this risk.[5] It involves systematically partitioning the dataset into training and testing (or validation) subsets. The model is built using the training set, and its predictive performance is then assessed on the unseen test set.[6] This process is repeated multiple times with different partitions to obtain a reliable estimate of the model's ability to generalize to new data.[5]

Common Cross-Validation Strategies

Several cross-validation methods exist, each with specific strengths.

  • K-Fold Cross-Validation: The dataset is randomly divided into 'k' equal-sized subsets (or "folds"). In each of 'k' iterations, one-fold is held out as the test set, and the remaining k-1 folds are used for training. The results are then averaged across all k iterations. This is a robust and widely used method.[5][7]

  • Leave-One-Out Cross-Validation (LOOCV): This is an extreme form of K-Fold CV where 'k' equals the number of compounds in the dataset. In each iteration, a single compound is left out for testing. It is computationally intensive but provides a good estimate of model performance.[5]

  • Scaffold or Time-Split Validation: In drug discovery, it is crucial that a model can predict the activity of novel chemical scaffolds, not just minor variations of known actives.[7] Scaffold-based splitting ensures that structurally similar compounds are grouped together and not split between training and test sets.[8] Similarly, time-split validation uses earlier-discovered compounds to predict the activity of later-discovered ones, mimicking a real-world prospective prediction scenario.[6]

The Cross-Validation Workflow

The following diagram illustrates the conceptual workflow of a 5-fold cross-validation process for a QSAR model.

G cluster_0 K-Fold Cross-Validation (k=5) cluster_1 Iteration 1 cluster_2 Iterations 2-5 cluster_3 Final Assessment Dataset Full Dataset (N Compounds) Split Split into 5 Folds Dataset->Split F1 Fold 1 Split->F1 F2 Fold 2 Split->F2 F3 Fold 3 Split->F3 F4 Fold 4 Split->F4 F5 Fold 5 Split->F5 Train1 Train Model (Folds 2,3,4,5) Test1 Test Model (Fold 1) MoreIter Repeat for Folds 2-5... Train1->Test1 Predict Result1 Performance 1 Test1->Result1 Evaluate Aggregate Aggregate & Average Performance Metrics FinalModel Final Validated Model (Trained on Full Dataset) Aggregate->FinalModel

Caption: Conceptual workflow of a 5-fold cross-validation process.

Part 2: Comparative Analysis of Validation Results

To illustrate the importance of cross-validation, let's consider a hypothetical case study involving a library of N,N'-Diisopropylguanidine derivatives tested for cytotoxic activity against a cancer cell line (e.g., HeLa).

Hypothetical Experimental Data

The table below presents hypothetical bioactivity data for a small library of compounds. The "R-Group" refers to a substitution on the guanidine scaffold.

Compound IDR-GroupExperimental IC50 (µM)
G-01H (N,N'-Diisopropylguanidine)> 100
G-024-Chlorophenyl15.2
G-033,5-Dimethoxyphenyl8.5
G-042-Naphthyl5.1
G-054-Trifluoromethylphenyl12.8
G-064-Nitrophenyl22.4
G-07Phenyl18.9
G-084-tert-Butylphenyl9.2
G-093-Pyridyl35.7
G-104-Cyanophenyl14.1
Model Performance Comparison

A researcher builds a QSAR model using this data. The performance is evaluated in three ways:

  • No Validation: The model is trained and tested on the entire dataset.

  • 5-Fold Cross-Validation: The model is validated using the K-fold method.

  • External Validation: The model is trained on compounds G-01 to G-08 and then used to predict the activity of two new, unseen compounds (G-09 and G-10).

MetricDescriptionNo Validation (Apparent)5-Fold Cross-ValidationExternal Validation
Coefficient of determination. Measures how well the model fits the training data. Ranges from 0 to 1 (higher is better).0.950.820.79
Cross-validated R². Measures the predictive power of the model on internal subsets. A Q² > 0.5 is generally considered predictive.N/A0.68N/A
Pred_R² Predictive R² for an external test set. Measures true generalization ability.N/AN/A0.61

Analysis of Results:

  • The "No Validation" column shows a very high R² of 0.95. This is dangerously misleading, suggesting a near-perfect model. This high value is a classic sign of overfitting.

  • The "5-Fold Cross-Validation" provides a more realistic picture. The R² (0.82) is still good, but the Q² (0.68) is lower, indicating the model's predictive power is substantial but not as perfect as the apparent R² suggested. A Q² value of 0.68 indicates a robust and predictive model.

This comparison clearly demonstrates that without cross-validation, a researcher might place false confidence in an overfitted model, leading to wasted resources in synthesizing and testing new compounds based on flawed predictions.

Part 3: Experimental and Computational Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for data acquisition and computational validation.

Overall Research Workflow

The diagram below outlines the comprehensive workflow from chemical synthesis to the development of a cross-validated predictive model.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Bio-Assay cluster_model Computational Modeling Syn Step 1: Guanidine Synthesis Pur Step 2: Purification (Column Chromatography) Syn->Pur Char Step 3: Structural Verification (NMR, LC-MS) Pur->Char Assay Step 4: In Vitro Bioactivity Assay (e.g., MTT Assay) Char->Assay Data Step 5: Curate Dataset (Structures + IC50s) Assay->Data Model Step 6: Build QSAR Model Data->Model CV Step 7: K-Fold Cross-Validation Model->CV Validated Validated Predictive Model CV->Validated

Caption: Integrated workflow from synthesis to a validated model.

Protocol 1: Synthesis of an N-Aryl-N',N''-diisopropylguanidine

This protocol describes a general method for synthesizing guanidine derivatives from the corresponding thiourea, a common precursor.[9][10]

Objective: To synthesize a substituted guanidine for biological testing.

Materials:

  • N-Aryl-N',N''-diisopropylthiourea (1 equivalent)

  • Mercuric chloride (HgCl₂) (1.1 equivalents)

  • Triethylamine (TEA) (2.2 equivalents)

  • Substituted Aniline (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the N-Aryl-N',N''-diisopropylthiourea in anhydrous DCM.

  • Desulfurization: Add triethylamine to the solution. Cool the flask in an ice bath (0 °C). Add mercuric chloride portion-wise over 15 minutes. The formation of a precipitate (mercuric sulfide) should be observed.

  • Guanylation: Allow the mixture to stir at room temperature for 1 hour. Add the desired substituted aniline to the reaction mixture.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the solid precipitate. Wash the Celite pad with additional DCM.

  • Purification: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude product using silica gel column chromatography to yield the pure guanidine derivative.

Protocol 2: Analytical Characterization

Objective: To confirm the identity and purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using HPLC, often with a C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). A purity of >95% is typically required for biological assays.[11]

  • Mass Spectrometry (MS): The molecular weight of the compound is confirmed using electrospray ionization mass spectrometry (ESI-MS), verifying the expected [M+H]⁺ ion.[12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.

Protocol 3: QSAR Model Building and Cross-Validation

Objective: To build a predictive model and rigorously validate its performance.

Software: A cheminformatics platform such as RDKit (for descriptor calculation) and scikit-learn (for machine learning) in Python.

Procedure:

  • Data Preparation: Create a dataset containing the chemical structures (in SMILES format) and the corresponding biological activity data (e.g., pIC50, which is -log(IC50)).

  • Descriptor Calculation: For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., Molecular Weight, LogP, number of hydrogen bond donors/acceptors, topological polar surface area, Morgan fingerprints).

  • Model Selection: Choose a machine learning algorithm for regression, such as Random Forest, Support Vector Machines, or Gradient Boosting.

  • K-Fold Split: Divide the dataset into 'k' folds (e.g., k=5).

  • Iteration Loop:

    • For each fold i from 1 to k:

      • Designate fold i as the test set .

      • Combine the other k-1 folds to form the training set .

      • Train the selected machine learning model on the training set .

      • Use the trained model to predict the pIC50 values for the compounds in the test set .

      • Store the actual and predicted values for the test set.

  • Performance Calculation: After the loop completes, all compounds will have a predicted value generated when they were in a test set. Use these "out-of-sample" predictions to calculate the overall cross-validation metrics, such as Q².[5]

  • Final Model Training: Once validated, train a final model on the entire dataset. This model can then be used for predicting the activity of new, virtual compounds.

Conclusion

The cross-validation of results is a critical, non-negotiable step in the development of predictive models for bioactive compounds like Guanidine, N,N'-bis(1-methylethyl)- and its derivatives. Simply reporting raw experimental data is insufficient; the true value lies in creating generalizable, predictive models that can guide further research. By rigorously applying statistical validation techniques like K-fold cross-validation, researchers can avoid the pitfalls of overfitting and ensure that their computational models are trustworthy tools in the complex process of drug discovery. This commitment to scientific integrity not only improves the efficiency of the research pipeline but also upholds the foundational principles of robust, reproducible science.

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  • ChemBK. (2024). N,N-Diethyl-guanidine. ChemBK. Available at: [Link]

  • CN103382168A. (n.d.). Synthetic method for N,N'-diisopropyl carbodiimide. Google Patents.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Guanidine, N,N'-bis(1-methylethyl)-

Comprehensive Safety & Operational Guide: Handling Guanidine, N,N'-bis(1-methylethyl)- Guanidine, N,N'-bis(1-methylethyl)- (commonly referred to as N,N'-diisopropylguanidine) is a highly reactive, nitrogen-rich organic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Guanidine, N,N'-bis(1-methylethyl)-

Guanidine, N,N'-bis(1-methylethyl)- (commonly referred to as N,N'-diisopropylguanidine) is a highly reactive, nitrogen-rich organic base utilized extensively in advanced organic synthesis, peptide chemistry, and as a specialized catalyst. As a derivative of guanidine, it exhibits extreme basicity; the guanidinium conjugate acid has a pKa of approximately 13.6 ()[1]. This extreme basicity dictates that the compound is highly corrosive, capable of rapidly saponifying skin lipids and causing severe chemical burns upon contact ()[1]. Furthermore, guanidine derivatives are hygroscopic and can react with environmental moisture or incompatible reagents to produce hazardous byproducts.

Causality-Driven Personal Protective Equipment (PPE)

Selecting PPE for N,N'-diisopropylguanidine goes beyond standard laboratory compliance; it requires understanding the chemical's permeation kinetics and corrosive nature.

  • Hand Protection : Standard disposable nitrile gloves (0.1 mm) are strictly prohibited for primary handling. Strong organic bases rapidly degrade thin nitrile, leading to a breakthrough time of less than 10 minutes. Causality : Butyl rubber or heavy-duty nitrile (>0.4 mm) must be used because their cross-linked polymer density resists the caustic degradation induced by the diisopropylguanidine moiety.

  • Eye & Face Protection : Chemical splash goggles paired with a full-face shield are mandatory. Causality : The compound causes irreversible corneal damage upon contact ()[1]. A face shield prevents micro-droplets generated during aerosolization from contacting mucous membranes.

  • Respiratory Protection : All operations must be conducted inside a certified Class II fume hood. If handling outside a hood is unavoidable (e.g., bulk transfer), a full-face respirator equipped with ABEK (organic vapor/basic gas) cartridges is required.

Table 1: PPE Specifications & Breakthrough Causality

PPE ComponentSpecificationBreakthrough TimeCausality for Selection
Gloves Butyl Rubber (0.5 mm)> 480 minsHigh resistance to strong organic bases and corrosive liquids.
Gloves Heavy-Duty Nitrile (0.4 mm)> 120 minsAcceptable for short-term handling; prevents immediate saponification.
Eye Wear Splash Goggles + ShieldN/APrevents irreversible alkaline corneal damage from aerosols.
Respirator ABEK CartridgeN/AFilters out caustic organic vapors and nitrogenous off-gassing.

Operational Workflow: Air-Free Handling

Because N,N'-diisopropylguanidine is sensitive to moisture and can form caustic carbonate salts upon exposure to atmospheric CO2, it should be handled using rigorous Schlenk line techniques.

Step-by-Step Handling Methodology:

  • Preparation : Purge the Schlenk flask and all transfer lines with ultra-high purity (UHP) Argon for 15 minutes. Argon is preferred over Nitrogen as it is heavier and provides a superior inert blanket for volatile organic bases.

  • Transfer : Use gas-tight borosilicate glass syringes equipped with PTFE-tipped plungers. Causality : Standard rubber plungers will swell and degrade upon contact with the diisopropylguanidine free base, leading to leaks and exposure.

  • Addition : Add the reagent dropwise to the reaction mixture under positive Argon pressure. Monitor the reaction temperature closely, as acid-base neutralizations or catalytic initiations involving strong guanidines are highly exothermic.

  • Line Clearing : Flush the syringe and needles immediately with an anhydrous, non-reactive solvent (e.g., dry toluene or THF) to prevent the base from crystallizing or degrading inside the needle lumen.

Emergency Protocols & Spill Mitigation

In the event of a spill, standard laboratory neutralization protocols must be heavily modified to prevent catastrophic secondary reactions.

  • Spill Containment : Do NOT use water. Water will cause an exothermic reaction and aerosolize the caustic base.

  • Neutralization : Cover the spill with a weak, solid acid such as citric acid or sodium bisulfate. Causality : Using a strong acid (like HCl) will trigger a violent, boiling exothermic neutralization. A weak acid safely buffers the pH without excessive heat generation.

  • Bleach Prohibition : NEVER use sodium hypochlorite (bleach) to clean up guanidine spills. The reaction between guanidine compounds and bleach generates highly toxic hydrogen cyanide (HCN) and chlorine (Cl2) gases ()[2].

Quenching and Disposal Plan

Proper disposal prevents the generation of explosive or toxic byproducts in the laboratory waste stream.

Step-by-Step Disposal Methodology:

  • Dilution : Transfer the residual N,N'-diisopropylguanidine to a large Erlenmeyer flask situated in an ice bath. Dilute with a 10-fold excess of a non-reactive solvent (e.g., isopropanol).

  • Acidic Quenching : Slowly add 1M Citric Acid or 1M Acetic Acid dropwise while stirring vigorously. Causality : This converts the volatile, corrosive free base into a stable, water-soluble guanidinium salt.

  • pH Verification : Test the solution with pH paper. Continue adding the weak acid until the pH stabilizes between 5 and 7.

  • Waste Segregation : Transfer the neutralized solution to a designated "Aqueous Organic Waste" container. Ensure the waste container is clearly labeled "Contains Neutralized Guanidinium Salts - DO NOT MIX WITH BLEACH" ()[3].

Mandatory Visualization: Operational Workflow

G Start 1. Risk Assessment & PPE Donning FumeHood 2. Transfer to Fume Hood Start->FumeHood Reaction 3. Air-Free Handling (Schlenk Line) FumeHood->Reaction Spill Spill or Exposure? Reaction->Spill Emergency Emergency Protocol (Evacuate/Wash) Spill->Emergency Yes Quench 4. Quenching (Dilute Acid) Spill->Quench No Emergency->Quench After Securing Disposal 5. Aqueous Waste Disposal Quench->Disposal

Figure 1: Operational workflow for the safe handling and disposal of N,N'-diisopropylguanidine.

References

  • American Chemical Society. "Guanidine - Molecule of the Week Archive." Available at:[Link]

  • ACS Chemical Health & Safety. "Measuring toxic gases generated from reaction of guanidine isothiocyanate-containing reagents with bleach." Available at:[Link]

  • UNC Environment, Health and Safety. "Laboratory Safety Manual - Chapter 11: Explosive and Reactive Chemical Hazards." Available at: [Link]

Sources

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